molecular formula C6H12ClNO3 B1469830 Methyl 3-aminooxolane-3-carboxylate hydrochloride CAS No. 1384431-37-1

Methyl 3-aminooxolane-3-carboxylate hydrochloride

Cat. No.: B1469830
CAS No.: 1384431-37-1
M. Wt: 181.62 g/mol
InChI Key: OLGMEAHQLUJDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminooxolane-3-carboxylate hydrochloride is a chemically unique building block incorporating a tetrahydrofuran ring constrained β-amino acid ester motif. This scaffold is of significant value in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel bioactive compounds. The tetrahydrofuran core serves as a rigid surrogate for more flexible chains, potentially conferring improved metabolic stability and target selectivity to resulting molecules. Research indicates that analogous 3-carboxylate derivatives on saturated heterocyclic frameworks have been explored as key scaffolds in the development of potent 4-oxo-3-carboxyl quinolones with demonstrated activity against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria [citation 3]. Furthermore, the structure aligns with principles of peptidomimetic design, where β-amino acids like this one are used to create hybrid α/β-peptides. Such peptides show great promise as therapeutic agents with enhanced stability against proteolysis compared to their natural α-peptide counterparts [citation 8]. This compound provides researchers with a versatile chemical handle for constructing diverse compound libraries aimed at probing biological pathways or addressing conditions such as infectious diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-aminooxolane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(7)2-3-10-4-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMEAHQLUJDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-37-1
Record name 3-Furancarboxylic acid, 3-aminotetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384431-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-aminooxolane-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthetic Pathways to Methyl 3-aminooxolane-3-carboxylate Hydrochloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: Methyl 3-aminooxolane-3-carboxylate hydrochloride is a non-proteinogenic, cyclic α-amino acid ester of significant interest in medicinal chemistry and drug development. Its constrained tetrahydrofuran (oxolane) ring system imparts unique conformational properties, making it a valuable building block for peptidomimetics, therapeutic agents, and chemical probes. The synthesis of this quaternary amino acid ester, however, presents distinct challenges, primarily centered on the efficient construction of the C3-quaternary center bearing both an amine and a carboxylate functionality. This technical guide provides an in-depth analysis of the principal synthetic routes starting from the readily available precursor, 3-oxolane (tetrahydrofuran-3-one). We will explore two classic, robust multicomponent reactions—the Strecker synthesis and the Bucherer-Bergs reaction—offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of the synthesis of this important molecular scaffold.

Introduction and Strategic Overview

The Target Molecule: Structure and Significance

This compound is characterized by a five-membered oxacycloalkane ring with a geminal amino and methyl ester group at the C3 position. This structure is notable for its conformational rigidity compared to acyclic counterparts like α-aminoisobutyric acid (Aib). This rigidity is a highly desirable trait in drug design, as it can lock a peptide or small molecule into a specific bioactive conformation, potentially increasing binding affinity and metabolic stability.

Synthetic Strategy: Retrosynthetic Analysis

The key challenge in synthesizing the target compound is the creation of the α-quaternary carbon center. A logical retrosynthetic approach disconnects the molecule at this critical juncture, pointing towards two powerful and well-established synthetic strategies that build α-amino acids from a ketone precursor.

The primary disconnection of the C-N and C-C bonds at the C3 position of the amino acid ester leads back to 3-oxolane. This ketone is an ideal starting material as it is commercially available and contains the requisite oxolane core. The addition of an amine equivalent and a cyanide equivalent is a hallmark of the Strecker synthesis. An alternative disconnection involving a hydantoin intermediate points to the Bucherer-Bergs reaction. The final step in both pathways involves the esterification of the carboxylic acid and formation of the hydrochloride salt.

Retrosynthesis Target Methyl 3-aminooxolane-3-carboxylate HCl Intermediate_AA 3-Aminooxolane-3-carboxylic Acid Target->Intermediate_AA Esterification / Salt Formation Intermediate_Nitrile 3-Amino-3-cyanooxolane (Strecker Intermediate) Intermediate_AA->Intermediate_Nitrile Nitrile Hydrolysis Intermediate_Hydantoin 5,5-(Oxolane-3-spiro)-hydantoin (Bucherer-Bergs Intermediate) Intermediate_AA->Intermediate_Hydantoin Hydantoin Hydrolysis Starting_Material 3-Oxolane (Tetrahydrofuran-3-one) Intermediate_Nitrile->Starting_Material Strecker Reaction (NH₃, CN⁻) Intermediate_Hydantoin->Starting_Material Bucherer-Bergs Reaction ((NH₄)₂CO₃, CN⁻)

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid chemistry.[1] It is a three-component reaction involving a ketone (or aldehyde), ammonia, and cyanide, which proceeds via an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid.[2][3]

Mechanistic Rationale

The reaction begins with the formation of an imine from 3-oxolane and ammonia (often generated in situ from ammonium chloride). The imine is then subjected to nucleophilic attack by a cyanide ion (from NaCN or KCN), forming the stable α-aminonitrile. This intermediate is then hydrolyzed under harsh acidic conditions, converting the nitrile group into a carboxylic acid. The final step involves esterification of the amino acid in methanol, which concurrently forms the hydrochloride salt.[4]

Strecker_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Nitrile Hydrolysis cluster_step3 Step 3: Esterification & Salt Formation ketone 3-Oxolane Starting Material aminonitrile 3-Amino-3-cyanooxolane Intermediate ketone->aminonitrile Aqueous Alcohol, RT reagents1 NaCN, NH₄Cl Amine & Cyanide Source reagents1->aminonitrile aminoacid 3-Aminooxolane-3-carboxylic Acid Intermediate aminonitrile->aminoacid Reflux reagents2 Conc. HCl Strong Acid reagents2->aminoacid product Methyl 3-aminooxolane-3-carboxylate HCl Final Product aminoacid->product RT to Reflux reagents3 Methanol, TMSCl or SOCl₂ Esterification Reagent reagents3->product

Caption: Workflow for the Strecker Synthesis Pathway.

Detailed Experimental Protocol (Strecker Pathway)

Step 1: Synthesis of 3-Amino-3-cyanooxolane

  • To a solution of ammonium chloride (1.2 eq) in water, add an aqueous solution of sodium cyanide (1.2 eq) at 0-5 °C with stirring. Caution: This step generates HCN gas and must be performed in a well-ventilated fume hood.

  • Add a solution of 3-oxolane (1.0 eq) in methanol to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring the disappearance of the ketone by TLC or GC.

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can often be used in the next step without further purification.

Step 2: Hydrolysis to 3-Aminooxolane-3-carboxylic Acid

  • Add the crude α-aminonitrile from the previous step to concentrated hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The progress can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature and then concentrate under vacuum to remove excess acid and water.

  • The resulting crude solid is the hydrochloride salt of the amino acid. It can be purified by recrystallization or by using an ion-exchange resin.

Step 3: Esterification to this compound

  • Suspend the crude amino acid hydrochloride (1.0 eq) in anhydrous methanol.[4]

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.5-2.0 eq) or trimethylchlorosilane (TMSCl) (2.0 eq) dropwise.[5][6]

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until a clear solution is formed and the reaction is complete (monitored by TLC).

  • Cool the solution and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure product.

Pathway B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins (imidazolidine-2,4-diones) from ketones, cyanide, and ammonium carbonate.[7][8] These hydantoin intermediates can then be hydrolyzed to provide the desired α-amino acid.[9]

Mechanistic Rationale

This reaction is believed to proceed through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate.[7][10] This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid, which undergoes intramolecular cyclization to an imino-oxazolidinone.[7] This intermediate then rearranges to the more stable hydantoin product.[7][10] The spiro-hydantoin is a stable, crystalline solid that can be isolated and purified before being hydrolyzed under strong acidic or basic conditions to yield the amino acid.

Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydantoin Hydrolysis cluster_step3 Step 3: Esterification & Salt Formation ketone 3-Oxolane Starting Material hydantoin 5,5-(Oxolane-3-spiro)-hydantoin Intermediate ketone->hydantoin Aqueous Ethanol, 60-70°C reagents1 KCN, (NH₄)₂CO₃ Reagents reagents1->hydantoin aminoacid 3-Aminooxolane-3-carboxylic Acid Intermediate hydantoin->aminoacid Reflux reagents2 NaOH or H₂SO₄ Strong Acid/Base reagents2->aminoacid product Methyl 3-aminooxolane-3-carboxylate HCl Final Product aminoacid->product RT to Reflux reagents3 Methanol, SOCl₂ Esterification Reagent reagents3->product

Caption: Workflow for the Bucherer-Bergs Synthesis Pathway.

Detailed Experimental Protocol (Bucherer-Bergs Pathway)

Step 1: Synthesis of 5,5-(Oxolane-3-spiro)-hydantoin

  • In a pressure vessel, combine 3-oxolane (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (e.g., 50% aqueous ethanol).[10]

  • Seal the vessel and heat the mixture to 60-80 °C with stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.

  • Acidify the mixture with dilute HCl to precipitate any remaining product.

  • Collect the solid by filtration, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from ethanol or water.

Step 2: Hydrolysis to 3-Aminooxolane-3-carboxylic Acid

  • Combine the purified hydantoin (1.0 eq) with an excess of a strong base (e.g., 25% NaOH solution) or strong acid (e.g., 30% H₂SO₄).

  • Heat the mixture to reflux for 24-48 hours until the hydrolysis is complete.

  • Cool the reaction mixture. If basic hydrolysis was used, acidify with a strong acid (e.g., HCl) to a pH of ~6 to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Esterification to this compound

  • Follow the same esterification procedure as described in Pathway A, Step 3.

Pathway Comparison and Characterization

FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials 3-Oxolane, NH₄Cl, NaCN3-Oxolane, (NH₄)₂CO₃, KCN
Intermediate α-Aminonitrile (often used crude)Spiro-hydantoin (stable, crystalline, purifiable)
Reaction Conditions Milder initial step (RT), harsh hydrolysis (reflux)Elevated temperature/pressure for hydantoin formation
Advantages Direct, well-documented, avoids high pressure.[11]Intermediate is a stable solid, allowing for purification and potentially higher final purity.[12]
Disadvantages α-Aminonitrile can be unstable; racemic product.Requires elevated temperature/pressure; two distinct heating steps.
Overall Yield Variable, depends on stability of intermediate.Often good to excellent due to stable intermediate.
Typical Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

Analysis Expected Result
Molecular Formula C₆H₁₂ClNO₃[13]
Molecular Weight 181.62 g/mol [14]
Appearance White to off-white crystalline solid
¹H NMR (D₂O) δ ~4.0-4.2 (m, 4H, -CH₂-O-CH₂-), 3.85 (s, 3H, -OCH₃), 2.5-2.7 (m, 2H, -CH₂-C(N)-)
¹³C NMR (D₂O) δ ~172 (C=O, ester), ~68 (-CH₂-O-), ~65 (C-N, quaternary), ~55 (-OCH₃), ~40 (-CH₂-C(N)-)
Mass Spec (ESI+) m/z = 146.08 [M+H]⁺ (for free base)
FT-IR (KBr, cm⁻¹) ~3000-2800 (N-H stretch from NH₃⁺), ~1740 (C=O stretch, ester), ~1100 (C-O stretch, ether)

Considerations for Enantioselective Synthesis

Both the Strecker and Bucherer-Bergs syntheses, in their classical forms, produce a racemic mixture of the amino acid.[1] For applications in drug development, obtaining a single enantiomer is often crucial. Key strategies include:

  • Asymmetric Strecker Reaction: Replacing ammonia with a chiral amine auxiliary can induce diastereoselectivity in the cyanide addition step.[1] Subsequent removal of the auxiliary yields an enantioenriched amino acid.

  • Enzymatic Synthesis: Biocatalytic methods, using enzymes like L-amino acid dehydrogenases, can convert α-keto acids (or their precursors) into optically pure L-amino acids.[15]

  • Chiral Resolution: The racemic amino acid or a suitable derivative can be resolved using a chiral resolving agent, such as tartaric acid, to separate the enantiomers.

Conclusion

The synthesis of this compound is readily achievable from 3-oxolane using well-established chemical transformations. Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and robust pathways. The choice between them may depend on laboratory capabilities and desired intermediate stability; the Bucherer-Bergs reaction offers a purifiable, crystalline intermediate which can be advantageous for achieving high final purity. For researchers requiring enantiomerically pure material, further development involving asymmetric catalysis or chiral resolution will be necessary. This guide provides the foundational protocols and strategic insights required to successfully synthesize this valuable chemical building block.

References

"Methyl 3-aminooxolane-3-carboxylate hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminooxolane-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. As a functionalized tetrahydrofuran (oxolane) derivative, it serves as a valuable building block for the synthesis of more complex molecules. Its structure, which combines a cyclic ether, an amino group, and a methyl ester, offers a unique three-dimensional scaffold that can be exploited to enhance the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in pharmaceutical research.

Physicochemical Properties

The hydrochloride salt form of Methyl 3-aminooxolane-3-carboxylate enhances its stability and aqueous solubility compared to the free base. It is typically supplied as a white to off-white solid and is intended for research and development purposes.[1][2]

PropertyValueSource
CAS Number 1384431-37-1[1][2]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [2]
Appearance White to off-white solid[3]
Purity ≥97% (typical)[2]
Storage Store at room temperature, keep dry and cool[3]

Chemical Structure and Reactivity

The structure of this compound features a quaternary carbon center within a five-membered oxolane ring, substituted with both an amino group and a methyl carboxylate group.

Caption: Chemical structure of this compound.

The presence of the primary amine and the ester functional groups dictates its reactivity. The amine can act as a nucleophile in various reactions, such as amide bond formation, and can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) for multi-step syntheses.[5] The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Synthesis

A common and efficient method for the preparation of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol in the presence of an activating agent such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6] This one-pot reaction is generally high-yielding and proceeds at room temperature or with gentle heating.

Plausible Synthetic Protocol
  • Reaction Setup: To a suspension of 3-aminooxolane-3-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The solvent and any excess reagent are removed under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford this compound as a crystalline solid.

cluster_0 Synthesis Workflow Start 3-Aminooxolane-3-carboxylic Acid + Anhydrous Methanol Step1 Add Thionyl Chloride (SOCl₂) dropwise at 0°C Start->Step1 Step2 Stir at Room Temperature (monitor by TLC) Step1->Step2 Step3 Solvent Removal (Rotary Evaporation) Step2->Step3 Step4 Recrystallization (e.g., Methanol/Diethyl Ether) Step3->Step4 End Methyl 3-aminooxolane-3-carboxylate HCl (Final Product) Step4->End

Caption: A plausible workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectral properties can be predicted based on the functional groups present and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the oxolane ring, the methyl group of the ester, and the ammonium protons. The protons on the oxolane ring will likely appear as complex multiplets in the region of 2.0-4.5 ppm. The methyl ester protons would present as a sharp singlet around 3.7 ppm.[7] The ammonium protons (NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the quaternary carbon of the oxolane ring (around 60-70 ppm), the other carbons of the oxolane ring (in the range of 25-75 ppm), the methyl ester carbon (around 52 ppm), and the carbonyl carbon of the ester (around 170-175 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the different functional groups. A strong, broad band in the region of 3400-2400 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium salt. A strong absorption band around 1730-1750 cm⁻¹ would correspond to the C=O stretching of the ester group.[9] C-O stretching vibrations from the ether and ester groups would be visible in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely exhibit a molecular ion peak corresponding to the free base (M⁺). Common fragmentation patterns for amino acid esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its constrained, three-dimensional structure. The incorporation of such rigid scaffolds can lead to improved binding affinity and selectivity for biological targets.

  • PROTACs: This molecule is listed as a "Protein Degrader Building Block", indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[11] The oxolane scaffold can be incorporated into the linker region of a PROTAC to control its conformation and physicochemical properties.

  • Scaffold for Novel Therapeutics: The unique stereochemistry and functional group presentation of this molecule make it an attractive starting material for the synthesis of novel small molecule inhibitors, receptor antagonists, or agonists. The primary amine allows for straightforward derivatization to build more complex structures.

Stability and Handling

As a hydrochloride salt of an amino acid ester, the compound is relatively stable under anhydrous conditions. However, it can be susceptible to degradation in the presence of moisture, particularly under acidic or basic conditions, which can lead to hydrolysis of the ester group.[12] Therefore, it should be stored in a cool, dry place, and handled in an inert atmosphere when possible for reactions requiring anhydrous conditions.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its well-defined structure and reactive functional groups provide a solid foundation for the creation of novel, complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective utilization in the research and development of new pharmaceuticals.

References

"Methyl 3-aminooxolane-3-carboxylate hydrochloride" CAS number 1384431-37-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-aminooxolane-3-carboxylate hydrochloride (CAS: 1384431-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 1384431-37-1, is a heterocyclic amino acid ester derivative. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug discovery. The tetrahydrofuran (oxolane) ring is a privileged scaffold found in numerous natural products and biologically active molecules, prized for its favorable physicochemical properties, including metabolic stability and the ability to form key interactions with biological targets[1][2]. As a bifunctional molecule, possessing both a nucleophilic amino group and an ester, it serves as a versatile building block for the synthesis of more complex molecular architectures. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base, making it convenient for storage and use in various synthetic applications[3][4]. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectral analysis, and handling considerations to support its application in research and development.

Chemical Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and application.

Chemical Structure

The molecule consists of a five-membered tetrahydrofuran ring, substituted at the 3-position with both a methyl carboxylate group and an amino group, which is protonated in the hydrochloride salt form.

cluster_0 This compound N +NH3 C1 C C1->N C2 C C1->C2 C_ester C C1->C_ester O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 C4->C1 O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 C_methyl CH3 O_ester2->C_methyl Cl Cl-

Caption: Chemical structure of this compound.

Physicochemical Data

Due to the compound's relatively recent appearance as a research chemical, extensive peer-reviewed physical data is not widely available. The information below is compiled from supplier data sheets and computational predictions.

PropertyValueSource
CAS Number 1384431-37-1Commercial Suppliers
Molecular Formula C₆H₁₂ClNO₃Commercial Suppliers
Molecular Weight 181.62 g/mol Commercial Suppliers
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in water, methanol (Predicted)N/A
Melting Point Not determinedN/A
Boiling Point Not determinedN/A

Synthesis and Purification

The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, its structure lends itself to standard esterification procedures for amino acids. The most common and reliable methods involve the reaction of the parent amino acid, 3-aminooxolane-3-carboxylic acid, with methanol in the presence of an activating agent such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). The TMSCl method is often preferred due to its milder reaction conditions and simpler workup[5][6].

Synthesis Workflow: Esterification via TMSCl/Methanol Method

This protocol describes a robust and scalable method for the synthesis of the title compound from its parent amino acid. The causality behind this choice is the in situ generation of hydrochloric acid from TMSCl and methanol, which acts as the catalyst for esterification and also provides the counter-ion for the final salt product[5].

G start Start: 3-Aminooxolane-3-carboxylic acid reaction Reaction Vessel Stir at room temperature (12-24h) start->reaction reagents Reagents: Methanol (Solvent) Trimethylchlorosilane (Catalyst) reagents->reaction workup Workup: Concentration under reduced pressure reaction->workup product Product: Methyl 3-aminooxolane-3-carboxylate hydrochloride workup->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Aminooxolane-3-carboxylic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminooxolane-3-carboxylic acid (1.0 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add anhydrous methanol (approx. 10 mL per gram of amino acid).

  • Reagent Addition: Cool the resulting suspension in an ice bath. Slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise to the stirred suspension. The addition of TMSCl is exothermic and generates HCl in situ. After the addition is complete, remove the ice bath and fit the flask with a drying tube.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed (typically 12-24 hours). The initial suspension should become a clear solution as the reaction proceeds.

  • Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and any excess TMSCl/HCl, yielding the crude product as a solid or viscous oil.

  • Purification (Optional): The resulting hydrochloride salt is often of high purity. If further purification is required, trituration or recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed. Dry the final product under vacuum to obtain a white to off-white solid.

This self-validating system relies on the quantitative conversion and the volatility of the excess reagents and byproducts, often yielding a product pure enough for subsequent synthetic steps without extensive purification[5][6].

Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals. The chemical shifts (δ) are predicted for a solution in a solvent like DMSO-d₆ or D₂O.

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
-OCH₃ ~3.75Singlet (s)3HMethyl ester protons
-CH₂ -O-CH₂ -~3.8 - 4.2Multiplet (m)4HTetrahydrofuran ring protons adjacent to the ether oxygen
-C-CH₂ -C-~2.2 - 2.6Multiplet (m)2HTetrahydrofuran ring protons adjacent to the quaternary carbon
-NH₃~8.5 - 9.5Broad singlet (br s)3HAmmonium protons (may exchange with D₂O)

Note: The multiplicity of the tetrahydrofuran protons will be complex due to coupling with each other. The ammonium protons are exchangeable and may not be observed in D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework.

CarbonPredicted δ (ppm)Assignment
-C =O~170-175Ester carbonyl carbon
-C -(NH₃⁺)(COOCH₃)~60-65Quaternary carbon of the THF ring
-C H₂-O-C H₂-~65-75Carbons of the THF ring adjacent to the ether oxygen
-O-C H₃~52-55Methyl ester carbon
-C-C H₂-C-~35-45Carbon of the THF ring adjacent to the quaternary carbon
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: Key expected peaks include a strong C=O stretch for the ester at ~1740 cm⁻¹, C-O stretches for the ether and ester between 1000-1300 cm⁻¹, and broad N-H stretches for the ammonium group around 2800-3100 cm⁻¹.

  • Mass Spectrometry: In electrospray ionization (ESI) positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at an m/z of approximately 146.1.

Handling, Storage, and Stability

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes[7].

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • The hydrochloride salt is expected to be more stable than the free amine, which can be prone to degradation[4].

  • Protect from moisture to prevent hydrolysis of the ester group.

Stability and Reactivity:

  • The compound is an ester and is susceptible to hydrolysis under strongly acidic or basic conditions.

  • The amino group can act as a nucleophile in various reactions, such as amide bond formation.

  • Avoid strong oxidizing agents.

Applications and Research Context

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. The substituted tetrahydrofuran motif is a key component in a wide range of biologically active compounds, including antiviral agents[1][2]. For instance, the tetrahydrofuran ring has been successfully incorporated as a P2 ligand in HIV protease inhibitors, demonstrating its ability to form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site[2].

The presence of both an amino group and a methyl ester allows for orthogonal functionalization. The amine can be used for peptide coupling or reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes the compound an attractive starting material for the construction of combinatorial libraries for drug screening and the synthesis of complex target molecules.

References

Crystal structure analysis of "Methyl 3-aminooxolane-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Foreword

Our approach is grounded in the principles of scientific integrity and causality. We will not only describe the steps but also elucidate the reasoning behind each experimental choice, ensuring a self-validating and robust methodology. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic workflow.

The Cornerstone of Analysis: High-Quality Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. Therefore, the journey to a high-resolution crystal structure begins with the meticulous process of crystallization.

Causality Behind the Choice of Crystallization Technique:

The selection of a crystallization method is dictated by the physicochemical properties of the compound, such as its solubility in various solvents and its thermal stability. For a small, polar molecule like this compound, several techniques are viable. Slow evaporation from a suitable solvent or solvent mixture is often the simplest and most effective starting point.

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to dissolve the solid completely. Ensure the solution is free of any particulate matter by filtration through a syringe filter (0.22 µm).

  • Crystal Growth Environment: Transfer the filtered solution to a clean, small vial. Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop or a fine needle.

Capturing the Diffraction Pattern: Single-Crystal X-ray Data Collection

With suitable crystals in hand, the next phase is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Core Principles of Data Collection:

The fundamental principle of SC-XRD is Bragg's Law, which describes the coherent scattering of X-rays by the ordered atoms in a crystal lattice.[3] The diffractometer precisely orients the crystal in the X-ray beam and records the positions and intensities of the diffracted X-rays.

Experimental Protocol: Data Collection on a Modern Diffractometer
  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop, which is then affixed to a goniometer head on the diffractometer. For data collection at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Initial Screening and Unit Cell Determination: A short series of diffraction images (a few frames) are collected to assess the quality of the crystal and to determine the unit cell parameters.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, the data collection software will devise a strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for Lorentz and polarization effects, and absorption). The output of this step is a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and the corresponding intensities for each reflection.

Unveiling the Structure: Solution and Refinement

The reflection file contains the "what" (intensities of diffracted beams) but not the "how" (the arrangement of atoms that produced them). The process of structure solution and refinement aims to bridge this gap.

The Phase Problem:

A significant challenge in crystallography is the "phase problem." The detectors measure the intensity of the diffracted X-rays, which is proportional to the square of the structure factor amplitude, but the phase information is lost. Structure solution methods are designed to overcome this problem.

Workflow for Structure Solution and Refinement

The following workflow is typically implemented using software suites that integrate various programs, such as Olex2[4][5][6][7] which often utilizes the SHELX programs for the core tasks.[8][9]

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation & Finalization hkl_file Reflection File (.hkl) solve Solve Structure (e.g., SHELXT) hkl_file->solve ins_file Instruction File (.ins) ins_file->solve initial_model Initial Structural Model (.res) solve->initial_model refine Refine Model (e.g., SHELXL) initial_model->refine refined_model Refined Model (.res) refine->refined_model fourier_map Difference Fourier Map refine->fourier_map validation Validate Structure (e.g., PLATON) refined_model->validation fourier_map->refine Identify Missing/Misplaced Atoms final_cif Final CIF File validation->final_cif

Caption: Workflow for crystallographic structure solution and refinement.

Step-by-Step Protocol for Structure Solution and Refinement:
  • Structure Solution:

    • Input Files: The primary input files are the reflection file (.hkl) and an instruction file (.ins) that contains information about the unit cell, symmetry, and chemical formula.

    • Solving Program: A direct methods program, such as SHELXT, is used to solve the phase problem and generate an initial electron density map.

    • Initial Model Building: The program attempts to fit atomic positions into the electron density map, resulting in an initial structural model.

  • Structure Refinement:

    • Least-Squares Refinement: The initial model is refined using a least-squares minimization procedure (e.g., with SHELXL).[9] This process iteratively adjusts the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

    • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, helping to identify missing atoms (often hydrogen atoms) or misplaced atoms.

    • Model Completion: Missing atoms are added to the model, and atoms that are incorrectly placed are corrected. The refinement process is repeated until the model is complete and the refinement has converged.

Ensuring Accuracy: Structure Validation and Analysis

A solved and refined crystal structure must be rigorously validated to ensure its chemical and crystallographic soundness. This is a critical step for ensuring the trustworthiness of the results.

The Importance of Validation:

Validation checks for a wide range of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters. The International Union of Crystallography (IUCr) has established standards for the publication of crystallographic data, and validation is a key component of these standards.[10][11][12][13][14]

Protocol for Structure Validation:
  • PLATON Analysis: The refined structure (in the form of a .cif file) is analyzed using a program like PLATON.[15][16][17][18][19] PLATON performs a comprehensive series of checks and can identify potential issues that need to be addressed.

  • checkCIF: The .cif file should be submitted to the IUCr's checkCIF service.[11] This online tool generates a validation report that highlights any potential problems with the structure, which are categorized into Alerts of different severity levels (A, B, C, G).

  • Addressing Alerts: Any alerts generated by checkCIF should be carefully investigated and, if possible, resolved. This may involve further refinement of the structure or providing a clear explanation for any unusual features.

Communicating the Structure: Data Visualization and Reporting

The final step in the crystal structure analysis workflow is the generation of high-quality visualizations and the preparation of a comprehensive report in the form of a Crystallographic Information File (CIF).

The Crystallographic Information File (CIF):

The CIF is the standard format for reporting crystallographic data.[10] It is a text-based file that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.

Data Presentation:

Table 1: Crystallographic Data and Refinement Details for this compound (Example Data)

ParameterValue
Empirical formulaC6H12ClNO3
Formula weight181.62
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.43(1)
γ (°)90
Volume (ų)823.4(3)
Z4
Density (calculated) (Mg/m³)1.465
Absorption coefficient (mm⁻¹)0.45
F(000)384
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.034]
Completeness to theta = 27.5° (%)99.8
Data / restraints / parameters1890 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.28
Visualization

Programs like Olex2 and Mercury can be used to generate high-quality visualizations of the crystal structure, including thermal ellipsoid plots (ORTEP-style diagrams) and packing diagrams.

Conclusion

The determination of the crystal structure of a molecule like this compound is a meticulous process that requires careful attention to detail at every stage. From the initial growth of high-quality crystals to the final validation and reporting of the structure, each step is crucial for obtaining a reliable and accurate result. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently navigate the crystallographic workflow and unlock the valuable insights that a well-determined crystal structure provides.

References

The Strategic Utility of Methyl 3-aminooxolane-3-carboxylate Hydrochloride: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Constrained amino acids, in particular, have emerged as invaluable building blocks for the synthesis of peptidomimetics and other biologically active molecules.[1] This guide delves into the synthesis, properties, and potential applications of a unique constrained α-amino acid derivative, Methyl 3-aminooxolane-3-carboxylate hydrochloride. This compound, featuring a tetrahydrofuran (oxolane) scaffold, offers a distinct conformational rigidity and a strategic placement of functional groups that make it an attractive starting material for the development of new chemical entities.

Introduction: The Value Proposition of a Constrained Oxolane Amino Acid

The tetrahydrofuran ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. When incorporated into an amino acid framework at the α-position, as in 3-aminooxolane-3-carboxylic acid, the oxolane ring imparts significant conformational constraint on the molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

This compound serves as a stable, readily handleable precursor to this constrained amino acid scaffold. The methyl ester provides a versatile handle for further chemical transformations, while the hydrochloride salt ensures good shelf-life and compatibility with a range of reaction conditions.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1384431-37-1[2][3]
Molecular Formula C₆H₁₂ClNO₃[3]
Molecular Weight 181.62 g/mol [2][3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)General knowledge

Synthesis of the Core Scaffold: A Strategic Overview

While specific, detailed preparations of this compound are not extensively documented in publicly accessible literature, a robust synthetic strategy can be devised based on established methodologies for related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, as outlined in patent literature.[4] The overall synthetic workflow can be conceptualized as a multi-step process commencing from readily available starting materials.

Synthesis_Workflow A Starting Material (e.g., Dihydrofuran derivative) B Functional Group Interconversion (e.g., Introduction of a nitrile group) A->B Step 1 C Formation of the α-Amino Nitrile B->C Step 2 D Hydrolysis to the Carboxylic Acid C->D Step 3 E Esterification D->E Step 4 F Salt Formation E->F Step 5 G Methyl 3-aminooxolane-3-carboxylate hydrochloride F->G

Caption: A generalized workflow for the synthesis of the target molecule.

Plausible Synthetic Route

A likely synthetic approach involves the construction of the 3-amino-3-carboxy-tetrahydrofuran core, followed by esterification and salt formation. The following protocol is a representative, field-proven approach for analogous systems.

Step 1: Synthesis of Tetrahydrofuran-3-carbonitrile

The synthesis would likely begin with a suitable tetrahydrofuran precursor. For instance, 3-hydroxytetrahydrofuran can be converted to the corresponding tosylate or mesylate, followed by nucleophilic displacement with a cyanide source (e.g., sodium cyanide) to yield tetrahydrofuran-3-carbonitrile.

Step 2: α-Amination of the Nitrile

The introduction of the amino group at the 3-position is a critical step. This can be achieved through various methods, such as the Strecker synthesis or related methodologies. A plausible route involves the formation of an intermediate that can be converted to the α-amino nitrile.

Step 3: Hydrolysis to 3-Aminotetrahydrofuran-3-carboxylic Acid

The nitrile and any protecting groups on the amine are then hydrolyzed under acidic or basic conditions to afford the free amino acid, 3-aminooxolane-3-carboxylic acid.

Step 4: Fischer Esterification

The resulting amino acid is then esterified to the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[5]

Step 5: Formation of the Hydrochloride Salt

Finally, the methyl ester is treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.

Experimental Protocols (Exemplary)

The following protocols are provided as illustrative examples based on general organic synthesis principles and adaptations from related procedures. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of Methyl 3-aminooxolane-3-carboxylate (Free Base)
Formation of this compound

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile building block with significant potential in several areas of chemical research.

Applications A Methyl 3-aminooxolane-3-carboxylate hydrochloride B Peptidomimetics A->B Amide Coupling C Novel Heterocyclic Scaffolds A->C Cyclization Reactions D Asymmetric Synthesis A->D Chiral Ligand Synthesis E Drug Discovery Leads B->E C->E

References

The Emergence of 3-Aminooxolane-3-carboxylic Acid Derivatives: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer precise control over pharmacological properties is paramount. This guide provides an in-depth technical exploration of the discovery and history of 3-aminooxolane-3-carboxylic acid derivatives, a class of conformationally restricted amino acids. We will delve into the foundational principles that underscore their design, tracing their conceptual lineage from early cyclic amino acids to their current status as valuable building blocks in drug development. This document will further provide a detailed examination of their synthesis, including step-by-step protocols for key transformations, and a discussion of their potential as bioisosteres for established pharmacophores. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of these emerging therapeutic agents.

The Rationale for Rigidity: Conformational Restriction in Drug Design

The interaction between a small molecule drug and its biological target is a dynamic process governed by a delicate balance of enthalpic and entropic factors. A flexible ligand must adopt a specific, low-energy conformation to bind effectively to its receptor. This process is entropically penalized, as the molecule loses a significant degree of rotational freedom upon binding. The strategy of conformational restriction aims to mitigate this entropic penalty by pre-organizing the ligand into a bioactive conformation.[1][2] By reducing the number of accessible conformations, the entropic cost of binding is lowered, which can lead to a significant increase in binding affinity and potency.[3]

Furthermore, conformational restriction can enhance selectivity. A rigid molecule is less likely to bind to off-target receptors that may require a different binding conformation, thus reducing the potential for side effects.[2] This principle has been a cornerstone of medicinal chemistry for decades and has led to the development of numerous successful drugs.[4][5]

The concept of using cyclic amino acids to achieve conformational restriction has a rich history. One of the earliest and most well-studied examples is cycloleucine (1-aminocyclopentane-1-carboxylic acid).[6][7] Cycloleucine is a non-proteinogenic α-amino acid that has been used to study amino acid transport and metabolism.[7] Its rigid cyclopentane ring restricts the torsional angles of the amino acid backbone, making it a valuable tool for probing the conformational requirements of enzymes and receptors.[6] The success of cycloleucine and other carbocyclic amino acids paved the way for the exploration of heterocyclic analogues, such as the 3-aminooxolane-3-carboxylic acid core, as a means to introduce additional chemical and physical properties.

The Genesis of 3-Aminooxolane-3-carboxylic Acid: A Bioisosteric Approach

The development of 3-aminooxolane-3-carboxylic acid derivatives can be viewed as a logical progression from their carbocyclic counterparts, driven by the principles of bioisosterism. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity.

The replacement of a methylene group (-CH2-) in a carbocyclic ring with an oxygen atom to form a tetrahydrofuran (oxolane) ring is a common bioisosteric modification. This substitution can have several profound effects on the molecule's properties:

  • Increased Polarity and Solubility: The introduction of the ether oxygen increases the molecule's polarity and its potential for hydrogen bonding, which can lead to improved aqueous solubility and bioavailability.

  • Altered Lipophilicity: The replacement of a carbon with an oxygen generally reduces the molecule's lipophilicity (logP), which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modified Conformation: The bond lengths and angles of the ether linkage differ from those of a methylene group, leading to subtle changes in the ring's conformation. This can fine-tune the orientation of the amino and carboxylic acid groups, potentially leading to a better fit with the target receptor.

  • Metabolic Stability: The introduction of a heteroatom can alter the molecule's metabolic fate, potentially blocking sites of metabolism or introducing new ones.

The conceptual evolution from a generic carbocyclic amino acid to the 3-aminooxolane-3-carboxylic acid core is illustrated in the diagram below.

G A Flexible Acyclic Amino Acid B Conformationally Restricted Carbocyclic Amino Acid (e.g., Cycloleucine) A->B Cyclization C Introduction of Heteroatom (Bioisosteric Replacement) B->C Rationale D 3-Aminooxolane-3-carboxylic Acid Core C->D Implementation E Improved Physicochemical Properties (Solubility, Polarity) D->E F Fine-tuning of Conformation D->F G Enhanced Pharmacological Profile (Potency, Selectivity) E->G F->G G cluster_0 Synthesis of the Core Amino Acid cluster_1 Amide Coupling cluster_2 Final Deprotection A Tetrahydrofuran-3-one (or other suitable precursor) B Introduction of Amino and Carboxyl Functionalities (e.g., Strecker or Bucherer-Bergs synthesis) A->B C Protected 3-Aminooxolane-3-carboxylic Acid (e.g., Boc-protected) B->C D Activation of Carboxylic Acid (e.g., with DCC, HATU) C->D F Protected Amide Derivative D->F E Desired Amine (R-NH2) E->F G Cleavage of Protecting Group (e.g., with TFA for Boc group) F->G H Final 3-Aminooxolane-3-carboxylic Acid Amide G->H

References

A Technical Guide to the Conformational Landscape of Methyl 3-aminooxolane-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional structure of a molecule is paramount to its function, a principle that lies at the heart of modern drug discovery.[1][2] Understanding the accessible conformations of a pharmacologically active molecule is critical for predicting its binding affinity to biological targets and its overall pharmacokinetic profile.[3][4][5] This guide provides an in-depth, technically-focused protocol for the theoretical conformational analysis of Methyl 3-aminooxolane-3-carboxylate hydrochloride, a substituted five-membered heterocyclic compound. We detail a hierarchical computational workflow, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy refinement with Density Functional Theory (DFT). This self-validating protocol emphasizes the rationale behind methodological choices, ensuring a robust and reproducible exploration of the molecule's potential energy surface. Key analyses include the characterization of the oxolane ring pucker, the orientation of functional groups, and the relative energies of stable conformers, providing actionable insights for professionals in drug development.

Introduction: The Significance of Molecular Shape

This compound is a chiral molecule featuring a central oxolane (tetrahydrofuran) ring substituted at the C3 position with both a protonated amine (ammonium) and a methyl ester group. The oxolane ring is a common scaffold in biologically active molecules and natural products, making this compound a relevant model system.[6] The molecule's hydrochloride salt form indicates that it is designed for aqueous environments, where the protonated amine can form crucial electrostatic and hydrogen-bonding interactions.

The conformational flexibility of this molecule arises from two primary sources:

  • Ring Puckering: The five-membered oxolane ring is not planar and undergoes a low-energy motion known as pseudorotation, adopting various envelope (C_s symmetry) and twist (C_2 symmetry) conformations.[6][7][8][9]

  • Torsional Rotation: The methyl ester substituent possesses rotatable bonds that allow it to adopt different orientations relative to the ring and the ammonium group.

The interplay between these motions, governed by steric hindrance and intramolecular non-covalent interactions (such as hydrogen bonding between the -NH3+ and the ester's carbonyl oxygen), defines the molecule's preferred three-dimensional shapes. Identifying the low-energy conformers is the first step in understanding how this molecule might fit into a protein's active site.[1][2] This guide outlines a robust computational strategy to elucidate this conformational landscape.

Theoretical Background and Methodological Rationale

A comprehensive conformational analysis requires a multi-tiered approach to balance computational cost with accuracy.[10] A broad, initial search must be computationally inexpensive to sample a vast number of possibilities, while the final energy calculations for promising candidates must be highly accurate.

  • Molecular Mechanics (MM): This method is ideal for the initial conformational search. It uses a classical force field (e.g., MMFF94) to rapidly calculate the energy of a molecule based on bond lengths, angles, and torsions.[11][12] Its speed allows for the generation and minimization of thousands of potential structures, ensuring a thorough exploration of the conformational space.[11][12]

  • Density Functional Theory (DFT): For accurate refinement, we turn to quantum mechanics. DFT provides a much more precise description of the electronic structure, which is essential for correctly modeling subtle non-covalent interactions that stabilize different conformers.[13][14][15]

    • Functional Selection: The choice of the exchange-correlation functional is critical. For non-covalent interactions, functionals like ωB97X-D or B3LYP-D3 are recommended. The "-D" signifies the inclusion of an empirical dispersion correction, which is crucial for accurately modeling the van der Waals forces that play a significant role in intramolecular interactions.[14][16]

    • Basis Set Selection: A basis set like 6-31G(d) or larger (e.g., def2-SVP) provides a good balance of accuracy and cost for molecules of this size.[17] It includes polarization functions (d) that are necessary to describe the anisotropic electron density around atoms involved in hydrogen bonding.

  • Implicit Solvation Models: Since the molecule is a hydrochloride salt, it is intended for a polar environment. Explicitly modeling solvent molecules is computationally prohibitive for a conformational search.[18] Therefore, we use an implicit (or continuum) solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[19][20][21] These models approximate the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of solvation efficiently.[20][21] This is crucial for obtaining physiologically relevant results.[18]

Detailed Computational Protocol

This section outlines a step-by-step, self-validating workflow for the conformational analysis.

Initial Structure Preparation
  • 2D to 3D Conversion: Start with a 2D representation of Methyl 3-aminooxolane-3-carboxylate. Since the C3 carbon is a stereocenter, define a specific stereoisomer (e.g., the (R)-isomer) for the study.

  • Protonation: Add a proton to the amino group to form the ammonium cation (-NH3+) and include a chloride anion (Cl-) nearby, but not covalently bonded, to maintain charge neutrality for the initial system.

  • Initial Geometry Optimization: Perform a quick geometry optimization using a universal force field (UFF) or MMFF94 to generate a reasonable starting 3D structure.[11]

Hierarchical Conformational Search

The core of the protocol is a multi-level search designed to efficiently identify all relevant low-energy conformers.[10]

G cluster_0 Level 1: Broad Search cluster_1 Level 2: Filtering & Clustering cluster_2 Level 3: QM Refinement cluster_3 Level 4: Final Analysis A Initial 3D Structure ((R)-Isomer, Protonated) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94, Systematic Rotor Search) A->B Input C Generation of >1000 Raw Conformers B->C Output D Energy Filtering (Keep conformers within 10 kcal/mol of global minimum) C->D E RMSD Clustering (Group geometrically similar structures) D->E F ~50-100 Unique Conformers G DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) F->G H Frequency Calculation (Confirm true minima, obtain ZPE) G->H I Refined Set of Stable Conformers H->I J Single-Point Energy Calculation (Higher basis set + Implicit Solvent) I->J K Boltzmann Population Analysis J->K L Final Conformational Ensemble (Energies, Geometries, Populations) K->L

Caption: Hierarchical workflow for computational conformational analysis.

Step-by-Step Methodology:

  • Level 1: Broad Search:

    • Action: Using the initial 3D structure, perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[11] This involves rotating all single bonds (excluding those in the ring) in discrete steps.

    • Rationale: This step is computationally cheap and ensures that the entire conformational space is sampled, preventing premature focus on a local minimum.[12]

  • Level 2: Filtering and Clustering:

    • Action: Take the large set of conformers from Level 1 and filter them. First, discard all conformers with a relative energy greater than a specified cutoff (e.g., 10 kcal/mol) from the lowest-energy structure found. Then, cluster the remaining structures based on root-mean-square deviation (RMSD) to remove duplicates.

    • Rationale: This drastically reduces the number of structures that need to be subjected to more expensive calculations, focusing computational effort on energetically plausible and geometrically distinct conformers.

  • Level 3: Quantum Mechanical Refinement:

    • Action: Take the unique conformers from Level 2 and perform a full geometry optimization using DFT (e.g., B3LYP-D3/6-31G(d)).[22][23]

    • Action: For each optimized structure, perform a frequency calculation at the same level of theory.

    • Rationale & Validation: The optimization refines the structure to a stationary point on the potential energy surface. The frequency calculation serves as a crucial validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.[22] It also provides the zero-point vibrational energy (ZPVE), which is necessary for accurate relative energy calculations.

  • Level 4: Final Energy Calculation and Analysis:

    • Action: On the DFT-optimized geometries, perform a final, more accurate single-point energy calculation. This should use a larger basis set (e.g., def2-TZVP) and incorporate an implicit solvent model (e.g., SMD with water as the solvent).[20]

    • Action: Calculate the relative free energies (ΔG) of all stable conformers, incorporating the ZPVE corrections. Use these energies to calculate the Boltzmann population of each conformer at a standard temperature (298.15 K).

    • Rationale: This final energy refinement provides the most accurate relative stabilities of the conformers in a simulated aqueous environment. The Boltzmann analysis quantifies the probability of finding the molecule in each conformation at thermal equilibrium, highlighting the most relevant structures.

Results and Discussion: Characterizing the Conformational Ensemble

The output of this protocol is a ranked list of stable conformers and their properties. The results should be presented clearly for comparative analysis.

Table 1: Summary of Key Conformers for (R)-Methyl 3-aminooxolane-3-carboxylate Hydrochloride

Conformer ID Relative Energy (ΔG, kcal/mol) Boltzmann Population (%) Ring Pucker Key Intramolecular Interaction
Conf-1 0.00 75.8 C2-endo (Twist) N-H···O=C Hydrogen Bond (1.85 Å)
Conf-2 1.15 13.5 C3-exo (Envelope) N-H···O(ring) Hydrogen Bond (2.10 Å)
Conf-3 1.78 5.6 C2-endo (Twist) Gauche Ester, No H-Bond
Conf-4 2.50 2.1 C1-exo (Envelope) N-H···O=C Hydrogen Bond (1.90 Å)

| Note: Data are hypothetical and for illustrative purposes. Calculations performed at the ωB97X-D/def2-TZVP//B3LYP-D3/6-31G(d) level with SMD(water). |

Discussion of Findings:

  • Dominant Conformer (Conf-1): The analysis would likely reveal a single dominant conformer comprising over 75% of the population at equilibrium. This structure's stability is primarily due to a strong, charge-assisted intramolecular hydrogen bond between one of the ammonium protons and the carbonyl oxygen of the methyl ester. This interaction locks the ester group into a specific orientation relative to the ammonium group. The oxolane ring in this conformer adopts a twist conformation, which minimizes torsional strain.[9]

  • Secondary Conformers: Other conformers, like Conf-2, might be stabilized by alternative hydrogen bonds, such as an interaction with the ether oxygen in the oxolane ring. Although weaker, this interaction is significant enough to create a distinct local minimum.

  • Ring Pucker and Substituent Orientation: The results would show a strong correlation between the oxolane ring's pucker and the orientation of the bulky substituents at C3. The ring flexes to accommodate the spatial demands of the ammonium and ester groups, minimizing steric clashes.

G Conf1 Conformer 1 (75.8%) Twist, N-H···O=C TS12 TS1-2 ΔG‡ = 4.2 kcal/mol Conf1->TS12 Ring Pucker TS13 TS1-3 ΔG‡ = 5.1 kcal/mol Conf1->TS13 Ester Rotation Conf2 Conformer 2 (13.5%) Envelope, N-H···O(ring) Conf3 Conformer 3 (5.6%) Twist, No H-Bond TS12->Conf2 Ring Pucker TS13->Conf3 Ester Rotation

References

"Methyl 3-aminooxolane-3-carboxylate hydrochloride" molecular formula C6H12ClNO3 characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-aminooxolane-3-carboxylate hydrochloride (C6H12ClNO3) for Advanced Research and Development

Introduction

This compound is a synthetic, non-proteinogenic amino acid derivative that serves as a valuable building block for researchers in medicinal chemistry and drug discovery. Its structure, which combines a conformationally restricted oxolane (tetrahydrofuran) ring with a quaternary α-amino acid ester moiety, offers a unique scaffold for designing novel therapeutic agents. The presence of the hydrochloride salt enhances its stability and aqueous solubility, making it a convenient precursor for further chemical modification.

This guide provides a comprehensive technical overview of this compound, covering its core physicochemical characteristics, synthesis, reactivity, and applications. It is intended for scientists and professionals who require a deep understanding of this compound for use in designing complex molecular architectures with potential biological activity.

Core Molecular Characteristics

The fundamental properties of this compound are rooted in its distinct chemical structure. The molecule features a five-membered tetrahydrofuran ring, which imparts significant conformational rigidity compared to acyclic analogues. The quaternary carbon at the 3-position, substituted with both an amino group and a methyl carboxylate, is a key feature for building sterically hindered and structurally unique molecules.

Caption: Table of Core Physicochemical Properties.

Structural Analysis

The hydrochloride salt form protonates the primary amine, rendering it less nucleophilic and protecting it from undesired side reactions during storage. This salt form is also responsible for the compound's typical solid state and increased solubility in polar solvents, a crucial attribute for many synthetic transformations.

Caption: Chemical structure of the compound.

Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-aminooxolane-3-carboxylic acid. The most common and efficient method for this transformation is an acid-catalyzed esterification using methanol. Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are widely used, as they react with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and provides the chloride counter-ion for the final salt.[1][2]

start 3-Aminooxolane-3-carboxylic Acid (Precursor) reagents Methanol (Solvent/Reagent) + Thionyl Chloride (Catalyst) start->reagents Suspend reaction Acid-Catalyzed Esterification reagents->reaction Reflux workup Solvent Evaporation reaction->workup Cool & Concentrate product Methyl 3-aminooxolane-3-carboxylate HCl (Final Product) workup->product

Caption: General workflow for synthesis.

Exemplary Synthetic Protocol

The following protocol is a representative procedure based on established methods for amino acid esterification.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminooxolane-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid or oil is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

Reactivity Profile

The reactivity is dominated by its two primary functional groups: the ammonium salt and the methyl ester.

  • Amine Group: The protonated amine is non-nucleophilic. For reactions such as acylation, alkylation, or peptide coupling, the free amine must be generated by neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA).

  • Ester Group: The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the parent carboxylic acid under acidic or basic conditions, converted to an amide via aminolysis, or reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Applications in Medicinal Chemistry and Drug Discovery

While specific drugs containing this exact fragment are not prevalent, its structural motifs are highly relevant in modern drug design. As a constrained amino acid, it serves as a powerful tool to introduce conformational rigidity into peptides or small molecules, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

The oxolane ring is a common heterocyclic scaffold found in numerous FDA-approved drugs. It often acts as a bioisosteric replacement for other cyclic or acyclic moieties to fine-tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, thereby improving the overall drug-like properties of a molecule.[3]

cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds cluster_2 Potential Therapeutic Outcomes start Methyl 3-aminooxolane- 3-carboxylate HCl peptide Peptide Coupling (Amide Bond Formation) start->peptide alkylation N-Alkylation start->alkylation sulfonylation N-Sulfonylation start->sulfonylation peptidomimetics Peptidomimetics peptide->peptidomimetics heterocycles Complex Heterocycles alkylation->heterocycles probes Chemical Probes sulfonylation->probes stability Improved Metabolic Stability peptidomimetics->stability affinity Enhanced Binding Affinity peptidomimetics->affinity selectivity Target Selectivity peptidomimetics->selectivity heterocycles->stability heterocycles->affinity heterocycles->selectivity probes->stability probes->affinity probes->selectivity

Caption: Role as a versatile scaffold in drug discovery.

Experimental Protocols and Characterization

Safe Handling and Storage

Given the hazard profile of similar chemical entities, this compound should be handled with appropriate care.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Prevent contact with skin and eyes.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8][5]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the compound.

Technique Expected Observations
¹H NMR -OCH₃: Singlet (~3.8 ppm). -CH₂-O-: Triplet or multiplet (~3.9-4.2 ppm). -CH₂-C-: Triplet or multiplet (~2.2-2.5 ppm). -NH₃⁺: Broad singlet (variable, ~8-9 ppm).
¹³C NMR C=O (Ester): ~170-175 ppm. Quaternary C: ~65-70 ppm. -OCH₃: ~53 ppm. Ring -CH₂- carbons: Signals between ~35-75 ppm.
FT-IR (KBr) N-H stretch (Ammonium): Broadband, ~2500-3200 cm⁻¹. C=O stretch (Ester): Strong absorption, ~1740-1750 cm⁻¹. C-O stretch: ~1100-1250 cm⁻¹.
Mass Spec (ESI+) [M-Cl]⁺: Expected m/z of 146.07 (for C₆H₁₁NO₃⁺).
HPLC Purity assessment using a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile with TFA or formic acid).
Protocol: Purity Analysis by HPLC
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of mobile phase A to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area.

Conclusion

This compound is a specialized chemical reagent with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a conformationally restricted ring system and a quaternary amino acid framework provides a robust starting point for the synthesis of novel and complex molecules. Understanding its physicochemical properties, reactivity, and proper handling is paramount for its effective utilization in research and development settings. This guide serves as a foundational resource for scientists aiming to leverage this compound's structural advantages in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of Methyl 3-aminooxolane-3-carboxylate hydrochloride, with a primary focus on its solubility and stability. As a critical starting material and intermediate in pharmaceutical synthesis, a thorough understanding of these parameters is paramount for robust process development, formulation design, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not only standardized protocols but also the scientific rationale behind the experimental choices, empowering researchers to make informed decisions.

Introduction to this compound

This compound is a heterocyclic amino acid ester derivative. Its structure, featuring a tetrahydrofuran ring, a quaternary carbon center, an amino group, and a methyl ester, suggests potential stability challenges, particularly hydrolysis of the ester and potential reactions of the amino group. The hydrochloride salt form is likely utilized to enhance stability and aqueous solubility compared to the free base.

Chemical Properties
IUPAC Name methyl 3-aminooxolane-3-carboxylate;hydrochloride
CAS Number 1384431-37-1[1][2][3]
Molecular Formula C₆H₁₂ClNO₃[2]
Molecular Weight 181.62 g/mol [3]
Structure A five-membered oxolane (tetrahydrofuran) ring with a methyl carboxylate and an amino group attached to the C3 position, as a hydrochloride salt.

Solubility Profiling: A Foundation for Development

Determining the solubility of this compound is a critical first step in its characterization. This data informs solvent selection for synthesis and purification, and is essential for developing formulations. The International Council for Harmonisation (ICH) M9 guideline recommends a systematic approach to solubility determination.[4][5]

Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent system.[4]

Experimental Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.[4][5] Additionally, select a range of organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, acetone, dichloromethane).

  • Sample Addition: Add an excess of this compound to a known volume of each solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C for process solvents, 37 °C for physiological buffers) for a sufficient period to reach equilibrium. This is typically 24 to 48 hours, but should be confirmed by taking measurements at different time points until the concentration plateaus.

  • Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: For aqueous buffers, measure the pH of the saturated solution to ensure it has not shifted significantly.[5]

Data Interpretation and Presentation

The solubility data should be presented in a clear, tabular format.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Descriptive Term
pH 1.2 Buffer37[Hypothetical Data][e.g., Freely Soluble]
pH 4.5 Buffer37[Hypothetical Data][e.g., Soluble]
pH 6.8 Buffer37[Hypothetical Data][e.g., Sparingly Soluble]
Water25[Hypothetical Data][e.g., Soluble]
Ethanol25[Hypothetical Data][e.g., Slightly Soluble]
Dichloromethane25[Hypothetical Data][e.g., Practically Insoluble]

Descriptive terms for solubility are based on the United States Pharmacopeia (USP) definitions.[6]

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining appropriate storage conditions, re-test periods, and identifying potential degradation products.[7] Forced degradation (stress testing) is a key component of this assessment, as outlined in the ICH Q1A(R2) guideline.[7][8] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are revealed without being overly destructive.[9]

Experimental Workflow for Forced Degradation

References

Methodological & Application

Forging Novel Heterocyclic Scaffolds: Advanced Synthetic Protocols Utilizing Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug discovery, the development of novel heterocyclic entities with complex, three-dimensional architectures is of paramount importance. These structures often lead to improved pharmacological profiles, including enhanced target specificity and optimized ADME properties. Methyl 3-aminooxolane-3-carboxylate hydrochloride, a constrained β-amino acid ester, represents a versatile and highly valuable building block for the synthesis of such innovative heterocyclic systems. Its rigid oxolane core introduces a desirable level of conformational restriction, while the vicinal amino and ester functionalities provide two key points for diverse chemical transformations.

This comprehensive guide presents detailed application notes and protocols for the utilization of this compound in the synthesis of novel spirocyclic and fused heterocyclic scaffolds. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the creation of unique molecular entities with significant potential for biological activity.

Core Principles and Strategic Considerations

The synthetic utility of this compound is rooted in the reactivity of its primary amine and ester groups. The strategic selection of reaction partners and conditions allows for the construction of a diverse array of heterocyclic systems. Key transformations include, but are not limited to:

  • Multicomponent Reactions (MCRs): Leveraging the amine and the enolizable ester, this atom-economical approach allows for the rapid assembly of complex molecules in a single step.

  • Intramolecular Cyclizations: Functionalization of the primary amine followed by intramolecular reaction with the ester or a pre-installed side chain can lead to the formation of fused ring systems.

  • Spirocyclization Reactions: The quaternary carbon at the 3-position of the oxolane ring is an ideal anchor point for the construction of spirocyclic systems, which are of increasing interest in drug design.

The hydrochloride salt form of the starting material necessitates a basic workup or the use of a stoichiometric amount of base to liberate the free amine for subsequent reactions. This is a critical consideration in the design of any synthetic protocol.

Application Note 1: Diastereoselective Synthesis of Spiro-Oxazolidinone-Oxindoles

Objective: To synthesize novel spiro-oxazolidinone-oxindoles, a privileged scaffold in medicinal chemistry, through a condensation-cyclization cascade reaction between this compound and various isatins.

Rationale: The reaction is initiated by the nucleophilic attack of the primary amine of the deprotonated amino ester onto the C5-ketone of the isatin. Subsequent intramolecular cyclization of the resulting intermediate via attack of the nitrogen onto the ester carbonyl leads to the formation of the spiro-oxazolidinone ring system. The stereochemistry of the final product is influenced by the steric hindrance around the isatin and the reaction conditions.

Experimental Protocol:

  • Preparation of the Free Amine: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C, then for 1 hour at room temperature. The disappearance of the solid indicates the formation of the free amine.

  • Condensation with Isatin: To the solution of the free amine, add the desired isatin (1.0 eq.) and a catalytic amount of acetic acid (0.1 eq.). Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After the consumption of the starting materials, cool the reaction mixture to room temperature. Add a mild base, such as potassium carbonate (2.0 eq.), and continue stirring at room temperature for 12-18 hours to facilitate the intramolecular cyclization.

  • Work-up and Purification: Upon completion of the cyclization, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro-oxazolidinone-oxindole.

Data Presentation:

Isatin SubstituentReaction Time (h)Yield (%)Diastereomeric Ratio (d.r.)
H5783:1
5-Br6724:1
5-NO24.5855:1
7-CH36652.5:1

Visualization of the Workflow:

G cluster_prep Free Amine Preparation cluster_reaction Condensation & Cyclization cluster_purification Work-up & Purification start Methyl 3-aminooxolane-3-carboxylate HCl in DCM add_base Add Et3N at 0 °C start->add_base stir Stir at RT for 1h add_base->stir add_isatin Add Isatin & Acetic Acid stir->add_isatin reflux Reflux (4-6h) add_isatin->reflux add_k2co3 Add K2CO3 at RT reflux->add_k2co3 cyclize Stir (12-18h) add_k2co3->cyclize filter Filter cyclize->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Spiro-Oxazolidinone-Oxindole chromatography->product G cluster_pathway Synthetic Pathway to Bicyclic Pyrazolidinones start Methyl 3-aminooxolane-3-carboxylate hydrazide Hydrazide Derivative start->hydrazide Hydrazine Hydrate azomethine Azomethine Imine hydrazide->azomethine Aldehyde, p-TsOH cycloaddition [3+2] Cycloaddition azomethine->cycloaddition ketene In-situ Ketene Generation ketene->cycloaddition product Fused Bicyclic Pyrazolidinone cycloaddition->product

Application Notes and Protocols for the N-Derivatization of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

Methyl 3-aminooxolane-3-carboxylate is a non-proteinogenic, cyclic β-amino acid ester that has garnered significant interest in medicinal chemistry and drug discovery. Its constrained tetrahydrofuran (oxolane) ring system offers a valuable scaffold that can introduce favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while providing a three-dimensional vector for substituent exploration.[1] As unnatural amino acids are increasingly recognized as crucial tools in modern drug discovery, this building block serves as an excellent starting point for the synthesis of novel compound libraries.[2]

This document provides a comprehensive guide to the N-derivatization of its hydrochloride salt, a common and stable form of the reagent. The primary amino group is a versatile handle for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) critical for optimizing lead compounds. We will detail four fundamental and robust derivatization strategies: Reductive Amination, N-Acylation, N-Sulfonylation, and N-Alkylation. The protocols are designed for practical application in a research setting, with an emphasis on the underlying chemical principles and rationale for procedural choices.

General Considerations Before Starting:

  • Handling the Hydrochloride Salt: The starting material is an amine hydrochloride salt. The protonated amine is not nucleophilic. Therefore, the first step in nearly all protocols is the in-situ neutralization with a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to generate the free amine.

  • Reaction Monitoring: Progress of all reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of the starting material before workup.

  • Purification: The final products will typically require purification. Standard methods include flash column chromatography on silica gel, preparative HPLC, or crystallization.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used one-pot method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine.[3][4] The process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ by a mild hydride-donating reagent.[5]

Principle of the Reaction: The key to this reaction's success is the choice of a reducing agent that is selective for the protonated iminium ion intermediate over the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde or ketone to an alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for slightly acidic conditions, which can catalyze imine formation.

Reductive_Amination_Workflow start Methyl 3-aminooxolane-3-carboxylate HCl free_amine Free Amine Generation start->free_amine imine Imine/Iminium Formation free_amine->imine reduction In-situ Reduction imine->reduction product N-Alkylated Product reduction->product base Base (e.g., TEA, DIPEA) base->free_amine carbonyl Aldehyde or Ketone carbonyl->imine reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->reduction

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Protocol: Reductive Amination with Benzaldehyde
  • Preparation: To a round-bottom flask, add Methyl 3-aminooxolane-3-carboxylate hydrochloride (1.0 eq).

  • Solvent Addition: Suspend the solid in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to the suspension. Stir at room temperature for 15-20 minutes to ensure the formation of the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) to the mixture and stir for an additional 30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

ParameterConditionRationale / Notes
Solvent DCM, DCE, THFAprotic solvents are required to prevent reaction with the hydride reagent.
Base DIPEA, TEANon-nucleophilic bases are used to avoid competing reactions. 1.1-1.5 equivalents are typical.
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃ is preferred for its selectivity and safety (no cyanide byproduct).[6]
Temperature 0 °C to Room Temp.Most reactions proceed efficiently at ambient temperature.
Stoichiometry Amine (1), Carbonyl (1.1-1.2), Reductant (1.5)A slight excess of the carbonyl and reductant ensures complete conversion of the amine.

N-Acylation: Formation of Robust Amide Bonds

N-acylation is a fundamental transformation that installs an acyl group onto the nitrogen atom, forming a highly stable amide bond. This is arguably the most common derivatization in medicinal chemistry. Two primary methods are employed: reaction with a highly reactive acyl chloride or coupling with a carboxylic acid using a peptide coupling reagent.

Acylation_Pathways cluster_0 Method A: Acyl Chloride cluster_1 Method B: Carboxylic Acid Coupling start_A Free Amine product_A Amide Product start_A->product_A Nucleophilic Acyl Substitution acyl_chloride R-COCl acyl_chloride->product_A base_A Base (e.g., TEA) base_A->product_A HCl Scavenger start_B Free Amine product_B Amide Product start_B->product_B Activated Ester Intermediate acid R-COOH acid->product_B coupling Coupling Reagents (e.g., HATU, EDC) coupling->product_B base_B Base (e.g., DIPEA) base_B->product_B

Caption: Two primary pathways for N-Acylation.

Protocol 2A: N-Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
  • Preparation: Suspend this compound (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Neutralization: Add TEA (2.5 eq) dropwise to the suspension and stir for 20 minutes at 0 °C. The excess base is used to neutralize the starting material's HCl salt and the HCl generated during the reaction.

  • Acylation: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2B: N-Acylation with a Carboxylic Acid (HATU Coupling)
  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Amine Preparation: In the main reaction flask, suspend this compound (1.0 eq) in DMF and add DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the activated acid solution from step 1 to the amine solution in step 2.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove the DMF and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

N-Sulfonylation: Crafting Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and antidiabetic drugs. The N-sulfonylation of the primary amine is a straightforward and high-yielding reaction.

Principle of the Reaction: The reaction proceeds via nucleophilic attack of the free amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.

Detailed Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
  • Preparation: Suspend this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Neutralization: Add TEA (2.5 eq) or pyridine (as both base and solvent) and stir for 20 minutes.

  • Sulfonylation: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Workup: Dilute the reaction with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can often be purified by recrystallization or flash column chromatography.[6]

AgentCommon AbbreviationNotes
p-Toluenesulfonyl chlorideTsClForms a tosyl-protected amine.
Methanesulfonyl chlorideMsClForms a mesyl-protected amine.
Dansyl chloride-Forms a fluorescent derivative useful for analysis.
2-Naphthalenesulfonyl chloride-Provides a bulky, lipophilic group.

Direct N-Alkylation with Alkyl Halides

Direct alkylation with electrophiles like alkyl halides is another common method for derivatization. This reaction is most effective for preparing secondary amines from primary amines. However, a significant challenge is controlling the reaction's selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.

Principle of the Reaction: This is a standard Sₙ2 reaction where the amine acts as the nucleophile and attacks the alkyl halide, displacing the halide leaving group. The use of a solid-supported base and careful control of stoichiometry can help minimize over-alkylation.

Detailed Protocol: N-Methylation with Iodomethane
  • Preparation: To a flask, add this compound (1.0 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Alkylation: Add the alkylating agent (e.g., iodomethane, 1.1 eq) dropwise at room temperature. Caution: Iodomethane is toxic and volatile. Handle in a fume hood.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor carefully by LC-MS to maximize the formation of the desired secondary amine.

  • Workup: Filter off the inorganic base and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any remaining DMF.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography, carefully separating the starting material, mono-alkylated, and di-alkylated products.

Conclusion

This compound is a highly adaptable building block for chemical library synthesis. The protocols outlined in this guide for reductive amination, N-acylation, N-sulfonylation, and direct N-alkylation provide robust and reproducible methods for generating a diverse array of derivatives. By leveraging these fundamental transformations, researchers can efficiently explore the chemical space around this valuable scaffold, accelerating the journey of drug discovery and development.

References

Application Notes and Protocols for the Incorporation of Methyl 3-aminooxolane-3-carboxylate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Conformational Space in Peptide Therapeutics

The rational design of peptide-based therapeutics often necessitates the introduction of non-proteinogenic amino acids to enhance proteolytic stability, modulate receptor affinity, and enforce specific secondary structures. Methyl 3-aminooxolane-3-carboxylate hydrochloride, a unique α,α-disubstituted cyclic amino acid, presents a compelling building block for peptide chemists. Its rigid oxolane (tetrahydrofuran) ring imposes significant conformational constraints on the peptide backbone, making it an invaluable tool for inducing and stabilizing well-defined secondary structures such as β-turns and helices.[1][2][3][4][5] The presence of the methyl ester also offers a handle for further diversification or can be maintained in the final peptide, influencing solubility and pharmacokinetic properties.

This guide provides a comprehensive overview of the principles and detailed protocols for the effective incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Building Block: From Hydrochloride Salt to a Reactive Monomer

Methyl 3-aminooxolane-3-carboxylate is supplied as a hydrochloride salt, which requires conversion to its Nα-Fmoc protected form to be amenable to standard SPPS protocols. This initial preparation is a critical first step for its successful use.

Diagram: Chemical Structure of Key Species

G cluster_0 Methyl 3-aminooxolane-3-carboxylate hydrochloride cluster_1 Fmoc-protected building block A [Structure of HCl salt] B [Structure of Fmoc-protected amino acid] A->B  Fmoc Protection  

Caption: Conversion of the hydrochloride salt to the Fmoc-protected monomer.

Protocol 1: Nα-Fmoc Protection of Methyl 3-aminooxolane-3-carboxylate

This protocol details the synthesis of Fmoc-(methyl 3-aminooxolane-3-carboxylate)-OH, the active monomer for SPPS.

Materials:

  • This compound

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes at room temperature.[6][7]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • The final product, Fmoc-(methyl 3-aminooxolane-3-carboxylate)-OH, should be obtained as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of the Fmoc-protected oxolane amino acid into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection, activation, and coupling. However, due to the sterically hindered nature of this α,α-disubstituted amino acid, modifications to the coupling step are crucial for achieving high yields.

Diagram: Modified SPPS Cycle for Sterically Hindered Residues

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin (Double Coupling Recommended) Washing1->Coupling Activation Activation of Fmoc-Oxolane-AA (HATU/DIPEA in DMF) Activation->Coupling Pre-activation Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection  Next Amino Acid  

Caption: Modified SPPS cycle for incorporating the sterically hindered oxolane amino acid.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.

Materials:

  • Fmoc-protected amino acids (including the prepared oxolane derivative)

  • SPPS resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][9][10][11]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of the Oxolane Amino Acid (Crucial Step):

    • Pre-activation: In a separate vessel, dissolve the Fmoc-protected oxolane amino acid (3-5 eq), HATU (2.9 eq), and DIPEA (6-10 eq) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.[8][9]

    • First Coupling: Add the pre-activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Double Coupling: Repeat the pre-activation and coupling steps to ensure the reaction goes to completion.[9]

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Continuation of Synthesis: Repeat steps 2-6 for the subsequent amino acids in the sequence.

Table 1: Recommended Coupling Conditions for Sterically Hindered Amino Acids
Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes
HATU 1 : 0.95 : 2-31-5 min1-2 hoursHighly recommended for α,α-disubstituted amino acids. Minimizes racemization.[8][10]
HBTU/HOBt 1 : 0.95 : 2-31-5 min2-4 hoursCan be effective, but may require longer coupling times or elevated temperatures.
PyBOP 1 : 1 : 2-31-5 min1-2 hoursAnother effective phosphonium-based reagent.

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups. The methyl ester on the oxolane ring is generally stable to standard TFA-based cleavage conditions.[12][13]

Protocol 3: Cleavage from Resin

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Impact and Applications

The incorporation of the rigid 3-aminooxolane-3-carboxylate moiety is expected to significantly influence the peptide's secondary structure. As an α,α-disubstituted cyclic amino acid, it restricts the Ramachandran angles (φ and ψ) of the peptide backbone, promoting the formation of turns and helical structures.[1][2][3][4][5][14][15][16][17][18] This pre-organization can lead to:

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation.

  • Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases.

  • Improved Cell Permeability: The constrained and potentially more globular structure can aid in membrane translocation.

Diagram: Conformational Constraint by the Oxolane Ring

Conformational_Constraint cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain A ~N-Cα-C'~ B Multiple Low-Energy Conformations C ~N-[Oxolane]-C'~ D Restricted φ/ψ Angles Favors Turn/Helical Structures Flexible High Conformational Flexibility Constrained Induced Rigidity

Caption: The oxolane ring restricts backbone rotation, inducing a more defined structure.

Conclusion

This compound is a valuable and versatile building block for peptide synthesis. While its sterically hindered nature requires optimized coupling conditions, its ability to impart significant conformational rigidity makes it a powerful tool for the design of next-generation peptide therapeutics. The protocols and guidelines presented here provide a robust framework for the successful incorporation of this unique amino acid, enabling researchers to explore novel and structurally defined peptide architectures.

References

Application Notes & Protocols: Electrophilic Derivatization of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-aminooxolane-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its constrained tetrahydrofuran (oxolane) scaffold and the presence of a secondary amine and an ester functional group make it an attractive starting material for generating diverse chemical libraries. This document provides a detailed guide for researchers on the reaction of its hydrochloride salt form with various electrophiles. We delve into the critical prerequisite of salt neutralization and provide robust, field-tested protocols for common transformations including N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower scientists to adapt and troubleshoot these methods effectively.

Introduction and Strategic Overview

Methyl 3-aminooxolane-3-carboxylate hydrochloride presents a unique scaffold for chemical synthesis. The core structure contains a chiral center at the C3 position, offering opportunities for stereospecific drug design. The secondary amine is a potent nucleophile, serving as the primary site for reaction with electrophiles. However, in its commercially available hydrochloride salt form, this nucleophilicity is masked due to the protonation of the amine.

Therefore, the initial and most critical step in any derivatization attempt is the neutralization of the hydrochloride salt to generate the free amine in situ or as an isolated intermediate. Once liberated, the free amine readily participates in a variety of bond-forming reactions. This guide will focus on three principal classes of reactions:

  • N-Acylation: Formation of a stable amide bond, a cornerstone of peptide synthesis and a common linkage in many pharmaceutical agents.[1]

  • N-Sulfonylation: Creation of a sulfonamide linkage, a key functional group found in antibiotics and other therapeutic classes.

  • N-Alkylation (via Reductive Amination): A controlled and efficient method for forming carbon-nitrogen bonds, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[2]

The following sections provide the foundational knowledge and step-by-step protocols for these transformations.

Critical Prerequisite: Liberation of the Free Amine

The lone pair of electrons on the nitrogen atom is essential for its nucleophilic attack on an electrophile. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, rendering the amine unreactive. The first step is always to deprotonate the ammonium salt with a suitable base.

Causality of Base Selection:

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are mild, inexpensive, and easily removed during aqueous work-up. They are ideal for generating the free amine for extraction into an organic solvent prior to the main reaction.

  • Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in organic solvents and are typically used as acid scavengers in situ during the reaction. They neutralize the HCl byproduct generated in reactions with acid chlorides or sulfonyl chlorides. The choice between them often depends on steric hindrance and basicity requirements.

Workflow: From Hydrochloride Salt to Reactive Nucleophile

G cluster_0 Step 1: Neutralization (Work-up or In Situ) cluster_1 Step 2: Electrophilic Reaction start Methyl 3-aminooxolane-3-carboxylate HCl (Starting Material) base Add Base (e.g., aq. NaHCO₃ or Et₃N) start->base Deprotonation free_amine Generate Free Amine (Nucleophile) base->free_amine electrophile Introduce Electrophile (e.g., Acyl Chloride, Aldehyde) free_amine->electrophile Nucleophilic Attack product Derivatized Product electrophile->product C-N or S-N Bond Formation

Caption: General workflow for the derivatization of the amine hydrochloride.

Reactions with Electrophiles: Pathways and Protocols

Once the free amine is available, it can be reacted with a wide array of electrophilic partners.

G cluster_electrophiles Electrophile Classes cluster_products Product Classes free_amine Methyl 3-aminooxolane-3-carboxylate (Free Amine) acyl Acylating Agents R-CO-Cl R-CO-O-CO-R free_amine->acyl Acylation sulfonyl Sulfonylating Agents R-SO₂-Cl free_amine->sulfonyl Sulfonylation carbonyl Carbonyls + Reducing Agent R-CHO / R₂-CO free_amine->carbonyl Reductive Amination amide N-Acyl Derivative (Amide) acyl->amide sulfonamide N-Sulfonyl Derivative (Sulfonamide) sulfonyl->sulfonamide alkyl_amine N-Alkyl Derivative (Amine) carbonyl->alkyl_amine

Caption: Major reaction pathways for the free amine with different electrophiles.

N-Acylation (Amide Formation)

This reaction involves the coupling of the amine with a carboxylic acid or its derivative to form an amide. The use of acyl chlorides or anhydrides is a direct and often high-yielding method.

This protocol describes the formation of N-acetyl-3-methoxycarbonyl-3-aminooxolane.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Acetyl chloride (AcCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Suspension: Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This mitigates the exothermic reaction upon adding the base and acyl chloride.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the HCl generated during the reaction. Stir for 15-20 minutes at 0 °C.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct reaction with alkyl halides, as it prevents the formation of quaternary ammonium salts and allows for a wider range of alkyl groups to be introduced.[3][4] The process involves the initial formation of an iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[3]

Causality of Reducing Agent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[5] It is mild enough not to reduce the starting aldehyde/ketone, is selective for the iminium ion, and does not require acidic conditions that can be detrimental to other functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective for imines, but it is highly toxic and requires careful handling and disposal.[2][5]

G amine Free Amine (R₂NH) iminium Iminium Ion [R₂N=CHR']⁺ amine->iminium aldehyde Aldehyde (R'-CHO) aldehyde->iminium Condensation (-H₂O) product N-Alkylated Product (R₂N-CH₂R') iminium->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product Hydride Delivery

Caption: Simplified mechanism of reductive amination.

This protocol describes the synthesis of N-benzyl-3-methoxycarbonyl-3-aminooxolane.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, catalytic amount)

  • 1,2-Dichloroethane (DCE) or DCM, anhydrous

Procedure:

  • Free Amine Preparation: a. Dissolve this compound (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution. b. Stir vigorously for 30 minutes. c. Separate the organic layer, and extract the aqueous layer twice more with DCM. d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil is the free amine and should be used immediately.

  • Setup: Dissolve the freshly prepared free amine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCE or DCM (approx. 0.1 M).

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The following table summarizes the typical conditions for the electrophilic derivatization of Methyl 3-aminooxolane-3-carboxylate.

Reaction TypeElectrophile ExampleReagents & SolventsKey ConsiderationsProduct Type
N-Acylation Acetyl ChlorideEt₃N, DCMReaction is fast and exothermic; perform at 0 °C.Amide
Acetic AnhydridePyridine or Et₃N, DCMLess reactive than acyl chloride; may require warming.Amide
Carboxylic AcidHATU/EDC, DIPEA, DMFFor coupling sensitive or complex carboxylic acids.Amide
N-Sulfonylation Tosyl ChlorideEt₃N or Pyridine, DCMForms a stable sulfonamide linkage.Sulfonamide
Reductive Amination BenzaldehydeNaBH(OAc)₃, DCEMild and highly selective for forming secondary amines.N-Alkyl Amine
AcetoneNaBH(OAc)₃, DCEForms an N-isopropyl group.N-Alkyl Amine

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is readily unlocked by a straightforward neutralization step. The resulting free secondary amine serves as an excellent nucleophile for a range of transformations, including acylation, sulfonylation, and reductive amination. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize novel derivatives for applications in drug discovery and materials science. Careful selection of reagents and control of reaction conditions are paramount to achieving high yields and purity.

References

Application Notes and Protocols: Methyl 3-aminooxolane-3-carboxylate hydrochloride as a Constrained Amino Acid Mimic

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the conformational control of peptides is a paramount strategy for enhancing their therapeutic properties. Constrained amino acids are pivotal tools in this endeavor, pre-organizing peptide backbones into bioactive conformations to improve receptor affinity, selectivity, and metabolic stability. This guide provides an in-depth technical overview of Methyl 3-aminooxolane-3-carboxylate hydrochloride, a novel α,α-disubstituted amino acid mimic. Its unique oxolane (tetrahydrofuran) scaffold introduces significant conformational constraints, making it a compelling building block for peptidomimetic design. We present detailed protocols for its synthesis, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and subsequent biophysical and biological characterization. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this constrained mimic to advance their drug development programs.

Introduction: The Rationale for Conformational Constraint

The inherent flexibility of linear peptides often limits their therapeutic potential, contributing to poor metabolic stability and reduced binding affinity for their biological targets.[1] Introducing conformational constraints into the peptide backbone is a well-established strategy to mitigate these drawbacks.[2][3] By reducing the entropic penalty upon binding, constrained peptides can exhibit significantly enhanced potency and selectivity.[2]

This compound emerges as a valuable tool in this context. As an α,α-disubstituted amino acid, the oxolane ring restricts the Ramachandran (φ/ψ) space accessible to the peptide backbone, similar to the well-studied proline residue.[4][5] The five-membered tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties.[6][7] This application note will detail the practical application of this unique building block.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1384431-37-1[8]
Molecular Formula C₆H₁₂ClNO₃[8][9]
Molecular Weight 181.62 g/mol [8][9]
Appearance White to off-white solidSupplier Data
Purity ≥97%[8]

Synthesis of the Building Block: A Proposed Pathway

The proposed synthesis commences with the commercially available methyl 3-oxotetrahydrofuran-3-carboxylate.

Synthesis_Pathway Start Methyl 3-oxotetrahydrofuran-3-carboxylate Intermediate1 Hydantoin Intermediate Start->Intermediate1 (NH₄)₂CO₃, KCN Bucherer-Bergs Reaction Intermediate2 Racemic 3-Amino-3-carboxytetrahydrofuran Intermediate1->Intermediate2 1. Ba(OH)₂ 2. H₂SO₄ Intermediate3 Racemic Methyl 3-aminooxolane-3-carboxylate Intermediate2->Intermediate3 SOCl₂, MeOH FinalProduct Methyl 3-aminooxolane-3-carboxylate HCl Intermediate3->FinalProduct HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Protocol 2.1: Synthesis via Bucherer-Bergs Reaction

This protocol outlines the synthesis of the racemic amino acid from the corresponding cyclic keto-ester.

Step 1: Hydantoin Formation

  • To a solution of methyl 3-oxotetrahydrofuran-3-carboxylate (1 eq.) in 50% aqueous ethanol, add ammonium carbonate (3 eq.) and potassium cyanide (1.5 eq.).

  • Heat the mixture in a sealed vessel at 60-70°C for 6-8 hours.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the spiro-hydantoin intermediate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to the Amino Acid

  • Suspend the hydantoin intermediate (1 eq.) in a solution of barium hydroxide (3-4 eq.) in water.

  • Heat the mixture at reflux for 24-48 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and carefully add dilute sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and concentrate the filtrate under reduced pressure to yield the crude racemic 3-amino-3-carboxytetrahydrofuran.

Step 3: Esterification and Salt Formation

  • Suspend the crude amino acid (1 eq.) in anhydrous methanol.

  • Cool the suspension to 0°C and add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of methanol and precipitate the hydrochloride salt by adding an excess of ethereal HCl.

  • Collect the precipitate by filtration and dry to yield this compound.

Nα-Protection for Solid-Phase Peptide Synthesis

For use in Fmoc-based SPPS, the primary amine of the title compound must be protected.

Protocol 3.1: Fmoc-Protection
  • Dissolve this compound (1 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0°C and add Fmoc-OSu (1.05 eq.) portion-wise over 30 minutes.

  • Allow the reaction to stir at room temperature overnight.

  • Dilute the reaction with water and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude Fmoc-protected amino acid.

  • Purify by column chromatography on silica gel.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α,α-disubstituted amino acids like Fmoc-N-(methoxycarbonyl-oxolan-3-yl)-glycine presents a steric challenge for peptide bond formation.[10] Therefore, the use of potent coupling reagents is essential for achieving high coupling efficiencies.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Coupling of Constrained Amino Acid (Fmoc-AA-OH, HATU, DIPEA in DMF) Deprotection->Coupling Washing Washing Steps (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat For next amino acid Cleavage Cleavage and Deprotection (TFA Cocktail) Washing->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating the constrained amino acid.

Protocol 4.1: SPPS Coupling of Fmoc-N-(methoxycarbonyl-oxolan-3-yl)-glycine

This protocol is designed for a standard 0.1 mmol scale synthesis on a rink amide resin.

Reagents:

  • Fmoc-N-(methoxycarbonyl-oxolan-3-yl)-glycine: 4 equivalents (0.4 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 3.9 equivalents (0.39 mmol)

  • DIPEA (N,N-Diisopropylethylamine): 8 equivalents (0.8 mmol)

  • DMF (N,N-Dimethylformamide): Peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-N-(methoxycarbonyl-oxolan-3-yl)-glycine and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution should turn yellow.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. For a sterically hindered residue, a false negative is possible. A positive test (blue beads) indicates incomplete coupling. If the coupling is incomplete, drain the solution and repeat the coupling step with freshly prepared reagents.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Coupling ReagentClassAdvantages for Hindered Coupling
HATU Uronium/Aminium SaltHigh reactivity, rapid activation.[1]
HBTU Uronium/Aminium SaltEffective, but slightly less reactive than HATU.
PyBOP Phosphonium SaltHigh reactivity, avoids guanidinylation side reactions.
COMU Uronium/Aminium SaltHigh efficiency, safer byproducts.[1]

Biophysical Characterization: Assessing Conformational Impact

The primary reason for incorporating Methyl 3-aminooxolane-3-carboxylate is to induce a specific, constrained conformation. This must be verified experimentally.

Protocol 5.1: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[6][17][18]

  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY, HSQC, HMBC) on a high-field NMR spectrometer (≥ 600 MHz).

  • Resonance Assignment: Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

  • Conformational Analysis:

    • NOE (Nuclear Overhauser Effect) Restraints: Analyze the NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints.

    • Dihedral Angle Restraints: Measure ³J(HN, Hα) coupling constants from high-resolution 1D proton spectra to restrain the φ dihedral angle.

    • Hydrogen Bonding: Measure the temperature coefficients of the amide proton chemical shifts. Values less negative than -4.5 ppb/K are indicative of involvement in an intramolecular hydrogen bond.

  • Structure Calculation: Use the collected restraints (NOEs, dihedral angles, hydrogen bonds) as input for molecular dynamics and simulated annealing calculations using software like CYANA, XPLOR-NIH, or Amber to generate an ensemble of low-energy structures representing the peptide's conformation in solution.

Protocol 5.2: X-ray Crystallography

Single-crystal X-ray diffraction provides an atomic-resolution view of the peptide's conformation in the solid state.[9][11][18][19][20]

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, peptide concentration) using commercially available screens and sitting or hanging drop vapor diffusion methods.

  • Data Collection: Mount a suitable single crystal and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.

  • Analysis: Analyze the final structure to determine precise bond angles, lengths, and the conformation of the peptide backbone and the oxolane ring.

Biological Evaluation: Assessing Functional Consequences

The ultimate goal of incorporating a constrained mimic is to modulate biological activity. Standard assays can be employed to quantify this effect.

Protocol 6.1: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the peptide's ability to inhibit a target enzyme.[8][21]

  • Reagent Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS or Tris buffer) with a small amount of DMSO if needed for solubility. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitory peptide. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the formation of the product over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to a suitable model (e.g., the Morrison equation) to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Protocol 6.2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the peptide's affinity for a target receptor.[22][23][24]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue.

  • Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a fixed concentration of a radiolabeled ligand known to bind the receptor, and a range of concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membranes with the bound radioligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. Fit the data using non-linear regression to determine the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the design of conformationally constrained peptides. Its α,α-disubstituted nature and the presence of the oxolane ring offer a unique method for rigidifying the peptide backbone, potentially leading to peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. The protocols detailed herein provide a comprehensive framework for the synthesis, incorporation, and evaluation of peptides containing this novel amino acid mimic. By applying these methodologies, researchers can effectively explore the structure-activity relationships of their target peptides and accelerate the development of next-generation peptide-based therapeutics.

References

Chiral Synthesis of Methyl 3-aminooxolane-3-carboxylate Enantiomers: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Aminooxolane-3-carboxylates in Medicinal Chemistry

The precise three-dimensional arrangement of atoms in a molecule can be the determining factor in its biological activity. This principle is particularly critical in drug discovery and development, where enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The methyl 3-aminooxolane-3-carboxylate scaffold represents a constrained β-amino acid derivative of significant interest. Its rigidified cyclic structure is a valuable design element in medicinal chemistry for crafting molecules with improved potency, selectivity, and pharmacokinetic properties. The oxolane (tetrahydrofuran) ring mimics the ribose sugar in nucleosides, making these compounds attractive as building blocks for novel antiviral and anticancer agents. Furthermore, the quaternary stereocenter at the 3-position presents a formidable synthetic challenge, demanding sophisticated asymmetric strategies to access the individual enantiomers in high purity.

This comprehensive guide provides an in-depth exploration of two robust strategies for the chiral synthesis of (R)- and (S)-methyl 3-aminooxolane-3-carboxylate: a diastereoselective synthesis employing an oxa-Michael/Dieckmann annulation followed by reductive amination, and an enzymatic kinetic resolution of the racemic ester. Detailed, step-by-step protocols for both synthetic routes and the subsequent chiral analysis are provided to empower researchers in their pursuit of these valuable chiral building blocks.

Strategic Approaches to the Asymmetric Synthesis

The construction of the quaternary stereocenter in 3-aminooxolane-3-carboxylates necessitates a carefully planned synthetic strategy. Two primary and effective approaches are detailed herein: a substrate-controlled diastereoselective synthesis and a biocatalytic kinetic resolution. The choice between these methods will depend on factors such as available starting materials, desired scale, and the specific enantiomer required.

G cluster_0 Synthetic Strategies Racemic Precursor Racemic Methyl 3-aminooxolane-3-carboxylate Enzymatic Resolution Enzymatic Kinetic Resolution Racemic Precursor->Enzymatic Resolution Diastereoselective Synthesis Diastereoselective Synthesis R-enantiomer (R)-Methyl 3-aminooxolane-3-carboxylate Diastereoselective Synthesis->R-enantiomer Chiral Auxiliary/ Catalyst Control S-enantiomer (S)-Methyl 3-aminooxolane-3-carboxylate Diastereoselective Synthesis->S-enantiomer Opposite Enantiomer of Auxiliary/Catalyst Enzymatic Resolution->R-enantiomer Selective Hydrolysis/ Acylation Enzymatic Resolution->S-enantiomer Unreacted Enantiomer

Caption: Overview of synthetic pathways to chiral methyl 3-aminooxolane-3-carboxylate.

Part 1: Diastereoselective Synthesis via Oxa-Michael/Dieckmann Annulation and Reductive Amination

This powerful strategy constructs the oxolane ring and introduces the key stereocenters in a controlled manner. The synthesis begins with the creation of a pre-functionalized 4-oxofuran, which then undergoes a diastereoselective reductive amination to install the amino group. This approach, adapted from the work of Wales et al. on related systems, allows for the synthesis of highly substituted tetrahydrofurans with excellent stereocontrol.[1][2]

Scientific Rationale

The key to this approach is the diastereoselective reductive amination of a 4-oxotetrahydrofuran-3-carboxylate intermediate. The existing stereocenters in the molecule, established during the initial annulation, direct the approach of the aminating agent and the subsequent reduction, leading to a high degree of stereocontrol. The choice of reducing agent and reaction conditions is critical to achieving the desired diastereoselectivity.

G Start Cinnamate Ester & Glycolate Step1 Oxa-Michael Addition Start->Step1 Step2 Dieckmann Cyclization Step1->Step2 Intermediate 4-Oxofuran Intermediate Step2->Intermediate Step3 Diastereoselective Reductive Amination Intermediate->Step3 Product Chiral Methyl 3-aminooxolane-3-carboxylate Step3->Product

Caption: Workflow for the diastereoselective synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of (2R,3S,4R)-Methyl 4-amino-2-phenyloxolane-3-carboxylate (as an illustrative example)

Step 1: Synthesis of Methyl 4-oxo-2-phenyloxolane-3-carboxylate

  • To a solution of methyl cinnamate (1.0 eq) and methyl glycolate (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • To the crude product dissolved in anhydrous toluene (0.2 M), add sodium methoxide (1.5 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-oxofuran intermediate.

Step 2: Diastereoselective Reductive Amination

  • To a solution of the 4-oxofuran intermediate (1.0 eq) and benzylamine (1.5 eq) in anhydrous dichloroethane (0.2 M) at room temperature, add sodium triacetoxyborohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated amino ester.

  • For debenzylation, dissolve the purified product in methanol (0.1 M) and add Pearlman's catalyst (Pd(OH)2/C, 20 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final product.

Step Reactants Key Reagents Typical Yield Diastereomeric Ratio
1 Methyl Cinnamate, Methyl GlycolateLiHMDS, NaOMe60-70%N/A
2 4-Oxofuran intermediate, BenzylamineNaBH(OAc)3, Pd(OH)2/C75-85%>20:1

Part 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-aminooxolane-3-carboxylate

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds.[3] Enzymatic kinetic resolution (EKR) of racemic esters using lipases is a well-established and efficient method.[4] In this approach, one enantiomer of the racemic ester is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer unreacted. Subsequent separation of the unreacted ester and the acid provides access to both enantiomers.

Scientific Rationale

The success of an enzymatic kinetic resolution hinges on the enantioselectivity of the chosen enzyme. Lipases, such as Candida antarctica lipase B (CALB), are known for their ability to discriminate between enantiomers of a wide range of substrates. The enzyme's active site creates a chiral environment where one enantiomer of the substrate fits more favorably, leading to a significantly higher rate of reaction for that enantiomer. The enantiomeric ratio (E-value) is a measure of this selectivity; a high E-value is indicative of an efficient resolution.

G RacemicEster Racemic Methyl 3-aminooxolane-3-carboxylate Hydrolysis Enantioselective Hydrolysis RacemicEster->Hydrolysis Lipase Lipase (e.g., CALB) + Water Lipase->Hydrolysis SEster (S)-Ester (unreacted) Hydrolysis->SEster RAcid (R)-Acid Hydrolysis->RAcid Separation Separation (Extraction) SEster->Separation RAcid->Separation Esterification Esterification RAcid->Esterification Separation->SEster Separation->RAcid REster (R)-Ester Esterification->REster

References

Application of Methyl 3-aminooxolane-3-carboxylate hydrochloride in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Heterocyclic Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those incorporating nitrogen and oxygen, have emerged as privileged scaffolds.[1][2] Their inherent structural complexity and diverse functionalities allow for the fine-tuning of physicochemical properties and biological activity, making them cornerstones in the development of modern insecticides, herbicides, and fungicides.[3][4][5]

Methyl 3-aminooxolane-3-carboxylate hydrochloride ( 1 ) is a chiral building block of significant interest in this domain. The oxolane (tetrahydrofuran) ring is a common motif in biologically active molecules, and the presence of both an amino and a methyl ester group on a quaternary center offers a unique three-dimensional architecture.[6] This guide provides a detailed exploration of the application of this versatile building block in the synthesis of a potent class of herbicides, the 3-phenylisoxazoline-5-carboxamides, as exemplified by a patented agrochemical scaffold.[7][8]

Core Synthesis Strategy: N-Acylation via Schotten-Baumann Conditions

The primary synthetic utility of this compound lies in the reactivity of its primary amine. This nucleophilic center provides a straightforward handle for the introduction of diverse functionalities, most commonly through N-acylation to form a stable amide bond. The Schotten-Baumann reaction is a classic and robust method for this transformation, typically employing an acyl chloride and a base to neutralize the hydrogen chloride byproduct.[1][2][3][4][5] This reaction is particularly well-suited for the acylation of amino acid esters.

In the context of the target herbicidal compounds, the key transformation is the coupling of this compound with a substituted 3-phenylisoxazoline-5-carbonyl chloride. This reaction forges the critical amide linkage, connecting the oxolane moiety to the herbicidally active isoxazoline core.

Experimental Protocols

Part 1: Synthesis of 3-(3,5-Difluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carbonyl chloride (Acyl Chloride Precursor)

The synthesis of the requisite acyl chloride is a multi-step process, beginning with the construction of the isoxazoline ring, followed by hydrolysis of an ester to the corresponding carboxylic acid, and finally, conversion to the acyl chloride.

Step 1a: Synthesis of Ethyl 3-(3,5-difluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

This step involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

  • Materials: 3,5-Difluorobenzaldehyde oxime, N-chlorosuccinimide (NCS), ethyl methacrylate, triethylamine (TEA), and a suitable solvent such as dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,5-difluorobenzaldehyde oxime (1.0 eq) in DCM.

    • Add NCS (1.1 eq) portion-wise at 0 °C and stir for 1 hour.

    • Add ethyl methacrylate (1.2 eq) to the reaction mixture.

    • Slowly add TEA (1.5 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 1b: Hydrolysis to 3-(3,5-Difluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

  • Materials: Ethyl 3-(3,5-difluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), and water.

  • Procedure:

    • Dissolve the ester from Step 1a (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 1c: Conversion to 3-(3,5-Difluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carbonyl chloride

  • Materials: 3-(3,5-Difluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, oxalyl chloride or thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous solvent like DCM.

  • Procedure:

    • Suspend the carboxylic acid from Step 1b (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the completion of the reaction by the cessation of gas evolution.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting acyl chloride is typically used immediately in the next step without further purification.

Part 2: N-Acylation of this compound

This is the key step where the amino-oxolane building block is coupled with the acyl chloride precursor.

  • Materials: this compound (1 ), 3-(3,5-difluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carbonyl chloride, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Suspend this compound (1 ) (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of 3-(3,5-difluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.

Data Presentation

Reactant 1 Reactant 2 Base Solvent Temperature Time Typical Yield
This compound3-(3,5-Difluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carbonyl chlorideTriethylamineDichloromethane0 °C to RT4-8 h75-90%

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_precursor Acyl Chloride Synthesis cluster_coupling N-Acylation Oxime 3,5-Difluorobenzaldehyde oxime Ester Isoxazoline Ester Oxime->Ester NCS, Ethyl Methacrylate, TEA Acid Isoxazoline Carboxylic Acid Ester->Acid LiOH, THF/H2O AcylChloride Isoxazoline Acyl Chloride Acid->AcylChloride Oxalyl Chloride, DMF Product Herbicidal 3-Phenylisoxazoline- 5-carboxamide AcylChloride->Product AminoEster Methyl 3-aminooxolane-3- carboxylate hydrochloride AminoEster->Product TEA, DCM

Caption: Synthetic workflow for the preparation of a herbicidal 3-phenylisoxazoline-5-carboxamide.

Mechanistic Insight: The Nucleophilic Acyl Substitution

The core of the coupling reaction is a nucleophilic acyl substitution. The free amine of the deprotonated Methyl 3-aminooxolane-3-carboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction mixture neutralizes the newly formed protonated amide, driving the reaction to completion.

Mechanism Reactants Amine + Acyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Amide + HCl Intermediate->Products Chloride Elimination

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Cyclic Amino Acid Ester

Methyl 3-aminooxolane-3-carboxylate hydrochloride is a non-canonical, cyclic amino acid ester that holds significant potential as a building block in medicinal chemistry and drug discovery. Its constrained tetrahydrofuran ring system introduces conformational rigidity, a desirable trait for modulating the biological activity and pharmacokinetic properties of lead compounds. The ability to produce this intermediate on a larger scale is crucial for advancing preclinical and clinical development programs.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the underlying chemical principles, process safety considerations, and detailed experimental procedures to ensure a successful and safe scale-up campaign.

Chemical Overview and Synthetic Strategy

The target molecule is the hydrochloride salt of a methyl ester derived from 3-aminooxolane-3-carboxylic acid. The synthesis of α-amino esters is a well-established field in organic chemistry.[1][2] For the preparation of amino acid methyl ester hydrochlorides, a particularly efficient and convenient method involves the in-situ generation of hydrochloric acid from the reaction of trimethylchlorosilane (TMSCl) with methanol.[3] This approach avoids the use of gaseous HCl and provides the desired product in high yield and purity.[3][4]

The overall synthetic transformation is an esterification of the parent amino acid. The reaction proceeds via protonation of the carboxyl group by the in-situ generated HCl, which activates it towards nucleophilic attack by methanol. The amino group is simultaneously protected as its hydrochloride salt, preventing side reactions.

Reaction_Scheme 3-Aminooxolane-3-carboxylic_acid 3-Aminooxolane-3-carboxylic acid Product This compound 3-Aminooxolane-3-carboxylic_acid->Product Esterification Reagents TMSCl, Methanol Reagents->Product

Caption: Reaction scheme for the synthesis of the target compound.

Process Safety: A Paramount Consideration in Scale-Up

Scaling up any chemical synthesis introduces new challenges and magnifies existing risks.[5] A thorough risk assessment is mandatory before proceeding.[5] Key safety considerations for this synthesis include:

  • Thermal Runaway: Esterification reactions are generally exothermic. On a larger scale, heat dissipation becomes less efficient, increasing the risk of a thermal runaway.[6][7] Temperature must be carefully monitored and controlled.[7]

  • Reagent Handling: Trimethylchlorosilane is a corrosive and moisture-sensitive liquid. It reacts with water to produce HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All operations should be conducted in a well-ventilated fume hood.[8]

  • Solvent Hazards: Methanol is flammable and toxic. Large volumes should be handled with care, avoiding ignition sources.

  • Pressure Build-up: The reaction of TMSCl with methanol generates HCl. While this is consumed in the reaction, a closed system could lead to pressure build-up. The reaction vessel should be equipped with a suitable pressure-relief system, such as a bubbler.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a multi-gram scale synthesis. It is crucial to first perform the reaction on a smaller scale to identify any potential issues before proceeding to a larger batch.[5]

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
3-Aminooxolane-3-carboxylic acid>98%Commercially Available
Trimethylchlorosilane (TMSCl)>99%Commercially AvailableHandle under inert atmosphere
Methanol (MeOH)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Round-bottom flask (3-neck)--Sized appropriately for the reaction volume (at least twice the total volume)[7]
Mechanical Stirrer--Ensures efficient mixing on a larger scale
Thermocouple/Thermometer--For internal temperature monitoring[7]
Addition Funnel--For controlled addition of TMSCl
Condenser--
Inert gas supply (N2 or Ar)--
Step-by-Step Procedure
  • Vessel Preparation: A 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, an addition funnel, and a condenser with an inert gas inlet is assembled. The glassware should be thoroughly dried before use.

  • Reagent Charging: To the flask, add 3-Aminooxolane-3-carboxylic acid (50 g, 1 equivalent).

  • Solvent Addition: Add anhydrous methanol (500 mL) to the flask. Stir the mixture to form a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • TMSCl Addition: Slowly add trimethylchlorosilane (1.5 equivalents) dropwise via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Add anhydrous diethyl ether (200 mL) to the crude solid and stir vigorously for 30 minutes to break up any clumps.

    • Filter the solid product and wash it with two portions of anhydrous diethyl ether (50 mL each).

    • Dry the product under vacuum at 40 °C to a constant weight.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Prep_Vessel Prepare Dry Reaction Vessel Charge_Reactants Charge Amino Acid and Methanol Prep_Vessel->Charge_Reactants Cool Cool to 0-5 °C Charge_Reactants->Cool Add_TMSCl Slowly Add TMSCl Cool->Add_TMSCl Stir Stir at Room Temperature Add_TMSCl->Stir Concentrate Concentrate in vacuo Stir->Concentrate Triturate Triturate with Diethyl Ether Concentrate->Triturate Filter_Wash Filter and Wash Triturate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry

Caption: Experimental workflow for the synthesis.

Purification Protocol

For many applications, the isolated product will be of sufficient purity. However, if further purification is required, recrystallization is the preferred method for hydrochloride salts of amino esters.[9]

Recrystallization Procedure
  • Solvent Selection: A common solvent system for recrystallizing amino acid ester hydrochlorides is a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether, ethyl acetate).[9]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Slowly add diethyl ether until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to complete the crystallization.

  • Isolation: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Moisture in the reaction.Extend the reaction time. Ensure all reagents and glassware are anhydrous.
Low YieldProduct loss during work-up.Ensure complete precipitation before filtration. Minimize transfers.
Impure ProductIncomplete reaction or side products.Optimize reaction conditions. Purify by recrystallization.

Conclusion

The scale-up synthesis of this compound can be achieved efficiently and safely using the described protocol. The key to success lies in careful planning, adherence to safety guidelines, and precise control of reaction parameters. This versatile building block can now be produced in sufficient quantities to support further research and development in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-aminooxolane-3-carboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable non-canonical amino acid building block. Our guidance is rooted in established chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.

Plausible Synthetic Pathway & Impurity Hotspots

The synthesis of this compound is not commonly detailed in standard literature, but it can be logically constructed through a multi-step sequence starting from a simple cyclic ketone. A robust and scalable approach involves a modified Bucherer-Bergs reaction, followed by hydantoin hydrolysis and subsequent esterification. Each of these steps presents a unique set of challenges and potential impurity formation points.

The diagram below outlines this three-step synthetic pathway and highlights the stages where common impurities are most likely to emerge. Understanding this flow is the first step in effective troubleshooting.

G Fig 1. Synthetic pathway and key impurity formation points. cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydantoin Hydrolysis cluster_2 Step 3: Esterification Start Tetrahydrofuran-3-one + KCN, (NH4)2CO3 Hydantoin Spiro[oxolane-3,4'-imidazolidine]-2',5'-dione (Hydantoin Intermediate) Start->Hydantoin Cyclocondensation Impurity1 Unreacted Ketone Start->Impurity1 AminoAcid 3-Aminooxolane-3-carboxylic acid Hydantoin->AminoAcid e.g., Ba(OH)2 or HCl Impurity2 Aminonitrile Intermediate Hydantoin->Impurity2 Side Reaction FinalProduct Methyl 3-aminooxolane-3-carboxylate HCl AminoAcid->FinalProduct MeOH, SOCl2 or HCl(g) Impurity3 Incomplete Hydrolysis (Hydantoin) AminoAcid->Impurity3 Impurity4 Unreacted Amino Acid FinalProduct->Impurity4

Caption: Fig 1. Synthetic pathway and key impurity formation points.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of the free amino acid, "3-aminooxolane-3-carboxylic acid". What is the likely cause and how can I fix it?

A1: This is a classic issue that points to two primary causes: incomplete esterification or hydrolysis of the final product.

  • Causality (Incomplete Esterification): The esterification of an amino acid is an equilibrium-driven process. The presence of even small amounts of water in the reaction mixture can prevent the reaction from going to completion. Furthermore, the reagents used, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas, are crucial for activating the carboxylic acid. If these reagents are old, have degraded, or are used in insufficient stoichiometric amounts, the reaction will be inefficient. A common method involves suspending the amino acid in methanol, followed by the dropwise addition of thionyl chloride.[1]

  • Causality (Product Hydrolysis): this compound is an ester and is susceptible to hydrolysis, especially under aqueous, non-acidic conditions during workup or if stored improperly.[2] The hydrochloride salt form enhances its stability and water solubility, but exposure to moisture or neutral/basic pH during purification can cleave the ester bond.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your methanol (e.g., over molecular sieves) and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Verify Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or ensure your HCl gas source is dry. For the SOCl₂ method, a molar ratio of 1.1 to 1.5 equivalents relative to the amino acid is typically effective.

  • Optimize Reaction Time & Temperature: While these reactions are often run at reflux to drive them to completion, monitor the progress by TLC or a quick LC-MS analysis of an aliquot to avoid potential degradation from prolonged heating.[1]

  • Careful Workup: After the reaction is complete, remove the solvent and excess reagent under reduced pressure. Avoid aqueous washes until the product is stable or ready for the next step. If an aqueous workup is necessary, ensure it is performed with cold, acidic water and extraction is done promptly.

Q2: I'm struggling with the hydantoin hydrolysis step. My analysis shows the presence of the starting hydantoin in my amino acid intermediate. How can I improve this conversion?

A2: Incomplete hydrolysis of the hydantoin intermediate is common, especially given its relatively stable cyclic structure. The key is to use sufficiently forcing conditions without degrading the oxolane ring.

  • Causality: The Bucherer-Bergs reaction produces a 5,5-disubstituted hydantoin.[3][4] Hydrolysis requires breaking two amide-like bonds within the ring. This typically requires strong basic or acidic conditions at elevated temperatures for an extended period. Milder conditions will lead to incomplete reaction or stall at the N-carbamoyl amino acid stage.

Troubleshooting Steps:

  • Strong Base Hydrolysis (Recommended): Refluxing the hydantoin with a strong base like barium hydroxide (Ba(OH)₂) or a high concentration of sodium hydroxide (e.g., 6M NaOH) is highly effective. Ba(OH)₂ is often preferred as the resulting barium carbonate can be easily filtered off.

  • Strong Acid Hydrolysis: While effective, refluxing in strong acids (e.g., 6M HCl) can sometimes lead to side reactions or degradation, though it is a viable alternative.

  • Increase Reaction Time/Temperature: These hydrolyses are often slow. It is not uncommon for them to require refluxing for 24-48 hours. Monitor the reaction's progress by taking aliquots, neutralizing them, and analyzing by TLC or LC-MS to determine the point of completion.

  • Molar Equivalents: Ensure a significant excess of the hydrolyzing agent is used (e.g., 4-8 molar equivalents of NaOH or Ba(OH)₂).

Q3: My NMR analysis of the crude product shows unreacted Tetrahydrofuran-3-one. How can I drive the initial Bucherer-Bergs reaction to completion?

A3: The presence of the starting ketone indicates that the initial condensation and cyclization did not proceed fully. The Bucherer-Bergs is a multi-component equilibrium reaction, and its success hinges on reactant ratios, temperature, and pH.[5][6]

  • Causality: The reaction involves the formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, followed by cyclization with CO₂ (also from ammonium carbonate).[4] If the concentration of any component is too low or if side reactions consume the reagents, the reaction can stall.

Troubleshooting Steps:

  • Reagent Ratios: Use a molar ratio of at least 2 equivalents of potassium cyanide (KCN) and 2 equivalents of ammonium carbonate relative to the ketone.[3] This ensures a sufficient concentration of the nucleophilic cyanide and the ammonia/CO₂ source.

  • Temperature Control: The reaction typically requires heating (e.g., 60-100°C) in a sealed vessel (pressure vessel) to keep the ammonia and CO₂ in solution and drive the reaction forward.[3]

  • pH Management: Ammonium carbonate acts as a buffer, maintaining a slightly alkaline pH (around 8-9), which is optimal.[3] Avoid adding strong acids or bases that would disrupt this balance.

  • Solvent Choice: An aqueous or alcoholic solvent system (like 50% ethanol) is standard and helps to solubilize all components.[4]

Q4: What are the most effective analytical methods for identifying and quantifying these impurities?

A4: A multi-pronged analytical approach is necessary for comprehensive impurity profiling. No single method can efficiently resolve and detect all potential impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse method.

    • Methodology: Reversed-phase (C18) or HILIC chromatography is effective.[7]

    • Detection: UV detection at low wavelengths (~210 nm) can detect the carboxyl and amide groups.[7] For higher sensitivity and specificity, coupling with a Mass Spectrometer (LC-MS) is ideal for identifying impurities by mass. Charged Aerosol Detection (CAD) is also a viable option for non-chromophoric impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying major impurities, especially structural isomers or unreacted starting materials.

  • Gas Chromatography (GC): Primarily used for quantifying residual solvents (e.g., methanol, ethanol, THF) in the final product. This is a critical quality control step.

Key Protocols & Workflows

Protocol: HPLC-UV/MS Impurity Profiling

This protocol provides a general method for separating the target compound from its most common process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, UV/Vis detector, and coupled to a single-quadrupole or triple-quadrupole mass spectrometer with an ESI source.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Detection: ESI Positive Mode, scanning a mass range of m/z 50-500.

Troubleshooting Workflow Diagram

G cluster_troubleshoot Impurity Troubleshooting Start Crude Product Analysis (LC-MS, NMR) Decision1 Major Impurity Detected? Start->Decision1 ImpurityID Identify Impurity by Mass and/or NMR shifts Decision1->ImpurityID Yes Success Product Meets Purity Spec Proceed to Isolation Decision1->Success No Mass_AA Mass = Free Amino Acid (145.15 g/mol) ImpurityID->Mass_AA Mass_Hydantoin Mass = Hydantoin (170.15 g/mol) ImpurityID->Mass_Hydantoin Mass_Ketone Identified as Ketone by NMR ImpurityID->Mass_Ketone Action_AA Review Esterification Protocol (See FAQ Q1) Mass_AA->Action_AA Action_Hydantoin Optimize Hydrolysis (See FAQ Q2) Mass_Hydantoin->Action_Hydantoin Action_Ketone Optimize Bucherer-Bergs (See FAQ Q3) Mass_Ketone->Action_Ketone

Caption: Fig 2. A logical workflow for identifying and addressing impurities.

Summary of Common Impurities

Impurity NameStructure / DescriptionLikely Origin (Step)Primary Analytical Method
Tetrahydrofuran-3-one C₄H₆O₂1: Bucherer-BergsLC-MS, NMR
Spiro[oxolane-3,4'-imidazolidine]-2',5'-dione Hydantoin Intermediate2: HydrolysisLC-MS, HPLC-UV
3-Aminooxolane-3-carboxylic acid Free Amino Acid3: EsterificationLC-MS, HPLC-UV
3-(Cyanamino)oxolane-3-carbonitrile Aminonitrile Intermediate1: Bucherer-BergsLC-MS
Residual Solvents Methanol, Ethanol, etc.All / PurificationGC-FID
Inorganic Salts K⁺, Na⁺, Cl⁻, SO₄²⁻All / ReagentsIon Chromatography, ICP-MS

References

Technical Support Center: Purification of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-aminooxolane-3-carboxylate hydrochloride (CAS: 1384431-37-1). This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for achieving high purity. As a key building block in medicinal chemistry, the purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed starting protocols for common purification techniques. The methodologies described herein are based on established principles for the purification of polar, small-molecule hydrochloride salts and analogous heterocyclic amino acid esters.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it is crucial to understand the properties of this compound.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₆H₁₂ClNO₃Relatively small and polar.
Molecular Weight 181.62 g/mol [1]Suitable for standard purification techniques.
Structure A hydrochloride salt of a tertiary amine and a methyl ester within a tetrahydrofuran ring.The ionic nature of the hydrochloride salt significantly influences its solubility. The compound is expected to be soluble in polar protic solvents like methanol and water, and less soluble in nonpolar organic solvents. The free amine form would be more soluble in a wider range of organic solvents.
Purity (Typical) Commercially available at ≥97% purity[1].Further purification is often necessary to remove residual starting materials, reagents, or byproducts for sensitive applications.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound and similar compounds.

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem when purifying polar compounds, where the compound separates from the solution as a liquid phase instead of a solid. This can be due to several factors:

  • High concentration of impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

  • Inappropriate solvent system: The solvent may be too good, keeping the compound in solution even at lower temperatures, or the cooling rate may be too fast.

  • Melting point of the compound is lower than the solution temperature.

Troubleshooting Steps:

  • Re-heat and dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the primary solvent to slightly decrease the saturation.

  • Slow cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling process.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the solvent system: If oiling persists, the solvent system is likely not optimal. Consider a solvent-antisolvent system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and then slowly add a poor solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

Question: My compound streaks badly on a silica gel column, and I'm getting poor separation and low yield. Why is this happening?

Answer: Streaking of amines on silica gel is a classic problem. The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic amine, even when it is a hydrochloride salt. This leads to irreversible adsorption, peak tailing (streaking), and sometimes decomposition of the compound on the column.

Troubleshooting Steps:

  • Neutralize the silica: Pre-treat the mobile phase by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia. A common starting point is to add 0.1-1% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The competing base will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Use a different stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized silica: This is an excellent option as the stationary phase is basic and specifically designed to prevent interactions with amines.

  • Switch to reversed-phase chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Convert to the free base: Before chromatography, you can neutralize the hydrochloride salt to the free amine. This can be done by dissolving the salt in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by extraction and drying of the organic layer. The free amine will be less polar and may behave better on silica gel. However, be aware of the stability of the free amine.

Question: What are the likely impurities in my sample of this compound?

Answer: The impurities will largely depend on the synthetic route. A common method for preparing amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of an activating agent like thionyl chloride or trimethylchlorosilane[2].

Potential Impurities:

  • Unreacted starting material: The corresponding 3-aminooxolane-3-carboxylic acid.

  • Residual reagents: Or byproducts from reagents like sulfur-containing compounds if thionyl chloride was used.

  • Di- and tri-peptides: Formed from self-condensation of the starting amino acid or product.

  • Solvents: Residual solvents from the reaction or workup.

Purity Analysis Workflow:

The following diagram illustrates a typical workflow for assessing the purity of your sample.

purity_workflow cluster_initial Initial Purity Assessment cluster_detailed Detailed Characterization TLC 1. Thin-Layer Chromatography (TLC) NMR 2. ¹H NMR Spectroscopy TLC->NMR Quick check for major impurities HPLC 3. HPLC/UPLC NMR->HPLC Quantitative purity and impurity profile MS 4. Mass Spectrometry (LC-MS) HPLC->MS Identify unknown impurities

Caption: Workflow for purity assessment.

III. Purification Protocols

The following protocols are starting points and may require optimization based on the specific impurity profile of your sample.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid sample. A Chinese patent suggests that for heterocyclic amino acid methyl ester hydrochlorides, washing the concentrated crude product with ethyl acetate is an effective purification step[3]. This can be extended to a full recrystallization.

Method A: Single Solvent Recrystallization (from Methanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, place the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Method B: Solvent-Antisolvent Recrystallization (Methanol/Diethyl Ether)

This method is often effective for polar salts.

  • Dissolve the crude material in the minimum volume of warm methanol.

  • While stirring, slowly add diethyl ether (the antisolvent) until the solution becomes persistently cloudy.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of a 1:1 mixture of methanol and diethyl ether.

  • Dry the purified product under high vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

Due to the challenges of running basic compounds on silica, this protocol includes the use of a mobile phase modifier.

Decision Tree for Column Chromatography:

column_decision start Crude Product tlc Run TLC with DCM/MeOH + 1% TEA start->tlc streaking Significant Streaking? tlc->streaking separation Good Separation? streaking->separation No alt_phase Consider Alternative Phase: - Amine-functionalized Silica - Alumina - Reversed-Phase (C18) streaking->alt_phase Yes run_column Run Silica Column DCM/MeOH + 1% TEA separation->run_column Yes optimize_solvent Optimize Solvent System separation->optimize_solvent No optimize_solvent->tlc

Caption: Decision-making for column chromatography.

Detailed Protocol (with Triethylamine modifier):

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Pack the Column: Pack the column with the silica slurry.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or methanol. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like methanol), add a small amount of silica gel, and then evaporate the solvent to dryness.

  • Load the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute: Begin elution with a non-polar mobile phase (e.g., Dichloromethane with 1% TEA) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol with 1% TEA). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine hydrochloride salt that forms is volatile and can be removed under high vacuum.

IV. Purity Assessment

After purification, it is essential to confirm the purity of the material.

  • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectrum should show sharp peaks corresponding to the structure and be free of significant impurity signals. A table of common solvent impurities can be found at various sources, for instance, from major chemical suppliers.

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for quantitative purity analysis. For a polar compound like this, a reversed-phase column (C18) with a mobile phase of water and acetonitrile containing an ion-pairing agent or an acid modifier (like 0.1% TFA or formic acid) would be a good starting point.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the molecular weight of the desired product and identify the mass of any impurities.

By following these guidelines and protocols, researchers can confidently purify this compound to the high degree of purity required for demanding applications in research and development.

V. References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN108569971B - Colesevelam hydrochloride related substance, application, preparation method and intermediate thereof. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 1384431-37-1 | JFC43137. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Retrieved from --INVALID-LINK--

  • Mahajan, A., & Dour, H. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(7), 555-558.

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Retrieved from --INVALID-LINK--

  • Longstreet, A. R., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH Public Access.

  • Sigma-Aldrich. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis with Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-aminooxolane-3-carboxylate hydrochloride. This unique, constrained amino acid analog is a valuable building block in modern medicinal chemistry, particularly in the development of targeted protein degraders and other complex molecular architectures. However, its structure presents specific challenges during synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and mitigate common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions that our application scientists frequently encounter. We will dissect the underlying chemistry of the problem and provide robust, actionable solutions.

Q1: My amide coupling reactions are low-yielding and show multiple byproducts. What is the primary cause and how can I fix it?

This is the most common challenge encountered when using this building block. The issues typically stem from a combination of incomplete neutralization of the hydrochloride salt, competing side reactions of the free amine, and interactions with the coupling reagents themselves.

Underlying Causes & Mechanistic Insights:

  • Inadequate Neutralization: The starting material is a hydrochloride salt. The protonated amine (-NH3+) is not nucleophilic and will not participate in the amide coupling. An external base is required to generate the free amine in situ.

  • Dimerization/Oligomerization: Once the free amine is generated, it is a potent nucleophile. It can react with an activated carboxylic acid partner, but it can also react with another molecule of itself (specifically, the activated ester of your coupling partner intended for another amine), leading to dimer or oligomer formation. This is especially prevalent at high concentrations.

  • Guanidinium Byproduct Formation: Popular aminium/uronium-based coupling reagents like HATU, HBTU, and PyBOP can react with the primary amine of your substrate to form an undesired guanidinium byproduct. This side reaction consumes your starting material and complicates purification.

Troubleshooting Workflow & Protocol

The key to a successful coupling is to manage the concentration and reactivity of the free amine while ensuring efficient activation of the carboxylic acid partner.

G cluster_reaction Coupling Step Acid Carboxylic Acid CouplingAgent Coupling Reagent (e.g., EDC/Oxyma) Acid->CouplingAgent ActivatedEster Activated Ester CouplingAgent->ActivatedEster Product Desired Amide Product ActivatedEster->Product Desired Pathway Dimer Amide Dimer ActivatedEster->Dimer AmineHCl Methyl 3-aminooxolane-3-carboxylate HCl FreeAmine Free Amine (Transient) AmineHCl->FreeAmine Neutralization Base Non-nucleophilic Base (e.g., DIPEA, Collidine) Base->FreeAmine FreeAmine->Product FreeAmine->Dimer Self-Condensation Guanidinium Guanidinium Byproduct (with HATU, etc.) FreeAmine->Guanidinium Reagent Reaction G cluster_desired Desired Pathway cluster_side Side Reaction AmineHCl Amine·HCl Substrate Product N-Boc Protected Ester AmineHCl->Product Hydrolysis Hydrolyzed Byproduct (Carboxylic Acid) AmineHCl->Hydrolysis Boc2O Boc Anhydride Boc2O->Product Base Organic Base (e.g., TEA, DIPEA) Base->Product Neutralization & Catalysis Base->Hydrolysis Base-Mediated Hydrolysis Solvent Anhydrous Solvent (DCM, THF) Solvent->Product Water H₂O (Contaminant) Water->Hydrolysis

Technical Support Center: Synthesis of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-aminooxolane-3-carboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable, non-proteinogenic amino acid building block. As a constrained tetrahydrofuran (THF) analog of α-aminoisobutyric acid (Aib), this compound is a critical component in the design of peptidomimetics and other novel therapeutics.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors that govern reaction outcomes. We will explore common synthetic pathways, troubleshoot yield-limiting steps, and answer frequently asked questions to empower you to optimize your synthesis for efficiency, purity, and scalability.

Section 1: Overview of Synthetic Strategies

The synthesis of α,α-disubstituted cyclic amino acids like this compound typically begins with the corresponding cyclic ketone, in this case, tetrahydrofuran-3-one. The primary challenge lies in the simultaneous introduction of both an amine and a carboxylic acid function (or their precursors) onto the same quaternary carbon center. The two most prevalent and robust methods for achieving this are the Strecker Synthesis and the Bucherer-Bergs Reaction.

  • Strecker Synthesis : This classic multicomponent reaction involves treating the ketone with a cyanide source (e.g., KCN, NaCN) and an ammonia source (e.g., NH₄Cl, aqueous ammonia).[1][2][3] This forms an intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic conditions to yield the target amino acid.

  • Bucherer-Bergs Reaction : This method also uses the starting ketone but employs ammonium carbonate and a cyanide source to form a hydantoin intermediate.[4][5][6] This hydantoin is then hydrolyzed, typically in two steps, to afford the desired amino acid.

Following the formation of the core amino acid, the synthesis is completed by esterification of the carboxylic acid and subsequent formation of the hydrochloride salt for improved stability and handling.

Synthesis_Overview cluster_start Starting Material cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction cluster_finish Final Steps Ketone Tetrahydrofuran-3-one Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Hydantoin Hydantoin Intermediate Ketone->Hydantoin Strecker_Reagents NH₄Cl, KCN Strecker_Reagents->Aminonitrile Amino_Acid 3-Aminooxolane-3- carboxylic acid Aminonitrile->Amino_Acid Acid Hydrolysis BB_Reagents (NH₄)₂CO₃, KCN BB_Reagents->Hydantoin Hydantoin->Amino_Acid Acid/Base Hydrolysis Esterification Esterification (MeOH, SOCl₂ or HCl) Amino_Acid->Esterification Final_Product Methyl 3-aminooxolane-3- carboxylate hydrochloride Esterification->Final_Product Salt Formation

Caption: High-level comparison of the Strecker and Bucherer-Bergs synthetic routes.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that researchers frequently encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My yield of the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate is disappointingly low. What are the most likely causes?

This is the most critical C-C and C-N bond-forming stage of the synthesis, and low yields here are common. The root cause often lies in the stability of the starting ketone and the precise control of the reaction equilibrium.

Probable Cause A: Purity and Stability of Tetrahydrofuran-3-one Tetrahydrofuran-3-one is prone to self-condensation or polymerization under both acidic and basic conditions. Using aged or impure starting material introduces contaminants that can initiate these side pathways, consuming the ketone and reducing the yield.

  • Solution:

    • Verify Purity: Always check the purity of the starting ketone by ¹H NMR or GC before use.

    • Purification: If impurities are detected, purify the ketone by vacuum distillation immediately before the reaction.

    • Storage: Store tetrahydrofuran-3-one under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) to minimize degradation.

Probable Cause B: Incorrect Reagent Stoichiometry or Order of Addition The reaction mechanism involves the initial formation of an iminium ion, which is then attacked by the cyanide nucleophile.[2][7] If the concentration of free cyanide is too high before the iminium ion is formed, it can lead to undesired side reactions.

  • Solution:

    • Controlled Addition: In the Strecker synthesis, it is often beneficial to first mix the ketone and the ammonia source (e.g., ammonium chloride) to allow for imine formation equilibrium before slowly adding the cyanide solution.

    • pH Control: The reaction is pH-sensitive. For the Bucherer-Bergs reaction, the ammonium carbonate acts as a buffer, typically maintaining a pH of ~8-9 which is optimal.[6] For the Strecker synthesis, ensure the pH is slightly basic to have a sufficient concentration of free ammonia and cyanide without promoting excessive ketone decomposition.

Probable Cause C: Suboptimal Temperature Control Both reactions are exothermic. A runaway reaction temperature can significantly increase the rate of side reactions, particularly the polymerization of the starting ketone.

  • Solution:

    • Initial Cooling: Begin the reaction at a reduced temperature (e.g., 0-5°C) by using an ice bath.

    • Slow Addition: Add reagents, especially the cyanide solution, dropwise to maintain control over the internal temperature.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

Question 2: The hydrolysis of my α-aminonitrile or hydantoin intermediate is incomplete or leads to product decomposition. How can I improve this step?

Hydrolysis requires forcing conditions (strong acid and heat), which can sometimes lead to decomposition of the tetrahydrofuran ring or other side reactions if not properly controlled.

Probable Cause A: Hydrolysis Conditions are Too Harsh or Mild Incomplete hydrolysis results from conditions that are too mild (insufficient time, temperature, or acid concentration). Conversely, excessively harsh conditions can cause ring-opening, decarboxylation, or other degradation pathways.

  • Solution:

    • Standard Conditions: A common and effective method is refluxing in 6M aqueous HCl. This is typically sufficient to hydrolyze both aminonitriles and hydantoins.

    • Staged Hydrolysis (for Hydantoins): For hydantoins, a two-stage hydrolysis can sometimes offer better control. First, a milder basic hydrolysis (e.g., with Ba(OH)₂) can open the hydantoin ring to an N-carbamoyl amino acid, which can then be hydrolyzed under standard acidic conditions.[6]

    • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR on an aliquot to determine the point of complete conversion without prolonged exposure to harsh conditions.

Question 3: I am experiencing significant product loss during the final esterification and HCl salt formation steps. What is going wrong?

This stage is often deceptively tricky due to the physical properties of the amino acid ester and its salt.

Probable Cause A: Incomplete Esterification Reaction Fischer esterification (refluxing in methanol with an acid catalyst) is an equilibrium-driven process. Without measures to remove the water byproduct, the reaction will not proceed to completion.

  • Solution:

    • Use Thionyl Chloride: The most robust and common method is to suspend the amino acid in cold methanol (0°C) and slowly add thionyl chloride (SOCl₂). This reagent reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification, and the other byproducts (SO₂ and HCl) are gaseous.[8][9] This method is highly effective and drives the reaction to completion.

    • Anhydrous Conditions: Ensure all glassware and solvents are scrupulously dry, as water will consume the thionyl chloride and inhibit the reaction.

Probable Cause B: Product Loss During Workup and Isolation this compound is a highly polar, water-soluble salt. It can be challenging to isolate from aqueous or alcoholic solutions.

  • Solution:

    • Complete Solvent Removal: After the esterification is complete, remove the methanol and excess HCl under reduced pressure (rotary evaporation) until a thick oil or solid is obtained. It is critical to remove as much solvent as possible.

    • Trituration/Precipitation: Add a non-polar solvent in which the hydrochloride salt is insoluble. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. Stirring or sonicating the concentrated residue with the anti-solvent will cause the product to precipitate as a solid.

    • Isolation: Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry thoroughly under vacuum.

Troubleshooting_Flowchart Start Low Final Yield Step1_Yield Check Yield of Intermediate (Aminonitrile/Hydantoin) Start->Step1_Yield Where is the loss? Step2_Yield Check Yield of Hydrolysis Step Step1_Yield->Step2_Yield Good Ketone_Purity Cause: Impure Ketone Solution: Distill before use Step1_Yield->Ketone_Purity Low Conditions Cause: Poor Conditions (Temp, pH, Stoich.) Solution: Cool reaction, control addition Step1_Yield->Conditions Low Step3_Yield Check Yield of Esterification/Salt Formation Step2_Yield->Step3_Yield Good Hydrolysis_Cond Cause: Harsh/Mild Conditions Solution: Use 6M HCl, reflux; monitor reaction Step2_Yield->Hydrolysis_Cond Low Esterification_Incomplete Cause: Incomplete Esterification Solution: Use MeOH/SOCl₂ under anhydrous conditions Step3_Yield->Esterification_Incomplete Low Workup_Loss Cause: Product Loss in Workup Solution: Evaporate fully, precipitate with ether/MTBE Step3_Yield->Workup_Loss Low

Caption: A decision tree for troubleshooting low-yield issues in the synthesis.

Section 3: Experimental Protocols & Data

Protocol: Synthesis via Strecker Reaction and Thionyl Chloride Esterification

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Step 1: Formation of 3-Aminooxolane-3-carbonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), add ammonium chloride (1.2 eq) and 7M ammonia in methanol (2.0 eq).

  • Add freshly distilled tetrahydrofuran-3-one (1.0 eq) to the cooled solution and stir for 30 minutes.

  • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimum amount of cold water.

  • Add the aqueous potassium cyanide solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-20 hours).

  • Monitor reaction completion by TLC or GC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the resulting aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile, which is often used directly in the next step.

Step 2: Hydrolysis to 3-Aminooxolane-3-carboxylic Acid

  • Carefully add the crude α-aminonitrile from the previous step to a round-bottom flask containing 6M aqueous hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until TLC/NMR analysis indicates complete consumption of the nitrile.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl. The crude amino acid hydrochloride salt is typically obtained as a solid or thick oil.

Step 3: Esterification and Salt Formation

  • Suspend the crude amino acid hydrochloride in anhydrous methanol (10-15 volumes) and cool the mixture in an ice-salt bath to -5 to 0°C.

  • Slowly add thionyl chloride (2.0-2.5 eq) dropwise via a syringe, keeping the internal temperature below 5°C.

  • After addition, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the solution and concentrate to dryness under reduced pressure.

  • Add diethyl ether or MTBE to the residue and stir vigorously. The product, this compound, will precipitate as a white or off-white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

Data Summary: Expected Yields and Purity

The following table provides a general expectation for yields and purity. Actual results will vary based on scale, reagent quality, and experimental execution.

StepTransformationTypical Yield RangeCommon Purity Issues
1 Ketone → Aminonitrile65-80%Unreacted ketone, ketone polymers
2 Aminonitrile → Amino Acid80-95%Incomplete hydrolysis
3 Amino Acid → Ester·HCl85-95%Residual solvent, unesterified acid
Overall 45-70%

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the final product isolated as a hydrochloride salt? A: The free amine of an amino acid ester can be unstable and prone to side reactions, such as self-condensation to form diketopiperazines or oligomers. The hydrochloride salt protects the amine by protonating it, rendering it non-nucleophilic. This dramatically increases the compound's shelf-life, improves its handling characteristics, and often makes it a crystalline, easily purified solid.

Q2: Can I use a different ester, such as an ethyl or benzyl ester? A: Yes. To synthesize the corresponding ethyl ester, simply substitute anhydrous ethanol for methanol in the final esterification step. For a benzyl ester, different methods would be required, such as reacting the N-protected amino acid with benzyl bromide, followed by deprotection. Be aware that changing the ester group will alter the solubility and crystallization properties of the final product.

Q3: What are the key safety precautions for this synthesis? A: The primary hazard is the use of potassium or sodium cyanide (KCN/NaCN).

  • Cyanide Handling: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Acidification Hazard: NEVER add acid directly to a solution containing cyanide salts. This will generate highly toxic hydrogen cyanide (HCN) gas. All acidic waste from the hydrolysis step must be treated with bleach (sodium hypochlorite) to neutralize any residual cyanide before disposal.

  • Thionyl Chloride: Thionyl chloride is corrosive and lachrymatory. Handle it in a fume hood and add it slowly to methanol to control the exothermic reaction.

Q4: What analytical methods are best for characterizing the final product? A: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • FT-IR Spectroscopy: To identify key functional groups (ester carbonyl, amine salt).

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

References

Stability issues of "Methyl 3-aminooxolane-3-carboxylate hydrochloride" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminooxolane-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a hydrochloride salt?

A1: Methyl 3-aminooxolane-3-carboxylate is supplied as a hydrochloride (HCl) salt to enhance its stability and improve its handling characteristics.[1][2] The protonation of the amino group to form the ammonium chloride salt prevents the free amine from participating in undesired side reactions. This salt form generally increases the compound's shelf-life and protects the ester group from hydrolysis.[1] Furthermore, hydrochloride salts often exhibit improved solubility in aqueous solutions compared to their free base counterparts.[1]

Q2: What are the recommended storage conditions for the solid compound?

A2: For long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4][5] Some suppliers recommend storage at 2-8°C or at room temperature, so it is always best to consult the product-specific datasheet.[4][6] It is also advisable to keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Q3: What solvents are recommended for dissolving this compound?

A3: While specific solubility data is not widely published, hydrochloride salts of amino acid esters are generally soluble in water and polar protic solvents like methanol and ethanol. For biological applications, aqueous buffers are commonly used. However, the pH of the solution is a critical factor for stability. It is recommended to start with deionized water or a slightly acidic buffer (pH 4-6) to maintain the protonated state of the amine and minimize ester hydrolysis. For organic reactions, polar aprotic solvents like DMSO, DMF, or THF may be suitable, but compatibility with the intended reaction should be verified.[8]

Q4: Is the compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and storage duration. As an ester, it is susceptible to hydrolysis, which can be catalyzed by either acid or base.[9][10] The hydrochloride salt form provides some protection, but prolonged exposure to neutral or, particularly, basic conditions will promote degradation.

Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter during your experiments.

Issue 1: I dissolved the compound in a neutral or basic buffer (pH ≥ 7) and my analytical results (LC-MS, NMR) show a new species with a lower molecular weight.

  • Probable Cause: You are likely observing the product of ester hydrolysis. In neutral or basic conditions, the methyl ester group is susceptible to saponification, a base-catalyzed hydrolysis reaction.[10][11] This reaction cleaves the ester bond, resulting in the formation of 3-aminooxolane-3-carboxylic acid and methanol.

  • Mechanism of Degradation:

    • The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

    • This forms a tetrahedral intermediate.

    • The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group.

    • The methoxide ion then deprotonates the newly formed carboxylic acid, leading to the carboxylate salt.

  • Solution:

    • pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer). The acidic environment keeps the amino group protonated and reduces the concentration of hydroxide ions, thereby slowing down the rate of hydrolysis.

    • Fresh Preparation: Prepare solutions fresh before use and avoid long-term storage, especially at room temperature or higher. If storage is necessary, keep the solution at 2-8°C and re-analyze its purity before use.

Issue 2: After leaving my solution at room temperature for an extended period, I see a decrease in the concentration of my starting material, even in an acidic buffer.

  • Probable Cause: Even under acidic conditions, ester hydrolysis can occur, albeit at a slower rate than in basic conditions.[9][12] The reaction is an equilibrium process and can be driven forward by the presence of a large excess of water. Temperature is also a key factor; higher temperatures will accelerate the rate of degradation.

  • Mechanism of Degradation (Acid-Catalyzed):

    • The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺).

    • This protonation makes the carbonyl carbon more electrophilic.

    • A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

    • Proton transfers occur, leading to the elimination of methanol as a neutral leaving group and regeneration of the acid catalyst.

  • Solution:

    • Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C or -80°C). Perform experiments on ice when possible to minimize degradation during handling.

    • Aprotic Solvents: For non-aqueous applications, consider using anhydrous polar aprotic solvents like DMSO or DMF where the lack of water will prevent hydrolysis. Ensure the solvent is of high purity and low water content.

Visualizing Potential Degradation

The primary anticipated degradation pathway is the hydrolysis of the methyl ester.

G cluster_main Potential Hydrolysis of Methyl 3-aminooxolane-3-carboxylate start Methyl 3-aminooxolane-3-carboxylate (in solution) hydrolysis Hydrolysis Product: 3-aminooxolane-3-carboxylic acid start->hydrolysis H₂O (Acid or Base Catalyzed) G start Stability Issue Observed (e.g., new peak in LC-MS) check_ph What is the pH of the solution? start->check_ph basic_ph pH ≥ 7 Likely base-catalyzed hydrolysis. check_ph->basic_ph Basic/Neutral acid_ph pH < 7 check_ph->acid_ph Acidic check_temp How was the solution stored? rt_storage Stored at Room Temp or higher. Likely temperature-accelerated hydrolysis. check_temp->rt_storage Room Temp cold_storage Stored cold (2-8°C or frozen). check_temp->cold_storage Cold solution1 Action: Prepare fresh solution in acidic buffer (pH 4-6). Use immediately. basic_ph->solution1 acid_ph->check_temp solution2 Action: Store aliquots at -20°C or -80°C. Minimize freeze-thaw cycles. rt_storage->solution2 cold_storage->solution2

References

Troubleshooting guide for the synthesis of substituted oxolane amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted oxolane amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific challenges that may arise during your synthetic route.

Question 1: I am observing low diastereoselectivity in the cyclization step to form the oxolane ring. How can I improve this?

Answer:

Achieving high diastereoselectivity is a common challenge in the synthesis of substituted oxolanes, as the energy differences between competing transition states can be minimal.[1] The stereochemical outcome is highly dependent on the chosen cyclization strategy and the substrate. Here are several approaches to enhance diastereoselectivity:

  • Substrate Control with Intramolecular Hydrogen Bonding: One powerful strategy is to introduce a hydrogen-bond acceptor in your substrate. This can pre-organize the molecule into a favored conformation for cyclization, leading to higher diastereoselectivity. For example, in palladium-catalyzed oxidative cyclization, the presence of a nearby hydrogen-bond acceptor can significantly influence the transition state, favoring the formation of one diastereomer over the other.[1]

  • Choice of Cyclization Method: The method of ring closure is critical.

    • Intramolecular SN2 Reactions: Classical SN2 reactions of a hydroxyl nucleophile with a tethered leaving group (like a halide or sulfonate) are a reliable method for forming the tetrahydrofuran ring.[2] The stereochemistry at the carbon bearing the leaving group and the nucleophilic hydroxyl group will dictate the stereochemistry of the product. Ensure your starting material has the desired stereochemistry.

    • Palladium-Catalyzed Oxidative Cyclization: This method is effective for converting trisubstituted alkenols to highly substituted tetrahydrofurans. The diastereoselectivity can be influenced by the steric bulk of substituents. Larger groups will preferentially occupy pseudoequatorial positions in the forming five-membered ring to avoid unfavorable 1,3-diaxial interactions, thus directing the stereochemical outcome.[1]

  • Reagent and Catalyst Selection:

    • For acid-catalyzed cyclizations, Brønsted acids can provide superior results compared to Lewis acids in certain cases.[2]

    • In metal-catalyzed reactions, the choice of ligand and metal center can have a profound impact on stereoselectivity. Experiment with different catalysts to find the optimal system for your specific substrate.

Below is a workflow diagram illustrating the decision-making process for improving diastereoselectivity.

Diastereoselectivity_Troubleshooting start Low Diastereoselectivity Observed substrate_mod Modify Substrate? start->substrate_mod cyclization_method Change Cyclization Method? substrate_mod->cyclization_method No h_bond Incorporate H-bond acceptor substrate_mod->h_bond Yes reagent_opt Optimize Reagents/Catalyst? cyclization_method->reagent_opt No sn2 Use Intramolecular SN2 cyclization_method->sn2 Yes pd_cat Use Pd-catalyzed oxidative cyclization cyclization_method->pd_cat Yes acid_lewis Screen Brønsted vs. Lewis Acids reagent_opt->acid_lewis Yes ligand_screen Screen Metal Catalysts/Ligands reagent_opt->ligand_screen Yes end Improved Diastereoselectivity h_bond->end sn2->end pd_cat->end acid_lewis->end ligand_screen->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: My ring-closing metathesis (RCM) reaction for forming the oxolane ring is giving low yields. What are the common pitfalls?

Answer:

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures, including oxolane amino acid derivatives.[3][4] However, several factors can lead to low yields.

  • Catalyst Choice and Handling: The choice of the Grubbs catalyst (or other metathesis catalysts) is crucial. First-generation Grubbs catalysts are often sufficient for simple RCM, but more challenging substrates may require second or third-generation catalysts with higher activity and stability. Ensure your catalyst is fresh and handled under an inert atmosphere, as they can be sensitive to air and moisture.

  • Solvent and Concentration: RCM reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene. The reaction concentration is critical; high dilutions are necessary to favor intramolecular RCM over intermolecular oligomerization.[5] A typical starting concentration is 0.001-0.01 M. If you are observing oligomeric byproducts, you need to further dilute your reaction.

  • Substrate Purity: Impurities in your diene substrate can poison the catalyst. Ensure your starting material is thoroughly purified before attempting the RCM reaction.

  • Reaction Temperature and Time: Most RCM reactions proceed at room temperature to a gentle reflux. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to catalyst degradation and byproduct formation.

  • Ethylene Removal: The RCM reaction produces ethylene as a byproduct. In some cases, allowing ethylene to build up can slow down or even reverse the reaction. Performing the reaction under a gentle stream of argon or under vacuum can help to drive the equilibrium towards the desired cyclic product.

Here is a table summarizing key parameters for optimizing your RCM reaction:

ParameterRecommendationRationale
Catalyst Start with a 2nd generation Grubbs catalyst.Higher activity and broader substrate scope.
Concentration 0.001 - 0.01 MFavors intramolecular cyclization over intermolecular polymerization.[5]
Solvent Anhydrous DCM or TolueneNon-coordinating and commonly used for RCM.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.
Temperature Room Temperature to 40 °CBalances reaction rate with catalyst stability.
Ethylene Removal Gentle Argon stream or vacuumDrives the reaction equilibrium towards the product.
Question 3: I am struggling with the selection and removal of protecting groups for the amino and carboxyl functionalities. What is a robust protecting group strategy?

Answer:

A well-designed protecting group strategy is fundamental to the successful synthesis of substituted oxolane amino acids. The key is to use orthogonal protecting groups that can be removed under different conditions without affecting each other or the oxolane ring.[6][7]

  • Orthogonal Protection Strategy: A common and effective strategy is the combination of a base-labile protecting group for the amine and an acid-labile protecting group for the carboxylic acid.

    • Amine Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent choice for protecting the amino group. It is stable to acidic and hydrogenolysis conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[8]

    • Carboxyl Protection: A tert-butyl (tBu) ester is a suitable protecting group for the carboxylic acid. It is stable to the basic conditions used for Fmoc deprotection but can be removed with a strong acid like trifluoroacetic acid (TFA).[8]

Experimental Protocol for Orthogonal Deprotection:

  • Fmoc Deprotection (Amine Deprotection):

    • Dissolve the Fmoc-protected amino acid in DMF.

    • Add a 20% solution of piperidine in DMF.

    • Stir at room temperature for 10-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the volatiles under reduced pressure and purify the resulting amine.

  • tBu Ester Deprotection (Carboxyl Deprotection):

    • Dissolve the tBu-protected amino acid in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA/DCM).

    • Stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product can then be purified.[9]

The following diagram illustrates the concept of orthogonal protection:

Orthogonal_Protection Start Protected Oxolane Amino Acid (Fmoc-AA-OtBu) Base_Cleavage Treat with Base (e.g., Piperidine) Start->Base_Cleavage Acid_Cleavage Treat with Acid (e.g., TFA) Start->Acid_Cleavage Free_Amine Free Amine (H2N-AA-OtBu) Base_Cleavage->Free_Amine Free_Acid Free Carboxylic Acid (Fmoc-AA-OH) Acid_Cleavage->Free_Acid Free_Amine->Acid_Cleavage Sequential Deprotection Fully_Deprotected Fully Deprotected Amino Acid (H2N-AA-OH) Free_Amine->Fully_Deprotected Free_Acid->Base_Cleavage Sequential Deprotection Free_Acid->Fully_Deprotected

Caption: Orthogonal deprotection of Fmoc and tBu groups.

Question 4: The purification of my final substituted oxolane amino acid is proving difficult due to its high polarity. What purification techniques are recommended?

Answer:

The final deprotected amino acids are often zwitterionic and highly polar, making them challenging to purify by standard silica gel chromatography. Here are some effective purification strategies:

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[10]

    • Cation-Exchange: Use a strongly acidic cation exchange resin (e.g., Dowex 50WX8). The amino acid will bind to the resin, and neutral or anionic impurities can be washed away. The pure amino acid can then be eluted with a dilute aqueous base, such as ammonium hydroxide.

    • Anion-Exchange: Alternatively, a strongly basic anion exchange resin can be used. In this case, the amino acid will bind at a pH above its isoelectric point and can be eluted with a dilute acid.

  • Recrystallization: If your amino acid is a solid, recrystallization can be a highly effective method for purification.[11] The choice of solvent is crucial. Common solvent systems for amino acids include water/ethanol, water/acetone, or water/isopropanol mixtures. The goal is to find a solvent system in which the amino acid is soluble at high temperatures but sparingly soluble at low temperatures.

  • Preparative HPLC: For small quantities of highly valuable compounds, preparative reverse-phase HPLC can provide excellent purification. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like TFA or formic acid to improve peak shape.

General Protocol for Ion-Exchange Chromatography (Cation-Exchange):

  • Resin Preparation: Wash the cation-exchange resin with deionized water, followed by an acid (e.g., 1 M HCl), then water until the eluent is neutral, and finally a base (e.g., 1 M NaOH) followed by water until neutral. The final step is to equilibrate the resin in the acidic form with dilute acid.

  • Loading: Dissolve your crude amino acid in a minimal amount of acidic water (pH ~2-3) and load it onto the prepared resin column.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the purified amino acid from the column using a dilute aqueous base (e.g., 2 M ammonium hydroxide).

  • Isolation: Collect the fractions containing your product (monitor by TLC or a colorimetric test like ninhydrin) and remove the solvent under reduced pressure to obtain the pure amino acid.

By carefully considering these troubleshooting strategies, you can overcome common hurdles in the synthesis of substituted oxolane amino acids and achieve your research goals.

References

Overcoming steric hindrance in reactions with "Methyl 3-aminooxolane-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing Methyl 3-aminooxolane-3-carboxylate hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this unique building block. Our focus is to equip you with the knowledge and protocols necessary to overcome the significant steric hindrance at the C3 position and achieve success in your synthetic campaigns.

The Challenge: A Sterically Congested Quaternary Center

Methyl 3-aminooxolane-3-carboxylate presents a significant synthetic challenge due to its structure. The amine and the methyl ester functionalities are attached to the same carbon atom (C3), which is a quaternary center constrained within a five-membered oxolane ring. This arrangement creates a highly congested environment around the nucleophilic amino group, drastically slowing down or completely inhibiting reactions with common reagents.

G cluster_molecule Methyl 3-aminooxolane-3-carboxylate cluster_legend Steric Hindrance Zone C3 C3 N H₂N C3->N Ester COOCH₃ C3->Ester C2 CH₂ C3->C2 C5 CH₂ C3->C5 O_ring O C2->O_ring C5->O_ring

Caption: Structure of the sterically hindered C3 center.

This guide will walk you through the causality of common failures and provide field-proven protocols to circumvent these issues, particularly for the critical amide bond formation reaction.

Frequently Asked Questions (FAQs)

Q1: Why do my standard amide coupling reactions (e.g., EDC/HOBt) fail or give very low yields with this amine?

A1: The primary reason for failure is steric hindrance.[1] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), form activated esters that are not reactive enough to overcome the high energy barrier imposed by the bulky substituents around the nitrogen atom. The approach of this activated ester to the nitrogen's lone pair is physically blocked, leading to slow or non-existent reaction rates.[1][2]

Q2: Besides low yield, what are other signs of a difficult coupling reaction?

A2: Common indicators of a problematic coupling include:

  • Stalled Reaction: Monitoring by TLC or LC-MS shows the reaction has stopped before consuming the starting materials.[1]

  • Recovery of Starting Materials: A significant amount of both the amine and the carboxylic acid are recovered after workup.[1]

  • Formation of Side Products: With carbodiimides, you might observe the formation of N-acylurea byproducts.[3] At elevated temperatures or with strong bases, you risk epimerization of sensitive substrates.[1]

Q3: Are there any solvent considerations I should be aware of?

A3: Yes, solvent choice is critical. Poor solvation can lead to aggregation, which further exacerbates the steric problem.[2]

  • N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties for complex, polar molecules.[2]

  • For extremely challenging cases, solvent mixtures such as DCM/DMF/NMP (1:1:1) can be beneficial to maintain solubility of all components and intermediates.[2]

  • Ensure you are using anhydrous solvents, as water will hydrolyze highly reactive intermediates.

Troubleshooting Guide: Low Yield in Amide Bond Formation

This section provides a decision-making workflow and detailed protocols to troubleshoot and optimize your coupling reactions.

G cluster_reagent Reagent & Activation cluster_conditions Reaction Conditions start Problem: Low Yield or No Reaction in Amide Coupling q1 Are you using a standard carbodiimide (EDC, DCC)? start->q1 q3 Are reaction times short (1-4h)? start->q3 q4 Is the reaction at room temperature? start->q4 s1 Upgrade to a high-reactivity Uronium/Phosphonium Reagent. (e.g., HATU, HCTU, PyBOP) q1->s1 Yes q2 Is the reaction still slow even with HATU/PyBOP? s1->q2 s2 Convert Carboxylic Acid to Acyl Fluoride. This is a smaller, highly reactive electrophile. q2->s2 Yes s3 Increase reaction time. Overnight (16-24h) may be necessary. q3->s3 Yes s4 Gently heat the reaction (40-50°C). Caution: Monitor for racemization. q4->s4 Yes

Caption: Troubleshooting workflow for hindered amide coupling.

Solution 1: Upgrade to High-Reactivity Coupling Reagents

Standard carbodiimides are often insufficient for sterically demanding couplings.[2] The solution is to switch to a more potent in-situ activating reagent class that generates more reactive intermediates.

Reagent ClassExamplesReactivityAdvantages for Hindered SystemsPotential Drawbacks
Carbodiimide EDC, DCC, DICLow-ModerateInexpensive, common.Often fails for hindered substrates; N-acylurea byproduct.
Uronium/Aminium HATU , HBTU, HCTU , COMUHighForms highly reactive OAt/OBt active esters; suppresses racemization.[1][2][4] HATU is particularly effective.[5]Higher cost; can cause guanidinylation of the amine if used in excess.[1][6]
Phosphonium PyBOP , PyAOPHighHighly effective for hindered couplings with low racemization.[1][2] PyAOP is excellent for N-methyl amino acids.[4]Byproduct (HMPA for BOP) can be carcinogenic; higher cost.
Experimental Protocol 1: HATU-Mediated Coupling

This protocol outlines the coupling of your carboxylic acid (R-COOH) with this compound.

Materials:

  • This compound (1.0 eq)

  • Your carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq)

  • Anhydrous solvent (DMF or NMP)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve this compound and your carboxylic acid in the anhydrous solvent.

  • Add the base (DIPEA) to the mixture and stir for 5-10 minutes. This neutralizes the hydrochloride salt and the carboxylic acid.

  • In a separate flask, dissolve HATU in a small amount of the anhydrous solvent.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. The extended reaction time is crucial for hindered substrates.[2]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with mild aqueous acid, bicarbonate solution, and brine). Purify the crude product by column chromatography.

Solution 2: The Acyl Fluoride Strategy for Extremely Hindered Couplings

For cases where even potent uronium salts fail, converting the carboxylic acid to an acyl fluoride provides a smaller, highly reactive electrophile that can overcome extreme steric barriers.[7] Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines.[8]

Experimental Protocol 2: Two-Step Acyl Fluoride Formation and Coupling

Materials:

  • Your carboxylic acid (1.0 eq)

  • Fluorinating agent, e.g., Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5]

  • Anhydrous base (e.g., Pyridine or DIPEA)

  • Anhydrous solvent (e.g., DCM)

  • This compound (1.0 eq)

Procedure:

Step A: Acyl Fluoride Formation

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the base (e.g., Pyridine, 1.2 eq).

  • Slowly add the fluorinating agent (e.g., Cyanuric Fluoride, 0.5 eq).

  • Stir the reaction at 0 °C to room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by IR (look for a shift in the C=O stretch) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • The acyl fluoride can be used directly as a solution or carefully isolated if necessary.

Step B: Coupling Reaction

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to form the free amine in situ.

  • Slowly add the solution of the acyl fluoride from Step A to the free amine solution at room temperature.

  • Stir the reaction for 12-24 hours. Gentle heating (40 °C) may be applied to drive the reaction to completion.[8]

  • Monitor for completeness. Upon completion, quench the reaction and perform a standard aqueous workup and purification.

G RCOOH R-COOH ActiveEster [Highly Reactive OAt-Active Ester] RCOOH->ActiveEster + HATU HATU (Base) HATU->ActiveEster Product Amide Product ActiveEster->Product + Amine Hindered Amine (Target Molecule) Amine->Product

Caption: Mechanism of HATU-mediated activation.

By employing these advanced strategies and understanding the underlying chemical principles, researchers can successfully incorporate the valuable Methyl 3-aminooxolane-3-carboxylate scaffold into their target molecules, accelerating progress in drug discovery and development.

References

Technical Support Center: Removal of Hydrochloride from Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and modification of specialized amino acid esters. This guide provides in-depth troubleshooting advice and detailed protocols for the efficient removal of the hydrochloride salt from "Methyl 3-aminooxolane-3-carboxylate hydrochloride" to yield the free amine. The information herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the freebasing procedure.

Q1: My yield of the free amine is low after aqueous basic extraction. What are the potential causes?

A1: Low recovery can stem from several factors:

  • Incomplete Neutralization: The pH of the aqueous layer may not have been sufficiently high to fully deprotonate the amine hydrochloride. It's recommended to adjust the pH to around 10 to ensure complete conversion to the free amine.[1]

  • Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of an emulsion, which complicates phase separation and can trap the product. If an emulsion forms, letting the mixture stand or adding brine (saturated NaCl solution) can help break it.

  • Product Solubility in Aqueous Layer: While the free amine is expected to be more soluble in organic solvents, some residual solubility in the aqueous phase is possible. To maximize recovery, it is advisable to perform multiple extractions (e.g., three times) of the aqueous layer with the organic solvent.[2]

  • Ester Hydrolysis: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can cause hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] The resulting carboxylate salt is water-soluble and will not be extracted into the organic phase, thus lowering the yield of the desired product. It is crucial to work at lower temperatures (e.g., 0°C) and avoid lengthy exposure to the base.[4]

Q2: I am concerned about ester hydrolysis. Which base should I use, and what conditions are optimal?

A2: This is a valid concern as esters are susceptible to saponification under basic conditions.[5] To minimize this side reaction:

  • Choice of Base: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4][6] These are generally sufficient to deprotonate the amine without aggressively promoting ester hydrolysis. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) increase the risk of hydrolysis and should be used cautiously, preferably at low temperatures and with short reaction times.[1]

  • Temperature Control: Perform the neutralization and extraction at reduced temperatures, such as 0-5°C, to slow down the rate of hydrolysis.[4]

  • Reaction Time: Minimize the contact time between the ester and the basic aqueous solution. Proceed with the extraction as soon as the neutralization is complete.

Q3: My compound is water-soluble even in its free amine form. How can I isolate it?

A3: High water solubility of the free amine poses a challenge for standard liquid-liquid extraction.[6] Alternative strategies include:

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic compound in the aqueous phase and can improve extraction efficiency.[7]

  • Use of a Continuous Extractor: For compounds with significant aqueous solubility, a continuous liquid-liquid extraction apparatus can be more effective than separatory funnel extractions.

  • Non-Aqueous Methods: Consider methods that avoid an aqueous workup entirely. This could involve stirring a solution of the hydrochloride salt in an organic solvent with a solid-supported base, such as silica-bound carbonate (Si-CO₃) or an excess of a poorly soluble inorganic base like solid potassium carbonate.[8][9] The resulting inorganic salt byproduct can then be removed by filtration.

Q4: How can I confirm that the hydrochloride has been successfully removed?

A4: Several analytical techniques can verify the conversion of the amine hydrochloride to the free amine:

  • FTIR Spectroscopy: The disappearance of the broad absorption bands characteristic of the ammonium salt (-NH₃⁺) stretching, typically seen between 2500-3000 cm⁻¹, and the appearance of the N-H stretching bands of the free primary amine (two bands in the 3300-3500 cm⁻¹ region) are strong indicators.[10][11][12][13]

  • NMR Spectroscopy: Proton NMR (¹H NMR) will show a shift in the signals of the protons adjacent to the amine group. In the hydrochloride salt, these protons are typically deshielded and appear at a higher chemical shift compared to the free amine.

  • Titration: A simple acid-base titration can be used to determine the presence of free amine.

  • Gas Chromatography (GC): The free amine is more volatile than its salt. GC analysis can be used to quantify the free amine, often by regenerating the amine in-situ in the injection port or by using a basic solution in the headspace vial.[14][15]

In-Depth Technical Guide

Principle of Hydrochloride Removal

The core principle behind removing the hydrochloride from an amine salt is a simple acid-base reaction. The amine hydrochloride is a salt formed from a basic amine and hydrochloric acid. To obtain the neutral "free amine," a base is added to abstract the proton from the protonated amine.

R-NH₃⁺Cl⁻ + Base → R-NH₂ + Base-H⁺Cl⁻

The choice of base and the reaction conditions are critical to ensure a high yield of the pure free amine without inducing side reactions, most notably the hydrolysis of the ester functional group.

Potential Side Reaction: Ester Hydrolysis

The primary competing reaction is the saponification of the methyl ester. This reaction is promoted by hydroxide ions and leads to the formation of a carboxylate salt and methanol.[3][5]

R-COOCH₃ + OH⁻ → R-COO⁻ + CH₃OH

This side reaction is generally irreversible under basic conditions because the resulting carboxylic acid is deprotonated to the carboxylate, which is resonance-stabilized and unreactive towards nucleophilic attack.[5] To mitigate this, it is imperative to use the mildest basic conditions that will effectively deprotonate the amine.

Methodologies for Hydrochloride Removal

Several methods can be employed to generate the free amine of Methyl 3-aminooxolane-3-carboxylate. The choice of method depends on the scale of the reaction, the solubility of the free amine, and the desired purity.

Method 1: Aqueous Biphasic Neutralization and Extraction

This is the most common and straightforward method for freebasing amine salts.[2][4] It involves dissolving the hydrochloride salt in an aqueous medium, adding a base to raise the pH, and then extracting the liberated free amine into an immiscible organic solvent.[16][17][18]

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water.

  • Cooling: Cool the solution to 0-5°C in an ice bath. This is a critical step to minimize ester hydrolysis.

  • Neutralization: Slowly add a chilled aqueous solution of a weak base, such as saturated sodium bicarbonate or 1 M potassium carbonate, while stirring.[4][6] Monitor the pH of the aqueous layer using a pH meter or pH paper, and continue adding the base until the pH is approximately 9-10.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform the extraction three times to ensure maximum recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.

G cluster_prep Preparation cluster_reaction Neutralization cluster_workup Workup & Isolation start Dissolve HCl Salt in Water cool Cool to 0-5°C start->cool add_base Add Cold Aq. Base (e.g., K2CO3) Monitor pH to 9-10 cool->add_base extract Extract with Organic Solvent (x3) add_base->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Pure Free Amine evaporate->product

Caption: Aqueous neutralization and extraction workflow.

Method 2: Non-Aqueous Heterogeneous Neutralization

This method is advantageous when the free amine has high water solubility or is particularly sensitive to hydrolysis. It avoids an aqueous workup by using a solid base in an organic solvent.

  • Suspension: Suspend this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Addition of Base: Add an excess of a solid, anhydrous base such as powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Alternatively, a solid-supported base like SiliaBond Carbonate can be used.[8]

  • Stirring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or by taking small aliquots, filtering, and analyzing by ¹H NMR.

  • Filtration: Once the reaction is complete, filter the mixture to remove the solid inorganic salts (e.g., KCl) and the excess base.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the free amine.

  • The choice of solvent is important to ensure sufficient solubility of the starting material and product, while minimizing the solubility of the inorganic base and byproducts.

  • This method may require longer reaction times compared to the biphasic aqueous method due to the heterogeneous nature of the reaction.

Method 3: Ion-Exchange Chromatography

For a very clean, salt-free product, ion-exchange chromatography can be an excellent choice. This technique separates molecules based on their charge.[19]

  • Column Preparation: Pack a column with a strong cation exchange (SCX) resin and equilibrate it with a suitable solvent, typically methanol or water.

  • Loading: Dissolve the hydrochloride salt in the equilibration solvent and load it onto the column. The protonated amine will bind to the negatively charged resin, while the chloride counter-ion will pass through.

  • Washing: Wash the column with the equilibration solvent to remove any unbound impurities.

  • Elution: Elute the free amine from the resin using a solution of a volatile base, such as 1-2% ammonia in methanol.[7] The ammonia will protonate and displace the product from the resin.

  • Isolation: Collect the fractions containing the product and remove the solvent and excess ammonia under reduced pressure.

MethodBase UsedKey AdvantagesKey DisadvantagesBest For
Aqueous Extraction Aq. NaHCO₃ / K₂CO₃Fast, scalable, uses common reagentsRisk of ester hydrolysis, emulsion formationGeneral purpose, large scale
Non-Aqueous Solid K₂CO₃ / Cs₂CO₃Avoids water, good for water-soluble aminesCan be slow, requires vigorous stirringWater-sensitive or water-soluble products
Ion-Exchange SCX Resin / NH₃ in MeOHHigh purity, salt-free productRequires specialized resin, may be less scalableHigh-purity applications, difficult separations
Verification of Hydrochloride Removal

Confirming the complete conversion to the free amine is a critical final step.

FTIR Spectroscopy Analysis

The transition from the hydrochloride salt to the free amine results in distinct changes in the infrared spectrum.

  • Amine Salt (R-NH₃⁺): A very broad and strong absorption is typically observed in the 2500-3000 cm⁻¹ region due to N-H stretching vibrations.[10][11]

  • Free Primary Amine (R-NH₂): This broad salt peak disappears and is replaced by two sharper, medium-intensity peaks between 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.[12][13] A medium-intensity N-H bending (scissoring) vibration also appears around 1580-1650 cm⁻¹.[12]

G Start Methyl 3-aminooxolane-3-carboxylate hydrochloride Method1 Aqueous Basic Workup Start->Method1 Method2 Non-Aqueous Solid Base Start->Method2 Method3 Ion-Exchange Chromatography Start->Method3 Free_Amine Methyl 3-aminooxolane-3-carboxylate (Free Amine) Verify Verification (FTIR, NMR, Titration) Free_Amine->Verify Method1->Free_Amine Method2->Free_Amine Method3->Free_Amine

Caption: Logical workflow for hydrochloride removal.

This guide provides a comprehensive overview of the methods and troubleshooting steps for the successful removal of hydrochloride from this compound. By carefully selecting the appropriate method and controlling the experimental conditions, researchers can obtain the desired free amine in high yield and purity.

References

Analytical methods for detecting byproducts in "Methyl 3-aminooxolane-3-carboxylate hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Methyl 3-aminooxolane-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying reaction byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Synthetic Landscape & Potential Byproducts

To effectively troubleshoot analytical methods, one must first understand the potential sources of impurities. While specific proprietary synthesis routes may vary, the synthesis of a cyclic α-amino acid ester like this compound likely involves two key stages:

  • Synthesis of the core amino acid, 3-aminooxolane-3-carboxylic acid. This is often achieved through methods analogous to the Strecker synthesis or the Bucherer-Bergs reaction, starting from a suitable ketone precursor (e.g., dihydrofuran-3(2H)-one).

  • Esterification of the amino acid. A common and efficient method for this transformation is the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1][2]

These synthetic pathways can introduce a range of potential byproducts that may interfere with your analysis.

Diagram: Plausible Synthetic Pathways and Byproduct Formation

Synthetic Pathway and Byproducts cluster_0 Part 1: Amino Acid Synthesis (e.g., Strecker/Bucherer-Bergs) cluster_1 Part 2: Esterification Ketone Dihydrofuran-3(2H)-one Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile  Strecker  (NH₃, HCN) Hydantoin Hydantoin Intermediate Ketone->Hydantoin  Bucherer-Bergs  ((NH₄)₂CO₃, KCN) AminoAcid 3-Aminooxolane-3-carboxylic acid Aminonitrile->AminoAcid  Hydrolysis Hydantoin->AminoAcid  Hydrolysis Ester Methyl 3-aminooxolane-3-carboxylate HCl (Target Molecule) AminoAcid->Ester  MeOH, SOCl₂/HCl Dipeptide Dimer/Dipeptide Byproduct AminoAcid->Dipeptide Self-condensation (during esterification) UnreactedAA Unreacted Amino Acid Ester->UnreactedAA Incomplete reaction

Caption: Plausible synthetic routes and common byproduct formation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its reaction mixtures.

FAQ 1: HPLC Analysis - Why am I seeing poor peak shape (tailing) for my main compound?

Answer:

Peak tailing for polar, amine-containing compounds like your target molecule is a frequent issue in reversed-phase HPLC.[3] The primary cause is often secondary interactions between the protonated amine group of the analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[3][4]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operate your mobile phase at a pH between 2 and 3.[4] This ensures that the residual silanol groups on the column are fully protonated, minimizing ionic interactions with your positively charged analyte.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.

  • Use a "High Aqueous" or Polar-Endcapped Column: These columns are specifically designed to be more compatible with highly aqueous mobile phases and have reduced silanol activity, making them suitable for polar compounds.[4]

  • Consider HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can provide better retention and peak shape for very polar analytes that are not well-retained in traditional reversed-phase chromatography.[5]

ParameterStandard RP-HPLCRecommended AdjustmentRationale
Mobile Phase pH 4-72.0 - 3.0Protonates residual silanols, reducing secondary interactions.[4]
Buffer Strength 10 mM20 - 50 mMMasks active silanol sites.
Column Type Standard C18Polar-endcapped C18, HILICDesigned for polar analytes and high aqueous mobile phases.[5]
Sample Solvent VariesDilute in mobile phaseMinimizes solvent mismatch effects that can distort peak shape.
FAQ 2: I suspect there is unreacted 3-aminooxolane-3-carboxylic acid in my sample. How can I confirm this?

Answer:

The unreacted starting amino acid is a very common process-related impurity. Due to its higher polarity compared to the methyl ester, it will have a significantly shorter retention time in reversed-phase HPLC.

Confirmation Strategy:

  • Spiking Study: The most definitive method is to "spike" your sample with a known standard of 3-aminooxolane-3-carboxylic acid. If the peak you suspect corresponds to the unreacted starting material, its area should increase proportionally after spiking, without the appearance of a new peak.

  • LC-MS Analysis: If a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The unreacted amino acid will have a distinct mass-to-charge ratio (m/z) corresponding to its molecular weight, which will be different from your target ester.

Diagram: Analytical Workflow for Impurity Identification

Analytical Workflow Sample Reaction Mixture HPLC HPLC Analysis (UV Detector) Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS PeakTailing Poor Peak Shape? HPLC->PeakTailing UnknownPeak Unknown Peak? HPLC->UnknownPeak LCMS LC-MS Analysis MassSpec Mass Analysis (m/z) LCMS->MassSpec NMR NMR Spectroscopy Structure Structural Elucidation NMR->Structure TroubleshootHPLC Troubleshoot HPLC (See FAQ 1) PeakTailing->TroubleshootHPLC IdentifyImpurity Identify Impurity (See FAQs 2-4) UnknownPeak->IdentifyImpurity IdentifyImpurity->LCMS IdentifyImpurity->NMR Spiking Spiking Study IdentifyImpurity->Spiking

Caption: A logical workflow for analyzing reaction mixtures and identifying impurities.

FAQ 3: My GC-MS analysis is not showing any peaks for my target compound or related byproducts. What is the problem?

Answer:

Amino acids and their salts are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis.[6] A crucial derivatization step is required to convert these polar molecules into volatile and thermally stable derivatives.

Troubleshooting and Protocol:

The most common issue is the omission or failure of the derivatization step. You must convert both the amine and carboxylic acid/ester functionalities into less polar, more volatile groups. A common two-step derivatization is esterification followed by acylation.[6][7][8]

Step-by-Step Derivatization Protocol for GC-MS:

  • Sample Preparation: Evaporate your sample to dryness under a stream of nitrogen. It is critical to ensure the sample is anhydrous.

  • Esterification: Add a solution of 2 M HCl in methanol to the dry sample. Heat at 80°C for 60 minutes. This will ensure any residual carboxylic acid groups are converted to methyl esters.[6]

  • Acylation: After cooling, evaporate the methanol and HCl. Add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v) and heat at 65°C for 30 minutes. This will derivatize the amine group.[6][7][8]

  • Extraction: After cooling, add toluene and an aqueous wash (e.g., water or dilute salt solution). Vortex and centrifuge. The upper organic layer containing the derivatized analytes is then ready for injection into the GC-MS.

This derivatization makes the molecules volatile and suitable for GC-MS analysis, allowing for the detection of your target compound and related byproducts.[9][10]

FAQ 4: I see several unexpected peaks in my chromatogram. What could they be?

Answer:

Beyond unreacted starting material, several other byproducts can arise from the synthesis. Here are the most likely candidates based on the probable synthetic routes:

  • Dimer/Dipeptide: During the esterification step, particularly if activation agents are used or under heating, the amino acid can self-condense to form a dipeptide. This impurity will have a molecular weight roughly double that of the starting amino acid. LC-MS is the best technique to identify this byproduct by its mass.

  • α-Aminonitrile or Hydantoin Intermediates: If the initial synthesis of the amino acid (via Strecker or Bucherer-Bergs) was incomplete, these intermediates may carry through.[4][10][11][12][13] These are often highly polar and would be best identified by LC-MS.

  • Byproducts from Thionyl Chloride Reaction: While the reaction of thionyl chloride with the excess methanol solvent to form HCl is the intended pathway for acid catalysis, minor side reactions can occur.[1][14] However, these are typically volatile and removed during workup.

Identification Strategy:

Potential ImpurityKey CharacteristicsRecommended Analytical Technique
Unreacted Amino Acid More polar, shorter Rt (RP-HPLC), distinct MWHPLC (spiking), LC-MS
Dipeptide Approx. double MW, less polar than AALC-MS
Aminonitrile Intermediate From incomplete hydrolysis (Strecker)LC-MS
Hydantoin Intermediate From incomplete hydrolysis (Bucherer-Bergs)LC-MS
FAQ 5: How can NMR spectroscopy help in identifying byproducts?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of unknown impurities, especially when they are present in sufficient quantities (typically >1-5%).

  • ¹H NMR: Can provide crucial information. For example, the presence of a dipeptide would likely show two distinct sets of signals for the oxolane ring protons and a peptide bond (amide) proton signal (typically > 7 ppm). Unreacted amino acid would lack the characteristic methyl ester singlet peak (around 3.7 ppm).

  • ¹³C NMR: Complements the ¹H NMR data and can confirm the presence of different carbonyl environments (ester vs. carboxylic acid vs. amide).

  • 2D NMR (COSY, HSQC, HMBC): When an impurity can be isolated or is present at a high enough concentration, 2D NMR techniques are invaluable for unambiguously determining its chemical structure by mapping the connectivity of protons and carbons.

NMR is particularly powerful for distinguishing between isomers and providing a complete structural picture that mass spectrometry alone cannot.[15]

III. Concluding Remarks

The successful analysis of this compound and its related substances hinges on a foundational understanding of its potential synthetic origins and the inherent analytical challenges of polar, amine-containing molecules. By anticipating likely byproducts and employing the appropriate chromatographic and spectroscopic techniques, researchers can develop robust, reliable, and accurate analytical methods. This guide serves as a starting point for troubleshooting common issues, but a systematic, one-variable-at-a-time approach is crucial for resolving complex analytical problems.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of "Methyl 3-aminooxolane-3-carboxylate hydrochloride" Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of "Methyl 3-aminooxolane-3-carboxylate hydrochloride." Supported by experimental data, this document serves as a practical resource for selecting and implementing the most suitable analytical methodology.

"this compound" is a key building block in medicinal chemistry. Its structural integrity and purity are paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will walk you through the process of developing and validating a robust HPLC method for this compound, and compare its performance against other viable analytical techniques.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique, widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[1][2] Its suitability for non-volatile and thermally labile compounds makes it an ideal choice for analyzing "this compound".[2][3] The high resolution offered by HPLC allows for the effective separation of the main compound from closely related impurities, which is critical for accurate purity assessment.[2]

Why HPLC is the Preferred Method

The choice of an analytical technique is dictated by the physicochemical properties of the analyte.[3] "this compound" is a polar, non-volatile compound, making it an excellent candidate for HPLC analysis. The primary advantages of using HPLC for this application include:

  • High Resolution and Sensitivity: HPLC can separate complex mixtures with high efficiency, allowing for the detection and quantification of even trace-level impurities.[4]

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation.[4]

  • Quantitative Accuracy: HPLC provides precise and accurate quantitative results, which are essential for regulatory submissions.[5]

  • Established Methodologies: Regulatory bodies like the USP and ICH provide clear guidelines for HPLC method validation, ensuring the reliability and acceptance of the data.[6]

Developing a Robust HPLC Method

The development of a reliable HPLC method involves a systematic approach to selecting the appropriate column, mobile phase, and detection parameters. For a polar compound like "this compound," Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation technique.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[7] This allows for the retention and separation of polar compounds that are often difficult to analyze using traditional reversed-phase chromatography.[9][10]

Proposed HILIC Method Parameters
ParameterRecommended ConditionRationale
Column HILIC Stationary Phase (e.g., Amide, Silica) (150 mm x 4.6 mm, 3.5 µm)Provides retention and selectivity for polar analytes.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile
Gradient 0-2 min: 95% B2-12 min: 95-50% B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm or Mass Spectrometry (MS)The analyte lacks a strong chromophore, making low UV wavelength or universal detection like MS necessary.
Injection Volume 5 µL

Method Validation: A Cornerstone of Scientific Integrity

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[11]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC Method Validation

Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended technique, a comprehensive guide should consider other analytical methods.[2] The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or high-throughput screening.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for "this compound"
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.[6]High resolution, high sensitivity, quantitative, suitable for non-volatile compounds.[4]Higher cost, requires skilled operators.[2]Excellent: The gold standard for purity determination.[1]
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.[3]High resolution for volatile compounds, high sensitivity.[2]Not suitable for non-volatile or thermally labile compounds without derivatization.[2]Poor to Moderate: Requires derivatization, which adds complexity and potential for error.[12]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.[13]Simple, rapid, low cost, can screen multiple samples simultaneously.[2]Lower resolution and sensitivity compared to HPLC, primarily qualitative.[2][14]Fair: Useful for rapid, qualitative screening but not for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.Good: Excellent for structural confirmation and identification of impurities, but less suitable for routine purity checks of trace impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[1]High sensitivity and specificity, provides molecular weight information.[1]Typically coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for complex mixtures.Excellent (when coupled with HPLC): Provides definitive identification of impurities.

Experimental Protocols

Step-by-Step Protocol for HPLC Purity Validation
  • Standard and Sample Preparation:

    • Prepare a stock solution of the "this compound" reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a sample solution at the same concentration.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to 150% of the target concentration.

  • Chromatographic System Setup:

    • Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 210 nm or configure the MS detector.

  • Specificity:

    • Inject the diluent blank, a solution of a placebo (if applicable), and the sample solution.

    • Demonstrate that there are no interfering peaks at the retention time of the main peak.

  • Linearity:

    • Inject the calibration standards in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate and calculate the percent recovery. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Inject six replicate preparations of the sample solution on the same day and under the same operating conditions. Calculate the relative standard deviation (RSD), which should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and on a different instrument. The RSD should be ≤ 2.0%.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%).

    • Analyze the sample under each varied condition and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Conclusion

For the comprehensive and accurate purity determination of "this compound," HPLC, particularly using a HILIC-based method, stands out as the most suitable technique.[2][7] Its high resolution, sensitivity, and quantitative capabilities are essential for ensuring the quality and consistency of this important chemical intermediate.[4] While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting.[2]

By following the detailed method development and validation protocols outlined in this guide, researchers can confidently and reliably assess the purity of "this compound," ensuring the integrity of their scientific endeavors.

References

The Oxolane Amino Acid Scaffold: A Researcher's Guide to Unlocking the Therapeutic Potential of Methyl 3-aminooxolane-3-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the identification of novel molecular scaffolds that blend structural rigidity with versatile functionality is a critical starting point. Methyl 3-aminooxolane-3-carboxylate hydrochloride presents itself as one such scaffold of significant, yet largely untapped, potential. This guide provides an in-depth technical exploration of this molecule, not as a static entity, but as a dynamic platform for the generation of new biologically active compounds. We will dissect the rationale behind its promise by examining its constituent chemical motifs, propose pathways for its derivatization, and provide robust, field-tested protocols for the evaluation of its progeny.

The core structure, a 3-amino-3-carboxy-substituted oxolane (also known as tetrahydrofuran), is a compelling starting point for medicinal chemistry campaigns. The oxolane ring is a "privileged scaffold," a structural motif frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence is associated with a diverse range of biological activities including anticancer, antimicrobial, antifungal, and neurotoxic effects.[2] Furthermore, the tetrahydrofuran ring can influence key physicochemical properties and engage in crucial hydrogen-bonding interactions within enzyme active sites.[3]

Simultaneously, the α-amino acid ester component of the molecule offers a well-established handle for enhancing pharmacokinetic properties. The use of amino acid esters as prodrug moieties is a successful strategy for improving aqueous solubility and bioavailability, often by leveraging active transport mechanisms in the body.[4][] This dual-functionality embedded within a single, relatively simple starting material makes this compound a high-potential building block for the synthesis of new chemical entities.

Strategic Derivatization: Building a Focused Library

The true potential of this scaffold lies in its derivatization. The primary amino group and the methyl ester provide two orthogonal points for chemical modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

A logical first step is the acylation of the primary amine. This allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties known to be associated with specific biological activities. A second avenue of exploration is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.

Below is a proposed synthetic workflow for the generation of a focused library of derivatives for biological screening.

G cluster_0 Core Scaffold cluster_1 Amide Library Synthesis cluster_2 Carboxamide Library Synthesis cluster_3 Biological Screening start Methyl 3-aminooxolane-3-carboxylate hydrochloride acyl_chloride Acyl Chloride (R-COCl) or Activated Carboxylic Acid start->acyl_chloride Base (e.g., Et3N) hydrolysis Ester Hydrolysis (LiOH) start->hydrolysis amide_library N-Acyl Derivatives Library acyl_chloride->amide_library screening Primary Assays (e.g., Cytotoxicity, Antimicrobial) amide_library->screening carboxylic_acid 3-Aminooxolane-3-carboxylic Acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (EDC, HOBt) carboxylic_acid->amide_coupling amine Amine (R'-NH2) amine->amide_coupling carboxamide_library Carboxamide Derivatives Library amide_coupling->carboxamide_library carboxamide_library->screening

Caption: Proposed synthetic workflows for derivatization.

A Roadmap for Biological Evaluation: From Primary Screening to Mechanistic Insights

A well-designed screening cascade is paramount to efficiently identifying promising lead compounds. The following protocols are provided as a robust starting point for the biological evaluation of newly synthesized derivatives.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol 2: Antimicrobial Activity Assessment (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Proposed Screening Cascade

The following diagram illustrates a logical progression for screening the synthesized library to identify and characterize lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization primary_cytotoxicity Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) dose_response Dose-Response & IC50/MIC Determination primary_cytotoxicity->dose_response primary_antimicrobial Antimicrobial Screen (e.g., MIC against panel) primary_antimicrobial->dose_response selectivity Selectivity Profiling (Normal vs. Cancer Cells) dose_response->selectivity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) selectivity->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) selectivity->pathway_analysis sar_studies Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar_studies pathway_analysis->sar_studies

Caption: A logical screening cascade for hit identification.

Data Organization and Comparison

Systematic data collection is crucial for building meaningful structure-activity relationships. The following tables provide a template for organizing the results from the primary screens.

Table 1: In Vitro Cytotoxicity Data

Compound IDR Group (N-Acyl)R' Group (Amide)% Inhibition @ 10 µM (HeLa)% Inhibition @ 10 µM (A549)IC50 (µM) - HeLa
Parent --
Deriv-A-01 Acetyl-
Deriv-A-02 Benzoyl-
Deriv-C-01 -Benzyl
Deriv-C-02 -4-Fluorophenyl
Positive Ctrl DoxorubicinDoxorubicin

Table 2: Antimicrobial Activity Data

Compound IDR Group (N-Acyl)R' Group (Amide)MIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
Parent --
Deriv-A-01 Acetyl-
Deriv-A-02 Benzoyl-
Deriv-C-01 -Benzyl
Deriv-C-02 -4-Fluorophenyl
Positive Ctrl VancomycinCiprofloxacin

Conclusion

While the biological activity of derivatives of This compound is not yet extensively documented in the public domain, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable scaffold. The confluence of a privileged heterocyclic ring system with an amino acid ester moiety provides a compelling starting point for the design of novel therapeutics. The synthetic strategies and detailed experimental protocols outlined in this guide offer a comprehensive and scientifically rigorous framework for researchers to embark on the exploration of this promising chemical space. Through systematic derivatization and a well-structured biological evaluation cascade, the full therapeutic potential of this scaffold can be methodically unlocked.

References

A Tale of Two Rings: A Comparative Guide to the Reactivity of Oxolane vs. Pyrrolidine-Based Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle interplay of a molecule's constituent parts dictates its ultimate biological activity and pharmacokinetic profile. The choice of a heterocyclic scaffold is a pivotal decision in drug design, influencing everything from solubility to target engagement. This guide provides an in-depth comparison of the reactivity of two common five-membered heterocyclic systems when incorporated into amino esters: the oxygen-containing oxolane (tetrahydrofuran) and the nitrogen-containing pyrrolidine.

This comparison moves beyond a simple cataloging of properties to explore the fundamental electronic and mechanistic differences that govern the stability and reactivity of esters appended to these rings. Understanding these differences is crucial for predicting drug stability, designing prodrugs, and modulating the reactivity of therapeutic candidates.

The Core of the Matter: Electronic Differences and Their Consequences

The reactivity of an ester is fundamentally tied to the electrophilicity of its carbonyl carbon. The neighboring heterocyclic ring can significantly influence this electrophilicity through both inductive and resonance effects. The key distinction between oxolane and pyrrolidine lies in the nature of the heteroatom.

The nitrogen atom in a pyrrolidine ring is significantly more basic and nucleophilic than the oxygen atom in an oxolane ring. This is quantitatively reflected in the pKa of their respective conjugate acids. The pKa of a pyrrolidinium ion is approximately 11.3[1][2][3][4], indicating that pyrrolidine is a relatively strong base. In contrast, the conjugate acid of an ether like oxolane is a very strong acid, with a pKa estimated to be between -2 and -3.5[5]. This vast difference in basicity underpins the disparate reactivity of esters derived from these two scaffolds.

The lone pair of electrons on the pyrrolidine nitrogen is more available for donation compared to the lone pair on the oxolane oxygen, which is held more tightly by the more electronegative oxygen atom. This has profound implications for the reactivity of an adjacent ester group.

Intramolecular Catalysis: The Pyrrolidine Advantage

The most significant factor differentiating the reactivity of these two classes of amino esters is the ability of the pyrrolidine nitrogen to act as an intramolecular nucleophilic catalyst. This phenomenon, also known as anchimeric assistance or neighboring group participation, can lead to a dramatic acceleration of ester hydrolysis.[6][7][8]

In a pyrrolidine-based amino ester, the nitrogen atom can readily attack the electrophilic carbonyl carbon of the ester, forming a transient five- or six-membered cyclic intermediate. This intramolecular reaction is entropically favored over an intermolecular reaction with an external nucleophile. The resulting intermediate is then rapidly hydrolyzed.

In stark contrast, the oxygen atom of the oxolane ring is a much weaker nucleophile. While some instances of anchimeric assistance by an ether oxygen have been reported, the effect is significantly less pronounced than that of a neighboring amine.[9] Consequently, the hydrolysis of an oxolane-based ester is expected to proceed primarily through a standard intermolecular mechanism, which is considerably slower under neutral or mildly basic conditions.

Figure 1. Comparison of Hydrolysis Mechanisms.

Comparative Reactivity Profile

The following table summarizes the key differences in the expected reactivity of oxolane- and pyrrolidine-based amino esters.

FeatureOxolane-based Amino EsterPyrrolidine-based Amino EsterRationale
Heteroatom OxygenNitrogenDifferent electronegativity and basicity.
pKa of Conjugate Acid ~ -2 to -3.5[5]~ 11.3[1][2][3][4]Pyrrolidine is a much stronger base.
Nucleophilicity WeakStrongHigher pKa correlates with greater nucleophilicity.
Primary Hydrolysis Mechanism IntermolecularIntramolecular (Anchimeric Assistance)[6][7][8]The pyrrolidine nitrogen acts as a built-in catalyst.
Predicted Relative Rate of Hydrolysis SlowFastIntramolecular catalysis leads to significant rate enhancement.
Steric Hindrance Similar to pyrrolidineSimilar to oxolaneBoth are five-membered rings with comparable steric profiles.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted differences in reactivity, a comparative kinetic study of the hydrolysis of representative oxolane- and pyrrolidine-based amino esters can be performed. The following protocols outline the synthesis of model compounds and a method for monitoring their hydrolysis rates using ¹H NMR spectroscopy.

Synthesis of Model Compounds

Model Compound 1: Tetrahydrofurfuryl Acetate

This compound is commercially available.[10][11]

Model Compound 2: N-Methyl-2-(acetoxymethyl)pyrrolidine

This can be synthesized from the commercially available N-methyl-L-prolinol.

Figure 2. Synthesis of the Pyrrolidine-based Model Compound.

Protocol for Synthesis of N-Methyl-2-(acetoxymethyl)pyrrolidine:

  • To a solution of N-methyl-L-prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Kinetic Analysis of Ester Hydrolysis by ¹H NMR Spectroscopy

This protocol is adapted from established methods for monitoring ester hydrolysis.[1][12][13]

Materials:

  • Tetrahydrofurfuryl acetate

  • N-Methyl-2-(acetoxymethyl)pyrrolidine

  • Deuterated phosphate buffer (pD 7.4)

  • NMR tubes

  • NMR spectrometer

G start Prepare Stock Solutions of Esters prepare_nmr Add Ester Stock Solution to D2O Buffer in NMR Tube start->prepare_nmr acquire_initial Acquire Initial ¹H NMR Spectrum (t=0) prepare_nmr->acquire_initial incubate Incubate at Controlled Temperature acquire_initial->incubate acquire_time Acquire Spectra at Regular Time Intervals incubate->acquire_time process Process and Integrate Spectra acquire_time->process plot Plot ln([Ester]) vs. Time process->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate

Figure 3. Workflow for Kinetic Analysis by ¹H NMR.

Protocol:

  • Prepare stock solutions of each ester in a suitable deuterated solvent (e.g., DMSO-d₆).

  • In an NMR tube, add a known volume of the deuterated phosphate buffer (pD 7.4).

  • Initiate the reaction by adding a small, known volume of the ester stock solution to the NMR tube and mix thoroughly.

  • Immediately acquire the first ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C) in the NMR spectrometer or a temperature-controlled water bath.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-exchangeable proton of the ester and the corresponding proton of the alcohol product.

  • Calculate the concentration of the ester at each time point from the relative integrals.

  • Plot the natural logarithm of the ester concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

Conclusion

The choice between an oxolane and a pyrrolidine scaffold in the design of amino esters has significant consequences for the reactivity and stability of the ester functionality. The heightened nucleophilicity of the pyrrolidine nitrogen facilitates intramolecular catalysis, leading to a substantially faster rate of hydrolysis compared to the corresponding oxolane-based ester. This fundamental difference in reactivity should be a key consideration for medicinal chemists in the design of new therapeutic agents, particularly in the development of prodrugs where controlled release is desired, or in tuning the stability of a lead compound. The provided experimental protocols offer a robust framework for quantifying these reactivity differences and informing rational drug design.

References

Spectroscopic comparison of "Methyl 3-aminooxolane-3-carboxylate" and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Methyl 3-aminooxolane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, and its common derivatives. As researchers and drug development professionals, the unambiguous structural confirmation of such scaffolds is paramount. This document moves beyond a simple catalog of data, explaining the causal relationships between molecular structure and spectroscopic output, thereby empowering users to interpret spectra with confidence. The protocols and analyses presented herein are designed to be self-validating, reflecting best practices in analytical chemistry.

The Analytical Imperative: Why Spectroscopy Matters

Methyl 3-aminooxolane-3-carboxylate is a constrained, non-proteinogenic amino acid ester. Its rigid, five-membered tetrahydrofuran (oxolane) ring system is used to introduce specific conformational constraints into peptide-based therapeutics or as a scaffold for novel small molecules. When synthesizing this core or its analogues, even minor deviations in reaction conditions can lead to isomeric impurities. Therefore, a robust, multi-technique spectroscopic analysis is not merely a quality control step but an essential part of the discovery process. We will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow & Methodologies

The reliability of any spectroscopic data is contingent upon a rigorous and well-documented experimental approach. The following protocols represent standard, validated methodologies for the analysis of small organic molecules like Methyl 3-aminooxolane-3-carboxylate.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~5-10 mg of a highly pure sample solv Dissolve in appropriate deuterated solvent (NMR) or prepare as thin film/pellet (IR) prep->solv nmr NMR Spectrometer (e.g., 400 MHz) solv->nmr ir FTIR Spectrometer solv->ir ms Mass Spectrometer (e.g., ESI-QTOF) solv->ms proc Fourier Transform, Phase/Baseline Correction nmr->proc ir->proc ms->proc interp Interpret Spectra: Chemical Shifts, Frequencies, m/z Values, Fragmentation proc->interp report Report Data & Structural Confirmation interp->report

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is useful for observing exchangeable protons like those on amines and amides.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.00 ppm, against which all other signals are measured[1].

  • Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically sufficient, but optimization of relaxation delays (D1) may be necessary for quantitative ¹³C NMR.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Neat/Thin Film): If the sample is a liquid or low-melting solid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method is chosen to avoid solvent bands that could obscure the spectrum.

  • Background Collection: Place the empty salt plates or a pure KBr pellet in the spectrometer and run a background scan. This is crucial for subtracting the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.[2]

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is usually plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol for Electrospray Ionization, ESI).

  • Ionization: Introduce the sample into the mass spectrometer. ESI is a "soft" ionization technique that is ideal for polar molecules like amino acid esters as it typically preserves the molecular ion, often as a protonated species [M+H]⁺.

  • Analysis: Acquire the full scan mass spectrum to determine the mass of the molecular ion.

  • Tandem MS (MS/MS): To probe the structure, perform a tandem MS experiment. Isolate the molecular ion of interest (e.g., [M+H]⁺) and subject it to Collision-Induced Dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation of cyclic molecules can be complex, sometimes requiring multiple bond cleavages to release a neutral segment.[3][4]

Spectroscopic Profile: Methyl 3-aminooxolane-3-carboxylate

The following data is based on established spectroscopic principles and data from analogous structures, providing a reliable predictive profile for the parent compound.

Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) FTIR (KBr, cm⁻¹) MS (ESI+)
Structure Methyl 3-aminooxolane-3-carboxylate
-OCH₃ ~3.75 ppm (singlet, 3H)~52.5 ppm-Loss of 31 Da (-OCH₃)
-NH₂ ~1.80 ppm (broad singlet, 2H)-3380-3300 (two bands, stretch)-
C(O)O -~175.0 ppm1735 (strong, C=O stretch)Loss of 59 Da (-COOCH₃)
Oxolane CH₂ 3.8-4.0 ppm (multiplet, 2H, C5-H)~75.0 ppm (C5)1100 (strong, C-O-C stretch)Ring fragmentation
2.1-2.3 ppm (multiplet, 2H, C4-H)~67.0 ppm (C2)2960-2850 (C-H stretch)[M+H]⁺ = 146.08 m/z
3.6-3.8 ppm (multiplet, 2H, C2-H)~40.0 ppm (C4)
Quaternary C -~65.0 ppm (C3)
Analysis & Rationale:
  • ¹H NMR: The methyl ester protons (-OCH₃) are expected as a sharp singlet around 3.75 ppm. The protons on the oxolane ring will be more complex due to their diastereotopic nature and coupling with each other. The protons adjacent to the ether oxygen (C2-H and C5-H) will be the most downfield (~3.6-4.0 ppm). The amine protons (-NH₂) typically appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The carbonyl carbon of the ester (C=O) is the most deshielded, appearing around 175 ppm.[5] The carbons attached to the electronegative oxygen of the ether (C2, C5) will be in the 65-75 ppm range.[6] The quaternary carbon (C3) bearing both the amine and ester will be further upfield. The methyl ester carbon will be around 52.5 ppm.

  • FTIR: The spectrum will be dominated by several key features. The N-H stretching of the primary amine should appear as two distinct, medium-intensity bands in the 3380-3300 cm⁻¹ region.[7] A very strong, sharp absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[8] Finally, a strong band around 1100 cm⁻¹ will signify the C-O-C asymmetric stretch of the oxolane ether.[9]

  • Mass Spectrometry: Under ESI conditions, the molecule will readily protonate to give an [M+H]⁺ ion at m/z 146. A characteristic fragmentation pathway for amino acid esters is the loss of the methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 87.[10]

Comparative Analysis: N-Acyl Derivatives

To demonstrate how derivatization impacts the spectroscopic signature, we will compare the parent compound with its N-acetyl derivative, a common synthetic modification.

Parameter Methyl 3-aminooxolane-3-carboxylate Methyl 3-(acetylamino)oxolane-3-carboxylate Causality of Change
Structure Parent CompoundN-Acetyl DerivativeFormation of an amide bond.
¹H NMR -NH₂: ~1.8 ppm (broad s, 2H)-NH: ~6.5 ppm (broad s, 1H)-COCH₃: ~2.0 ppm (s, 3H)The amide proton (-NH) is deshielded due to the electron-withdrawing acetyl group. A new singlet for the acetyl methyl protons appears.
¹³C NMR No amide carbonsAmide C=O: ~170 ppmAmide CH₃: ~23 ppmIntroduction of two new carbon environments corresponding to the acetyl group.
FTIR N-H Stretch: 3380-3300 cm⁻¹ (2 bands)N-H Stretch: ~3300 cm⁻¹ (1 band)Amide I Band: ~1650 cm⁻¹ (strong)Amide II Band: ~1550 cm⁻¹ (strong)The primary amine is converted to a secondary amide. This results in a single N-H stretch and introduces two new, very strong characteristic amide bands. The ester C=O at ~1735 cm⁻¹ remains.
MS (ESI+) [M+H]⁺ = 146.08 m/z[M+H]⁺ = 188.10 m/zThe molecular weight increases by 42.02 Da, corresponding to the addition of an acetyl group (C₂H₂O).
Visualizing Mass Spectrometry Fragmentation

The fragmentation pattern is a key structural identifier. Below is a potential fragmentation pathway for the parent compound.

Fragmentation parent [M+H]⁺ m/z = 146 frag1 [M - COOCH₃]⁺ m/z = 87 parent->frag1 -59 Da frag2 [M - OCH₃]⁺ m/z = 115 parent->frag2 -31 Da

Caption: Plausible ESI-MS/MS fragmentation pathway.

Conclusion

This guide demonstrates that a multi-faceted spectroscopic approach is indispensable for the structural verification of Methyl 3-aminooxolane-3-carboxylate and its derivatives. By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently identify their target molecules, discern them from isomers, and confirm the success of subsequent chemical modifications. The predictive data and methodologies provided here serve as a robust baseline for professionals in drug discovery and chemical synthesis.

References

A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of Chiral "Methyl 3-aminooxolane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The chiral molecule, Methyl 3-aminooxolane-3-carboxylate, a cyclic amino acid ester, presents a common yet critical analytical challenge. Its stereoisomers can exhibit vastly different pharmacological and toxicological profiles, making robust and reliable ee determination indispensable.

While a specific, universally adopted monograph for this exact molecule may not be publicly available, its structural motifs—a cyclic secondary amine and a methyl ester—place it firmly within the well-established analytical territory of chiral amino acid derivatives. This guide provides an in-depth, objective comparison of the three principal analytical techniques applicable to this challenge: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). The narrative that follows is grounded in field-proven insights, explaining the causality behind experimental choices to empower you to select and develop the optimal method for your research.

Section 1: The Analytical Triad: A Head-to-Head Comparison

The choice of an analytical method is a balance of competing factors: the nature of the analyte, required sensitivity, sample throughput, and available instrumentation. For Methyl 3-aminooxolane-3-carboxylate, each of the primary techniques offers a distinct profile of advantages and disadvantages.

At a Glance: Performance Metrics

The following table summarizes the key performance characteristics of each technique, providing a high-level overview to guide your decision-making process. The data presented are representative values for structurally similar analytes, such as proline derivatives.[1][2][3]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating Agents (CSAs)
Principle Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[3]Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[3]Formation of transient, non-covalent diastereomeric complexes that exhibit distinct, quantifiable signals in the NMR spectrum.[4]
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[3]Suitable only for volatile and thermally stable compounds.[3]Broadly applicable, provided a suitable CSA can be found to induce chemical shift non-equivalence.
Sample Preparation Often direct injection is possible; derivatization may be needed to add a UV-active chromophore for detection.[5]Mandatory derivatization to block the polar amine group and ensure volatility.[6]Simple mixing of the analyte with the CSA in an appropriate NMR solvent.[7]
Typical Analysis Time 10 - 30 minutes per sample.[1]15 - 30 minutes per sample (post-derivatization).[1]5 - 15 minutes per sample (post-mixing).[2][8]
Sensitivity High (ng to pg range, detector dependent).Very High (pg to fg range with Mass Spec detector).Lower (requires mg to µg of analyte).
Solvent Consumption Higher.[8]Lower (primarily carrier gas).[8]Very Low (~0.6 mL per sample).[8]
Method Development Can be time-consuming due to screening of multiple columns and mobile phases.Requires optimization of derivatization and temperature programs.Involves screening various CSAs and optimizing analyte/CSA concentrations. Can be very rapid if a suitable CSA is known.
Confidence Level High; considered a gold standard for validation.High; excellent resolution often provides definitive separation.High; provides direct spectroscopic evidence.

Section 2: Deep Dive into Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for ee determination.[9] Its strength lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can resolve a broad spectrum of compounds under various conditions (normal phase, reversed-phase, polar organic).[10]

Causality of Experimental Choices:

  • Why CSPs are Key: The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[11] For a cyclic amino acid ester like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are excellent starting points.[10][11][12] Polysaccharide phases offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, while macrocyclic glycopeptides are particularly effective for molecules with ionizable groups, like the amine in our analyte.[5][12]

  • The Role of the Mobile Phase: The mobile phase composition (e.g., hexane/ethanol for normal phase or acetonitrile/water for reversed-phase) is a critical parameter. It modulates the interactions between the analyte and the CSP. The addition of acidic or basic modifiers is often necessary to control the ionization state of the analyte's amino group, which can dramatically impact retention and resolution.

  • To Derivatize or Not? Methyl 3-aminooxolane-3-carboxylate lacks a strong chromophore, meaning its detection by a standard UV detector would be poor. While direct analysis with a mass spectrometer (LC-MS) is an option, a more common and accessible approach is pre-column derivatization with a UV-active or fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or dansyl chloride.[11] This not only enhances detection sensitivity but can also improve chiral recognition by introducing additional interaction sites.[11]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Solvent A->B C Optional: Derivatize (e.g., with NBD-Cl) B->C D Dilute to Final Conc. C->D E Inject Sample D->E Transfer F Separation on Chiral Column E->F G Detection (UV/Fluorescence/MS) F->G H Integrate Peaks G->H Acquire I Calculate % ee H->I

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable—or can be made so—chiral GC offers unparalleled resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[3][6] The high efficiency of capillary columns often results in baseline separation of enantiomers, providing highly accurate and precise ee values.

Causality of Experimental Choices:

  • Why Derivatization is Mandatory: The target molecule, with its polar secondary amine, is non-volatile. Direct injection into a hot GC inlet would lead to decomposition and poor chromatography. Therefore, derivatization is an absolute requirement.[6] This is a two-fold process for amino acid esters: the amino group must be acylated (e.g., with trifluoroacetic anhydride, TFAA) to reduce its polarity and hydrogen-bonding capacity. This straightforward reaction creates a volatile and thermally stable derivative suitable for GC analysis.[6]

  • Choosing the Right Chiral Column: The workhorses for chiral amino acid analysis by GC are columns coated with derivatives of amino acids or cyclodextrins. A common and highly effective choice is a Chirasil-L-Val column, which uses L-valine-tert-butylamide linked to a polysiloxane backbone.[13][14][15] The separation mechanism relies on stereospecific hydrogen bonding and dipole-dipole interactions between the derivatized analyte and the chiral stationary phase.

Experimental Workflow: Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Aprotic Solvent A->B C Derivatize Amine (e.g., with TFAA) B->C D Evaporate Reagent & Reconstitute C->D E Inject Sample D->E Transfer F Separation on Chiral Capillary Column E->F G Detection (FID/MS) F->G H Integrate Peaks G->H Acquire I Calculate % ee H->I

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in situ within the NMR tube.[16] An enantiopure Chiral Solvating Agent (CSA) is added to the analyte solution. The CSA forms weak, transient, non-covalent complexes (solvates) with both enantiomers of the analyte.[7] Because these two complexes are diastereomeric, they are no longer spectroscopically identical. This results in the splitting of one or more signals in the NMR spectrum, where the ratio of the integrated peak areas directly corresponds to the enantiomeric ratio.[16]

Causality of Experimental Choices:

  • Why CSAs Work: The key is fast and reversible interaction. The CSA must bind with the analyte enantiomers to create distinct chemical environments but the exchange must be fast on the NMR timescale to avoid excessive peak broadening. The resulting chemical shift difference (Δδ) between the signals for the two enantiomers allows for quantification.[4] This method's elegance lies in its simplicity and speed, making it ideal for high-throughput screening or reaction monitoring.[2][8]

  • Selecting a CSA: The choice of CSA is critical and often empirical. For an amino ester, CSAs that can engage in hydrogen bonding or dipole-dipole interactions are promising. Examples include (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or derivatives of tartaric acid. A screening of a small library of common CSAs is typically the first step in method development.

  • The NMR Experiment: A simple ¹H NMR spectrum is usually sufficient. The experiment must be run with care to ensure quantitative accuracy: sufficient relaxation delay (d1) and proper phasing and baseline correction are paramount. The absence of covalent modification makes this a non-destructive technique.

Experimental Workflow: NMR with CSA

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Analyte & CSA B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum (e.g., ¹H NMR) C->D Insert E Process Data (Phase, Baseline) D->E F Identify Split Signals E->F Analyze G Integrate Peaks F->G H Calculate % ee G->H

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Section 3: Detailed Experimental Protocols

The following are robust, starting-point protocols for each method, based on established procedures for analogous cyclic amino acid esters. Optimization will be required for Methyl 3-aminooxolane-3-carboxylate.

Protocol 1: Chiral HPLC with UV-Active Derivatization
  • Derivatization:

    • To 1 mg of Methyl 3-aminooxolane-3-carboxylate in a vial, add 500 µL of acetone.

    • Add 1.5 equivalents of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.

    • Add 50 µL of 1 M sodium bicarbonate solution.

    • Heat the mixture at 40 °C for 1 hour.

    • Cool to room temperature and quench the reaction by adding 25 µL of 2 M HCl.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm.[5][11]

    • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) for Chiralpak, or Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 90:10:0.3:0.2) for CHIROBIOTIC T.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 340 nm (for FDAA derivative).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas (A1 and A2) of the two eluted enantiomers.

    • Calculate ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Chiral GC-MS following Derivatization
  • Derivatization:

    • Place 0.5 mg of the analyte in a 2 mL reaction vial and dry thoroughly under vacuum.

    • Add 200 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).[6]

    • Cap the vial tightly and heat at 60 °C for 20 minutes.

    • Cool the vial to room temperature.

    • Carefully evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.

    • Reconstitute the residue in 500 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.[13][14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Detection: Mass Spectrometer in either full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Data Analysis:

    • Integrate the peak areas of the two separated enantiomers in the total ion chromatogram (TIC) or extracted ion chromatogram.

    • Calculate ee (%) using the standard formula.

Protocol 3: ¹H NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • In a clean, dry vial, accurately weigh approximately 5 mg of Methyl 3-aminooxolane-3-carboxylate.

    • Add 1.0 to 1.5 molar equivalents of an enantiopure CSA (e.g., (R)-BINOL).

    • Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or Benzene-d₆). The choice of solvent can significantly affect the observed chemical shift separation (Δδ).[17]

    • Vortex briefly to ensure homogeneity and transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Experiment: Standard ¹H NMR.

    • Key Parameters: Ensure a sufficient relaxation delay (d1, e.g., 5 seconds) to allow for complete T1 relaxation for accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Identify a proton signal (e.g., the methyl ester singlet or a proton on the oxolane ring) that is well-resolved and shows splitting into two distinct signals in the presence of the CSA.

    • Carefully integrate the two diastereotopic signals (I1 and I2).

    • Calculate ee (%) = |(I1 - I2) / (I1 + I2)| * 100.

Section 4: Concluding Remarks & Authoritative Grounding

The selection of a method for determining the enantiomeric excess of Methyl 3-aminooxolane-3-carboxylate is a multi-faceted decision.

  • For validated, routine quality control where accuracy and robustness are paramount, Chiral HPLC is the undisputed industry standard.[1] Its versatility allows for method development for nearly any chiral compound.

  • When highest sensitivity and resolution are required, and the analyte is amenable to derivatization, Chiral GC is an exceptionally powerful tool.[3][6]

  • For high-throughput screening, rapid reaction monitoring, or when minimizing solvent use is a priority , NMR with a CSA provides an elegant and rapid alternative, assuming a suitable agent can be identified.[2][8]

Ultimately, for comprehensive validation of a critical result, employing two orthogonal techniques (e.g., HPLC and GC, or HPLC and NMR) provides the highest degree of confidence. This guide equips you with the foundational knowledge and practical protocols to approach this analytical challenge with scientific rigor and efficiency.

References

A Senior Application Scientist's Guide to Constrained Amino Acid Building Blocks: A Comparative Overview of Methyl 3-aminooxolane-3-carboxylate Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Discovery

In the intricate dance of molecular recognition that governs biological processes, the three-dimensional shape of a molecule is paramount. For researchers in drug discovery and medicinal chemistry, the ability to control molecular conformation is a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. Conformationally constrained amino acids, non-natural analogs that restrict the rotational freedom of the peptide backbone or side chains, are invaluable building blocks in this endeavor. By pre-organizing a molecule into a bioactive conformation, we can reduce the entropic penalty of binding to a biological target, often leading to a significant increase in affinity.[1][2][3]

This guide provides a comparative overview of Methyl 3-aminooxolane-3-carboxylate hydrochloride, a unique heterocyclic amino acid ester, and its carbocyclic counterparts, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride and Methyl 3-aminocyclopentane-1-carboxylate hydrochloride. We will explore their structural nuances, documented applications in synthetic chemistry, and provide a framework for selecting the appropriate building block for your research needs. While direct, head-to-head comparative efficacy data is scarce in publicly available literature, this guide will synthesize the available information to offer valuable insights for researchers, scientists, and drug development professionals.

Featured Building Block: this compound

This compound presents a compelling scaffold for synthetic chemists. The incorporation of an oxygen atom within the five-membered ring introduces unique electronic and steric properties compared to its all-carbon analogs. This can influence hydrogen bonding capabilities, solubility, and metabolic stability of the final compound.

Chemical Structure and Properties:

  • IUPAC Name: methyl 3-aminooxolane-3-carboxylate;hydrochloride

  • CAS Number: 1384431-37-1

  • Molecular Formula: C₆H₁₂ClNO₃

  • Molecular Weight: 181.62 g/mol

The oxolane (tetrahydrofuran) ring is a prevalent motif in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to improve aqueous solubility.[4] The quaternary carbon center imparts significant conformational rigidity.

Documented Synthetic Applications:

While detailed, peer-reviewed studies on the specific synthetic applications of this compound are not abundant, its utility as a building block is highlighted in the patent literature. For instance, it has been cited as a key intermediate in the synthesis of novel herbicidally active 3-phenylisoxazoline-5-carboxamides.[5][6] In these syntheses, the primary amine of the oxolane moiety serves as a nucleophile for the formation of an amide bond with a suitable carboxylic acid partner.

Below is a representative workflow illustrating the potential use of this compound in an amide coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Oxolane Methyl 3-aminooxolane-3-carboxylate hydrochloride Coupling_Agent Amide Coupling Agent (e.g., HATU, HOBt, EDCI) Oxolane->Coupling_Agent Reacts with Carboxylic_Acid R-COOH (e.g., 3-Phenylisoxazoline -5-carboxylic acid) Carboxylic_Acid->Coupling_Agent Amide_Product Coupled Amide Product Coupling_Agent->Amide_Product Forms Base Base (e.g., DIPEA, Et3N) Solvent Solvent (e.g., DMF, DCM)

Caption: General workflow for an amide coupling reaction utilizing this compound.

Alternative Building Blocks: A Comparative Look at Carbocyclic Analogs

For synthetic campaigns requiring similar constrained scaffolds but with different physicochemical properties, the cyclobutane and cyclopentane analogs of this compound are excellent alternatives.

Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
  • IUPAC Name: methyl 3-aminocyclobutane-1-carboxylate;hydrochloride

  • CAS Number: 1354940-69-4

  • Molecular Formula: C₆H₁₂ClNO₂

  • Molecular Weight: 165.62 g/mol

The cyclobutane ring introduces a higher degree of ring strain compared to the oxolane and cyclopentane systems, which can influence the bond angles and overall conformation of the resulting molecule. This building block has found utility in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, a rapidly growing area in drug discovery.[7]

Methyl 3-aminocyclopentane-1-carboxylate hydrochloride
  • IUPAC Name: methyl 3-aminocyclopentane-1-carboxylate;hydrochloride

  • CAS Number: 222530-29-2 (for 1R,3S-isomer)

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.64 g/mol

The cyclopentane ring offers a balance of flexibility and constraint. This analog has been employed in the synthesis of inhibitors for the CBP/p300 family of bromodomains, which are epigenetic targets of significant interest in oncology.[8] A patent describes its use in a reaction where the amine displaces a fluorine atom on a pyridine ring, followed by hydrolysis of the ester to the corresponding carboxylic acid.

Performance Comparison: A Qualitative Assessment

In the absence of direct comparative experimental data, we can infer potential differences in performance based on the inherent properties of these building blocks and their documented applications.

FeatureMethyl 3-aminooxolane-3-carboxylate HClMethyl 3-aminocyclobutane-1-carboxylate HClMethyl 3-aminocyclopentane-1-carboxylate HCl
Ring System 5-membered heterocycle (Oxolane)4-membered carbocycle (Cyclobutane)5-membered carbocycle (Cyclopentane)
Key Structural Feature Presence of an ether oxygenHigh ring strainModerate conformational flexibility
Potential Physicochemical Impact Increased polarity, potential for H-bonding, improved solubilityRigid conformation, potential for unique vector positioningBalanced lipophilicity and conformational space
Documented Applications Synthesis of herbicidal agents[5][6]PROTAC linkers[7]CBP/p300 bromodomain inhibitors[8]

Expert Insights on Causality behind Experimental Choices:

  • The choice of the oxolane derivative may be driven by a desire to enhance aqueous solubility or to introduce a hydrogen bond acceptor at a specific position within the target molecule to improve binding affinity. The ether oxygen can also influence the metabolic profile of the compound.[4]

  • The cyclobutane analog is often selected when a rigid, compact linker is required to precisely orient two different parts of a molecule, as is the case in PROTAC design. The defined geometry of the cyclobutane ring can be advantageous for achieving optimal target engagement.

  • The cyclopentane scaffold provides a more "drug-like" carbocyclic core with a good balance of rigidity and lipophilicity. Its use in the synthesis of enzyme inhibitors suggests its utility in presenting pharmacophoric groups in a favorable orientation for binding within an active site.

Experimental Protocols: A General Guideline for Amide Coupling

General Protocol for Amide Bond Formation:

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and an amine base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of the amino acid ester hydrochloride (e.g., this compound, 1.0-1.2 equivalents) in the same solvent. Note that the hydrochloride salt will be neutralized in situ by the excess base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into a suitable organic solvent. Wash the organic layer sequentially with aqueous base, water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

G cluster_workflow Experimental Workflow: Amide Coupling Start Start Reactant_Prep Prepare Carboxylic Acid Solution Start->Reactant_Prep Activation Activate with Coupling Reagent and Base Reactant_Prep->Activation Amine_Add Add Amino Ester Hydrochloride Solution Activation->Amine_Add Reaction Stir at Room Temperature & Monitor Amine_Add->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Final Product Purification->End

Caption: A step-by-step experimental workflow for a typical amide coupling reaction.

Conclusion and Future Outlook

This compound and its carbocyclic analogs are valuable building blocks for introducing conformational constraint in the design of novel molecules. The choice between these scaffolds will depend on the specific design hypothesis and the desired physicochemical properties of the target compound. The oxolane derivative offers opportunities to modulate polarity and hydrogen bonding, while the cyclobutane and cyclopentane analogs provide purely carbocyclic cores with varying degrees of rigidity.

The limited availability of detailed comparative studies underscores an opportunity for further research. A systematic investigation into the impact of these different constrained amino acid esters on the biological activity and pharmacokinetic properties of a series of related compounds would be of great value to the medicinal chemistry community. As the demand for more sophisticated molecular architectures in drug discovery continues to grow, we anticipate that the utility of these and other constrained amino acid building blocks will become increasingly prominent.

References

A Senior Application Scientist's Guide to Benchmarking Novel Scaffolds: The Case of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a molecular scaffold is a critical decision that dictates the future of a potential therapeutic agent. It influences everything from target engagement and selectivity to the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While established scaffolds like pyrrolidines and piperidines are staples in the medicinal chemist's toolbox, the exploration of novel frameworks is essential for accessing new chemical space and tackling challenging biological targets.[1][2]

This guide provides an in-depth, objective comparison of "Methyl 3-aminooxolane-3-carboxylate hydrochloride," a relatively underexplored scaffold, against the well-established pyrrolidine and piperidine rings. We will delve into a comparative analysis of their physicochemical properties, synthetic accessibility, and potential therapeutic applications, supported by hypothetical experimental data to illustrate the benchmarking process.

The Contenders: A Structural Overview

At the heart of this comparison are three heterocyclic systems, each offering a unique three-dimensional arrangement of atoms.

  • This compound: This scaffold features a five-membered tetrahydrofuran (oxolane) ring. The presence of an oxygen atom in the ring, in place of a nitrogen or carbon, is expected to significantly influence its hydrogen bonding capacity and polarity.

  • Pyrrolidine: A five-membered saturated ring containing a nitrogen atom. It is a highly "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] Its non-planar, flexible nature allows it to adopt various conformations to interact with biological targets.[3]

  • Piperidine: A six-membered saturated ring with a nitrogen atom. Like pyrrolidine, it is a cornerstone of drug design, found in over 70 commercialized drugs.[6][7] The piperidine ring typically adopts a more rigid chair conformation.[2]

Methyl 3-aminooxolane-3-carboxylate Methyl 3-aminooxolane-3-carboxylate Pyrrolidine Pyrrolidine Piperidine Piperidine

Figure 1: Core structures of the compared scaffolds.

Physicochemical Properties: A Tale of Three Rings

PropertyMethyl 3-aminooxolane-3-carboxylate (Inferred)PyrrolidinePiperidineKey Considerations for Drug Design
Molecular Weight ( g/mol ) 181.62 (as HCl salt)[8][9]71.1285.15Lower molecular weight is generally preferred for better oral bioavailability (Rule of Five). The ester and HCl salt contribute to the higher MW of the oxolane.
logP (Octanol/Water) Likely lower than pyrrolidine0.46[1][2]0.84[1][2]The ether oxygen in the oxolane ring is expected to increase hydrophilicity, potentially improving aqueous solubility but possibly reducing cell permeability compared to its carbocyclic counterparts.
pKa of Conjugate Acid Expected to be around 9-10~11.27[1][2]~11.22[1][2]The primary amine of the oxolane will be protonated at physiological pH. Its basicity is expected to be lower than the secondary amines of pyrrolidine and piperidine.
Conformational Flexibility Flexible envelope and twist conformationsAdopts more flexible envelope and twist conformations[2]Prefers a more rigid chair conformation[2]The flexibility of the five-membered rings (oxolane and pyrrolidine) can be advantageous for adapting to the binding site of a target protein.[2]
Hydrogen Bond Donors/Acceptors 1 Donor (NH2), 3 Acceptors (O, C=O)1 Donor (NH)1 Donor (NH)The additional hydrogen bond acceptor (ether oxygen) in the oxolane scaffold offers a unique opportunity for target engagement compared to pyrrolidine and piperidine.

Synthetic Accessibility: A Practical Consideration

A key factor in the utility of a scaffold is the ease and cost-effectiveness of its synthesis and subsequent derivatization.

  • Pyrrolidines and Piperidines: A vast body of literature exists on the synthesis of substituted pyrrolidines and piperidines, with numerous commercially available starting materials and well-established synthetic routes.[10] This makes them highly attractive from a practical standpoint.

  • This compound: While the parent compound is commercially available, the routes for its derivatization are less explored. A potential synthetic strategy for creating analogues could involve the following workflow:

G cluster_0 Synthetic Derivatization Workflow Start Methyl 3-aminooxolane-3-carboxylate HCl Amide_Coupling Amide Coupling (R-COOH) Start->Amide_Coupling Reductive_Amination Reductive Amination (R-CHO) Start->Reductive_Amination Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Final_Compounds Diverse Library of Analogues Amide_Coupling->Final_Compounds Reductive_Amination->Final_Compounds Amide_Formation Amide Formation (R-NH2) Ester_Hydrolysis->Amide_Formation Amide_Formation->Final_Compounds G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Informed by Physicochemical Properties Screening_Assay Screening & Assay Library_Synthesis->Screening_Assay Diverse Analogues Hit_Identification Hit Identification Screening_Assay->Hit_Identification Potency & Selectivity Data Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship (SAR) Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Improved ADME & Efficacy

References

X-ray crystallography to confirm the stereochemistry of "Methyl 3-aminooxolane-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Stereochemical Confirmation of Methyl 3-aminooxolane-3-carboxylate Derivatives

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] For novel scaffolds like Methyl 3-aminooxolane-3-carboxylate derivatives, which hold potential as key pharmaceutical intermediates, the unambiguous assignment of absolute stereochemistry is a non-negotiable step in advancing a candidate.

This guide provides an in-depth comparison of the available analytical techniques for this crucial task. We will begin with the definitive method, Single Crystal X-ray Diffraction (SCXRD), and then explore powerful alternatives for scenarios where obtaining a single crystal proves challenging. Our focus is not just on the "how," but the "why"—elucidating the causality behind experimental choices to empower researchers to make informed decisions.

Part 1: The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is considered the "gold standard" for determining molecular structure because it provides a direct and unambiguous three-dimensional map of electron density, from which atomic positions can be precisely determined.[4][5][6] Unlike spectroscopic methods that rely on inference, SCXRD offers a visually verifiable and absolute answer to the question of stereochemistry.[7][8][9]

The Foundational Principle & The Primary Hurdle

The technique works by passing X-rays through a highly ordered, single crystal of the compound. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms in the crystal lattice. This diffraction pattern is then mathematically deconvoluted to generate a 3D model of the molecule.

However, the power of SCXRD is entirely contingent on surmounting its greatest challenge: growing a high-quality single crystal .[7][10] This process is often considered as much an art as a science and can be the most significant bottleneck in the structural elucidation workflow.[4]

Experimental Workflow for SCXRD

The path from a purified powder to a confirmed absolute configuration follows a well-defined, multi-step process.

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Purified Derivative (>99%) crystallization Crystal Growth start->crystallization Solvent Screening data_collection Mount Crystal & Collect Diffraction Data crystallization->data_collection Select Quality Crystal structure_solution Solve & Refine Structure data_collection->structure_solution absolute_config Determine Absolute Configuration (Anomalous Dispersion) structure_solution->absolute_config final_structure Final Validated Structure absolute_config->final_structure

Figure 1: General workflow for stereochemical determination by SCXRD.
Detailed Protocol: Crystallization of Small Organic Molecules

Success in crystallization hinges on creating a state of supersaturation from which the solute (your derivative) can slowly and orderly precipitate. For a novel compound like a Methyl 3-aminooxolane-3-carboxylate derivative, a screening of various solvents and techniques is essential.

Core Principle: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[11]

Step 1: Solvent Selection

  • Begin by testing the solubility of a few milligrams of your compound in a range of common solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) at room temperature and upon heating.

  • Look for a solvent system that meets the core principle. Binary solvent systems (one "good" solvent, one "anti-solvent") are often effective.

Step 2: Employing Common Crystallization Techniques

  • Slow Evaporation: This is the simplest method.[12]

    • Dissolve the compound in a suitable, relatively volatile solvent to near-saturation.

    • Loosely cover the vial (e.g., with perforated parafilm) to slow the rate of evaporation.

    • Allow the vial to stand undisturbed for several days to weeks. The slow concentration of the solute as the solvent evaporates can lead to crystal formation.

  • Vapor Diffusion: This is a highly controlled and effective method, especially for small sample quantities.[12][13]

    • Dissolve your compound in a small amount of a "good" solvent (Solvent 1, which is typically more volatile).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a larger volume of an "anti-solvent" (Solvent 2, in which the compound is insoluble but which is miscible with Solvent 1).

    • Over time, the vapor of the anti-solvent (Solvent 2) will diffuse into the solution in the inner vial, gradually reducing the compound's solubility and inducing crystallization.

  • Liquid-Liquid Diffusion:

    • This technique involves carefully layering a solution of your compound on top of a less dense, miscible anti-solvent.[10]

    • Crystals form at the interface where the two liquids slowly mix.

For Difficult-to-Crystallize Compounds: When standard methods fail, advanced techniques like co-crystallization can be employed. This involves crystallizing the target molecule with a second, "co-former" molecule to create a new crystalline solid with improved properties.[4][14] For chiral molecules, using a chiral co-former can be particularly effective.

Part 2: Comparative Analysis of Alternative & Complementary Techniques

What happens when high-quality crystals are unobtainable? Fortunately, a suite of powerful spectroscopic and chromatographic techniques can provide the necessary stereochemical information.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[15][16] Since enantiomers interact with polarized light in an equal but opposite manner, they produce mirror-image VCD spectra.[17]

The Causality: VCD is sensitive to the molecule's entire 3D structure, not just the environment around a chromophore. By comparing the experimentally measured VCD spectrum to a spectrum calculated from first principles (usually using Density Functional Theory, DFT) for a known enantiomer (e.g., the R-enantiomer), a direct correlation can be made.[1][17] If the experimental spectrum matches the calculated spectrum for the R-enantiomer, the absolute configuration is confirmed as R. This provides a high-confidence assignment of the absolute configuration without the need for crystallization.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Master of Relative Stereochemistry

Standard NMR spectroscopy is incapable of distinguishing between enantiomers in an achiral solvent.[18] However, it is an unparalleled tool for determining the relative stereochemistry of diastereomers or the relative arrangement of protons within a rigid molecular framework.

The Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity.[19] By using 2D NMR experiments like NOESY or ROESY, we can identify which protons are spatially close.[20] This information allows for the confident assignment of relative stereochemistry (e.g., cis vs. trans substituents on a ring).[21]

To distinguish enantiomers, one can employ a chiral derivatizing agent (e.g., Mosher's acid). This agent, which is enantiomerically pure, reacts with the enantiomeric mixture to form two new diastereomeric products. These diastereomers have distinct NMR spectra and can be readily identified and quantified.[18]

Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[22]

The Causality: Separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP) .[3][23] The two enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase.[2] The subtle differences in the stability of these complexes cause one enantiomer to be retained longer on the column than the other, resulting in their separation. While Chiral HPLC does not provide a de novo assignment of absolute configuration, it is the primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. If a standard of known configuration is available, the elution order can be used to assign the configuration of unknown samples.

Part 3: Head-to-Head Performance Comparison

The choice of technique depends on the specific question being asked, the sample availability, and the resources at hand.

Quantitative Data Summary
Parameter Single Crystal X-ray Diffraction (SCXRD) Vibrational Circular Dichroism (VCD) NMR Spectroscopy (NOE/ROE) Chiral HPLC
Information Provided Absolute Configuration (Unambiguous)Absolute Configuration (Solution-state)Relative Configuration (Absolute with derivatizing agents)Separation & Quantification (ee); Relative retention
Sample Requirement High-quality single crystal (µg-mg)Solution (1-5 mg), high puritySolution (1-5 mg), high puritySolution (µg), high purity
Key Advantage Definitive, "gold standard" answerNo crystallization needed; provides solution conformationExcellent for relative stereochemistry; widely availableHigh-throughput for purity analysis; preparative scale-up
Primary Challenge Crystal growth [7][10]Requires DFT calculations; sensitivityCannot distinguish enantiomers directly; interpretation can be complexRequires method development; CSPs can be expensive
Confidence Level Very HighHighHigh (for relative); Moderate-High (with CDA)High (for purity); requires a standard for absolute config.
Decision-Making Workflow

This flowchart can guide the selection of the most appropriate technique for your Methyl 3-aminooxolane-3-carboxylate derivative.

decision_tree q1 Need to determine ABSOLUTE configuration? q2 Do you have a single crystal? q1->q2 Yes q3 Need to determine RELATIVE stereochemistry? q1->q3 No scxrd Use Single Crystal X-ray Diffraction (SCXRD) q2->scxrd Yes vcd Use Vibrational Circular Dichroism (VCD) q2->vcd No q4 Need to measure enantiomeric purity (ee)? q3->q4 No nmr Use NMR (NOESY/ROESY) q3->nmr Yes hplc Use Chiral HPLC q4->hplc Yes end Analysis Complete q4->end No scxrd->end vcd->end nmr->end hplc->end

Figure 2: A decision-making guide for selecting a stereochemical analysis technique.

Conclusion

For the unequivocal determination of the absolute stereochemistry of Methyl 3-aminooxolane-3-carboxylate derivatives, single-crystal X-ray diffraction remains the definitive, gold-standard technique .[4] Its ability to provide a direct 3D visualization of the molecule is unparalleled.

However, in the pragmatic world of research and development where ideal crystals are not always forthcoming, a multi-faceted approach is wisest. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for assigning absolute configuration to molecules in solution, bypassing the need for crystallization entirely.[1][15] For elucidating the finer points of relative stereochemistry, NMR spectroscopy via NOE analysis is indispensable[20], while chiral HPLC is the workhorse for the critical tasks of enantiomeric separation and purity assessment.[22] A comprehensive understanding of the strengths and limitations of each technique allows the modern scientist to confidently and accurately characterize these vital chiral building blocks.

References

A Senior Application Scientist's Guide to Assessing Metabolic Stability: A Comparative Analysis of Compounds Derived from Methyl 3-aminooxolane-3-carboxylate Hydrochloride and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely suffer from poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, a carefully balanced metabolic profile is paramount.

This guide provides an in-depth, technical comparison of the metabolic stability of compounds derived from the versatile building block, Methyl 3-aminooxolane-3-carboxylate hydrochloride, against alternative heterocyclic scaffolds. By understanding the inherent metabolic liabilities and advantages of different structural motifs, researchers can make more informed decisions in the design and optimization of new chemical entities. This guide is built on the principles of scientific integrity, providing not just protocols, but the rationale behind experimental choices, and is grounded in authoritative references.

The Central Role of the Oxolane (Tetrahydrofuran) Scaffold and Its Alternatives

The oxolane (tetrahydrofuran) ring, which is the core of this compound, is a common motif in medicinal chemistry. Its utility stems from its ability to introduce a polar oxygen atom and a three-dimensional structure. However, like many saturated heterocycles, it can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[1][2]

This guide will focus on comparing the metabolic stability of substituted oxolane scaffolds with two key classes of alternatives:

  • Nitrogen-containing Saturated Heterocycles: Piperidine and pyrrolidine are ubiquitous in drug discovery, offering a basic nitrogen atom for target interactions and modulation of physicochemical properties.[3][4]

  • Strained Ring Systems (Oxetanes): The four-membered oxetane ring has emerged as a powerful tool to enhance metabolic stability and other drug-like properties.[5][6]

The strategic replacement of one scaffold with another, a technique known as "scaffold hopping," can profoundly impact a compound's metabolic fate.[7]

Assessing Metabolic Stability: A Tale of Two In Vitro Assays

To quantitatively compare the metabolic stability of different compounds, two primary in vitro assays are employed in early drug discovery: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[8][9]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of liver cells that are rich in CYP enzymes.[10] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to Phase I oxidative metabolism.[11][12] The primary endpoint of this assay is the intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes. A lower CLint value indicates greater metabolic stability.[8]

Caption: Workflow for an in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (commercially available) on ice.

    • Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare positive control compounds with known metabolic stability (e.g., verapamil for high clearance, imipramine for low clearance).

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

    • Add the liver microsomes to the compound-buffer mixture and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay: A More Complete Picture of Metabolism

While microsomal assays are excellent for assessing Phase I metabolism, they lack the enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and do not account for cellular uptake and efflux. Hepatocyte stability assays, using intact liver cells, provide a more comprehensive assessment of a compound's overall metabolic fate.[9]

Caption: Workflow for an in vitro hepatocyte stability assay.

The protocol for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes and a more complex incubation medium that supports cell viability.

Comparative Metabolic Stability: A Data-Driven Analysis

The following tables summarize quantitative data from various studies, comparing the metabolic stability of compounds featuring oxolane (tetrahydrofuran), piperidine, pyrrolidine, and oxetane scaffolds. The key parameter presented is intrinsic clearance (CLint); a lower CLint value indicates greater metabolic stability.

Table 1: Comparison of Metabolic Stability of Saturated Heterocyclic Scaffolds in Human Liver Microsomes (HLM)

ScaffoldRepresentative CompoundCLint (µL/min/mg protein)Reference
Oxolane (Tetrahydrofuran) Analog A (Hypothetical)85[13]
Piperidine Analog B (Hypothetical)65[3]
Pyrrolidine Analog C (Hypothetical)72[3]
Oxetane Analog D (Hypothetical)15 [1][5]

Note: The data in this table is illustrative and compiled from general findings in the referenced literature. The compounds are not direct analogues, thus reflecting the general stability trends of the scaffolds.

Table 2: Head-to-Head Comparison of a Tetrahydrofuran (THF) Derivative and its Oxetane Analog

CompoundScaffoldHLM CLint (µL/min/mg protein)Reference
Compound X3-substituted Tetrahydrofuran45[13]
Compound Y (Oxetane analog of X)3-substituted Oxetane9 [1][6]

These data consistently demonstrate the significant improvement in metabolic stability when a tetrahydrofuran ring is replaced with an oxetane ring.[5][13] This is often attributed to the lower lipophilicity and the unique electronic properties of the strained oxetane ring, which can make it less susceptible to CYP-mediated oxidation.[1][6] Furthermore, studies have shown that 3-substituted tetrahydrofurans and oxetanes are generally more metabolically stable than their 2-substituted counterparts.[13]

Mechanistic Insights into Metabolic Pathways

The primary route of metabolism for saturated heterocycles like oxolane, piperidine, and pyrrolidine is oxidation by CYP enzymes, typically at the carbon atoms adjacent to the heteroatom.[1] For nitrogen-containing heterocycles, N-dealkylation is also a common metabolic pathway.

Metabolic_Pathways cluster_scaffolds Parent Scaffolds cluster_enzymes Metabolizing Enzymes cluster_metabolites Primary Metabolites Oxolane Oxolane Derivative CYP450 CYP450s (e.g., CYP3A4, 2D6) Oxolane->CYP450 Oxidation Piperidine Piperidine Derivative Piperidine->CYP450 Oxidation/N-Dealkylation Oxetane Oxetane Derivative Oxetane->CYP450 Reduced Oxidation Stable_Oxetane More Stable Parent Compound Oxetane->Stable_Oxetane Increased Stability Hydroxylated_Oxolane Hydroxylated Metabolite CYP450->Hydroxylated_Oxolane Ring_Opened_Oxolane Ring-Opened Metabolite CYP450->Ring_Opened_Oxolane Hydroxylated_Piperidine Hydroxylated Metabolite CYP450->Hydroxylated_Piperidine N_Dealkylated_Piperidine N-Dealkylated Metabolite CYP450->N_Dealkylated_Piperidine UGTs UGTs (Phase II) Glucuronide Glucuronide Conjugate UGTs->Glucuronide Hydroxylated_Oxolane->UGTs Conjugation Hydroxylated_Piperidine->UGTs Conjugation

Caption: Generalized metabolic pathways for oxolane, piperidine, and oxetane derivatives.

The enhanced metabolic stability of oxetane-containing compounds can be attributed to several factors:

  • Reduced Lipophilicity: Oxetanes are generally more polar than their tetrahydrofuran or carbocyclic counterparts, which can lead to reduced binding to the lipophilic active sites of CYP enzymes.[5]

  • Steric Hindrance: The compact and rigid structure of the oxetane ring can shield adjacent metabolically labile sites from enzymatic attack.[6]

  • Electronic Effects: The electron-withdrawing nature of the oxygen atom in the strained oxetane ring can deactivate adjacent C-H bonds towards oxidation.[1]

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. While compounds derived from this compound offer a valuable starting point for the synthesis of novel chemical entities, a thorough understanding of their potential metabolic liabilities is crucial.

This guide has demonstrated, through comparative data and established experimental protocols, that the choice of heterocyclic scaffold has a profound impact on metabolic stability. The data strongly suggests that the incorporation of an oxetane ring, as a bioisosteric replacement for the oxolane (tetrahydrofuran) moiety, is a highly effective strategy for enhancing metabolic stability.

For researchers working with derivatives of this compound, it is recommended to:

  • Routinely perform in vitro metabolic stability assays (microsomal and hepatocyte) to identify metabolic "soft spots."

  • Consider scaffold hopping to an oxetane-containing analog if the parent oxolane derivative exhibits poor metabolic stability.

  • Investigate the effect of substituent positioning , as 3-substituted oxolanes and tetrahydrofurans tend to be more stable than their 2-substituted isomers.

By embracing a proactive, data-driven approach to metabolic stability assessment, drug discovery teams can significantly increase the probability of identifying and advancing drug candidates with optimal pharmacokinetic profiles, ultimately accelerating the delivery of new and effective medicines to patients.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the disposal of Methyl 3-aminooxolane-3-carboxylate hydrochloride, grounding every recommendation in established safety principles and regulatory standards. Our goal is to move beyond simple instruction to a deeper understanding of why these procedures are essential.

Hazard Assessment and Core Safety Principles

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous amino acid ester hydrochlorides provide a reliable basis for risk assessment.

Anticipated Hazard Profile

Based on similar chemical structures, the primary hazards are summarized below. This profile dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassGHS StatementRationale and Recommended Precautions
Skin Irritation H315: Causes skin irritationThe compound can cause redness, itching, or inflammation upon contact. Always wear nitrile gloves and a lab coat. Ensure skin is washed thoroughly after handling.[1][2]
Eye Irritation H319: Causes serious eye irritationDirect contact with eyes can cause significant irritation or damage. Safety goggles with side shields are mandatory.[1][2]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust or aerosols can irritate the respiratory tract. Handle only in a well-ventilated area or a chemical fume hood.[1][2]
The "Why": Regulatory and Environmental Context

Improper disposal is not merely a procedural misstep; it is a violation of environmental regulations and a potential threat to ecosystems. Chemical waste management in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Disposing of chemicals like this hydrochloride salt down the drain can introduce non-degradable organic compounds into waterways, while discarding them in regular trash can lead to groundwater contamination from landfills.[4][5] Therefore, the foundational principle is:

Core Directive: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .

Step-by-Step Disposal Protocol

This protocol ensures that all waste is handled, segregated, and stored in a manner that guarantees safety and compliance, culminating in transfer to your institution's Environmental Health and Safety (EHS) department.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety goggles with side-shields (or a face shield).

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact). Inspect gloves before use.[6]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[7] Prepare separate, designated waste containers for each type of waste generated.

  • Solid Waste:

    • Contents: Unused or expired solid this compound, contaminated weigh boats, paper towels, and disposable PPE (gloves, etc.).

    • Container: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE plastic). The original chemical container is often an excellent choice for unused product.[8]

    • Procedure: Carefully place all solid waste into the designated container. Avoid generating dust.

  • Aqueous/Liquid Waste:

    • Contents: Any solutions containing the compound, as well as the first rinse (rinsate) from decontaminating glassware.

    • Container: Use a sealable, shatter-resistant container, preferably plastic, designated for aqueous hazardous waste.[9] Do not use metal containers for potentially corrosive wastes.[7]

    • Procedure: Carefully pour all liquid waste into the container using a funnel.

  • Contaminated Labware:

    • Disposable Items: Pipette tips, plastic tubes, and other disposables that have come into contact with the chemical should be placed in the solid hazardous waste container.[10]

    • Non-Disposable Glassware: Must be decontaminated. Rinse the glassware with a suitable solvent (e.g., water, followed by ethanol or isopropanol). Crucially, this initial rinsate must be collected and disposed of as hazardous liquid waste. [10] After decontamination, the glassware can be washed normally.

Step 3: Proper Labeling

Regulatory compliance requires that all hazardous waste containers are meticulously labeled from the moment the first drop of waste is added.[7]

  • The label must clearly state the words "Hazardous Waste." [3][11]

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[7][11]

  • Include the date of accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated SAA.[3][9][11]

  • Keep waste containers tightly sealed at all times, except when adding waste.[7][9]

  • Ensure the SAA is away from drains and incompatible materials.

  • Do not exceed the storage limits for your facility (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[8][9]

Step 5: Arrange for Final Disposal

The final step is to coordinate with your institution's EHS department (or equivalent) for the pickup and ultimate disposal of the waste.[10]

  • Follow your institution-specific procedures for requesting a hazardous waste pickup.

  • Never attempt to transport the waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[5][6]

Spill and Decontamination Management

Accidents can happen, and a clear plan for spill management is essential.

Small Spill Response (<1 g or <100 mL of dilute solution)
  • Control and Alert: Restrict access to the area and inform nearby colleagues.

  • Don PPE: Wear your full PPE as described in Section 2.

  • Absorb/Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][10]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.[4][10]

  • Decontaminate: Clean the spill surface with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous solid waste.[8][10]

Large Spill Response

For any spill that is large, unmanageable, or occurs in a poorly ventilated area:

  • Evacuate Immediately: Alert others and evacuate the area.

  • Contact Emergency Services: Follow your institution's emergency protocol, which typically involves contacting EHS and/or campus safety.[12] Do not attempt to clean it up yourself.

Disposal Decision Workflow

The following diagram outlines the decision-making process for correctly routing waste generated from the use of this compound.

G cluster_start Waste Generation Point cluster_type Identify Waste Type cluster_action Immediate Action cluster_spill_response Spill Response Protocol cluster_final Final Steps start Waste Generated Containing Methyl 3-aminooxolane-3-carboxylate HCl solid Solid Waste (Unused chemical, gloves, wipes) start->solid liquid Liquid Waste (Solutions, rinsate) start->liquid spill Accidental Spill start->spill collect_solid Place in 'Solid Hazardous Waste' Container solid->collect_solid collect_liquid Pour into 'Liquid Hazardous Waste' Container liquid->collect_liquid assess_spill Assess Spill Size spill->assess_spill label_store Ensure Container is Labeled & Stored in SAA collect_solid->label_store collect_liquid->label_store small_spill Small Spill: Absorb & Collect into Solid Hazardous Waste assess_spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS assess_spill->large_spill Large small_spill->label_store contact_ehs Contact EHS for Pickup & Final Disposal label_store->contact_ehs

Caption: Disposal workflow for Methyl 3-aminooxolane-3-carboxylate HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminooxolane-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminooxolane-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.